XR5944
Beschreibung
structure in first source
Eigenschaften
Key on ui mechanism of action |
XR5944 is a novel DNA targeting agent that in preclinical studies has demonstrated a high level of anti-tumor activity, both in vitro and in vivo, against a number of human tumor models. In human tumor xenograft models, treatment with XR5944 caused both partial and complete regression of large established tumors. |
|---|---|
CAS-Nummer |
343247-32-5 |
Molekularformel |
C34H34N8O2 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide |
InChI |
InChI=1S/C34H34N8O2/c1-21-7-3-11-25-29(21)41-31-23(9-5-13-27(31)39-25)33(43)37-19-17-35-15-16-36-18-20-38-34(44)24-10-6-14-28-32(24)42-30-22(2)8-4-12-26(30)40-28/h3-14,35-36H,15-20H2,1-2H3,(H,37,43)(H,38,44) |
InChI-Schlüssel |
SFOADSRLCHRTKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
343247-32-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
XR 5944; XR-5944; XR5944 ; MLN 944; MLN-944; MLN944 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
XR5944: A Technical Guide to its Mechanism of Action as a Novel DNA-Binding Agent and Transcription Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944, also known as MLN944, is a potent bis-phenazine anticancer agent that has demonstrated significant preclinical and clinical activity. Initially investigated as a topoisomerase inhibitor, subsequent research has elucidated its primary mechanism of action as a DNA bis-intercalator with a unique preference for the major groove. This binding mode allows this compound to act as a transcription inhibitor, a novel mechanism that distinguishes it from many conventional chemotherapeutic agents. A significant facet of its anti-cancer activity stems from its ability to disrupt the interaction between estrogen receptor α (ERα) and its cognate estrogen response elements (EREs) on DNA, suggesting a potential therapeutic avenue for overcoming resistance to traditional antiestrogen (B12405530) therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with DNA, its impact on transcription, and a summary of its biological activity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: DNA Bis-intercalation and Major Groove Binding
This compound exerts its cytotoxic effects through a novel mode of interaction with duplex DNA. Unlike many small molecules that bind to the minor groove, this compound functions as a bis-intercalator, with its two planar phenazine (B1670421) rings inserting between DNA base pairs. Crucially, the linker connecting these two chromophores resides within the major groove of the DNA helix. This major groove binding is a key feature of its mechanism, as the major groove is the primary site of interaction for many transcription factors. By occupying this space, this compound can sterically hinder the binding of these essential proteins, leading to a downstream inhibition of gene transcription.
Initial studies suggested that this compound might function as a dual topoisomerase I/II inhibitor. However, later research indicated that its primary mechanism of action is independent of topoisomerase inhibition and is instead directly related to its ability to interfere with transcription.
DNA Binding Specificity
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the DNA binding preferences of this compound. The ideal DNA sequence for this compound bis-intercalation has been identified as 5'-T|GC|A, which contains two symmetric 5'-(TpG):(CpA) binding sites. The structural basis for this recognition involves specific hydrogen-bond interactions with the central G:C base pair and favorable stacking interactions with the 5'-flanking thymine.
Inhibition of Transcription: The Case of Estrogen Receptor α
A primary and well-characterized downstream effect of this compound's DNA binding is the inhibition of transcription, notably exemplified by its impact on the estrogen receptor α (ERα) signaling pathway. ERα is a ligand-activated transcription factor that plays a critical role in the development and progression of a significant subset of breast cancers.
Disruption of ERα-ERE Binding
ERα binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. The consensus ERE sequence (5'-AGGTCAnnnTGACCT) contains the preferred binding motif for this compound within each half-site. This compound has been shown to bind to ERE sequences and, in doing so, directly block the binding of ERα. This novel mechanism of ERα inhibition, which targets the DNA rather than the receptor itself, presents a promising strategy for overcoming resistance to conventional antiestrogen therapies that target the hormone-receptor complex. The trinucleotide spacer within the ERE has been shown to modulate the binding affinity of this compound and its subsequent inhibitory activity.
Figure 1. Mechanism of action of this compound as a transcription inhibitor.
Biological Activity and Efficacy
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, including those of lung, colon, and breast origin. Its efficacy extends to multidrug-resistant cell lines, highlighting its potential to overcome common mechanisms of drug resistance.
In Vitro Efficacy
In vitro studies have consistently shown that this compound is a highly potent cytotoxic agent, with EC50 values typically in the low nanomolar to sub-nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H69 | Small Cell Lung Carcinoma | 0.04 - 0.4 |
| HT29 | Colon Carcinoma | 0.04 - 0.4 |
| COR-L23/P | Non-Small Cell Lung Carcinoma | Potent (specific value not cited) |
| A range of other human and murine tumor cells | Various | 0.04 - 0.4 |
Note: The IC50 values are presented as a range as reported in the cited literature.
In Vivo Antitumor Activity
Preclinical studies using human tumor xenograft models in immunocompromised mice have demonstrated the significant in vivo antitumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Treatment Schedule | Outcome |
| H69 (Small Cell Lung Cancer) | 5 mg/kg, i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals. |
| H69 (Small Cell Lung Cancer) | 10-15 mg/kg, i.v., q4dx3 | Complete tumor regression in the majority of animals. |
| HT29 (Colon Carcinoma) | 15 mg/kg, i.v., q4dx3 | Tumor regression in the majority of animals. |
Combination Therapy
This compound has also shown promise in combination with other established chemotherapeutic agents. Studies have indicated additive or synergistic effects when this compound is combined with agents such as carboplatin, doxorubicin, 5-fluorouracil, and irinotecan. The scheduling of drug administration appears to be an important factor in achieving optimal efficacy in combination regimens.
Table 3: In Vivo Efficacy of this compound in Combination Therapy (COR-L23/P NSCLC Xenograft)
| Treatment | Schedule | Outcome |
| This compound (2 or 5 mg/kg) followed by Carboplatin (50 mg/kg) | This compound administered immediately before carboplatin | Enhanced anti-tumor activity compared to single agents. |
| Doxorubicin (7 mg/kg) followed by this compound (2.5 or 5 mg/kg) | Doxorubicin administered 48h before this compound | Improved efficacy. |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action and biological activity of this compound.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions. In the context of this compound, it is used to demonstrate the inhibition of transcription factor binding to its DNA response element.
-
Probe Preparation: A short DNA probe containing the ERE sequence is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with a source of ERα protein (e.g., nuclear extracts from MCF-7 cells or recombinant ERα) in a binding buffer.
-
This compound Treatment: this compound is added to the binding reaction at various concentrations to assess its ability to inhibit the ERα-ERE interaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the probe indicates protein binding. A decrease in the shifted band in the presence of this compound indicates inhibition of binding.
Figure 3. Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a specific promoter. It is used to confirm that this compound's inhibition of ERα binding translates to a functional inhibition of gene expression.
-
Cell Transfection: Cells (e.g., MCF-7) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an ERE-containing promoter. A control plasmid with a basal promoter lacking the ERE is used for comparison.
-
Drug Treatment: Transfected cells are treated with this compound at various concentrations.
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the transcriptional activity of the ERE-containing promoter, is normalized and analyzed. A decrease in luminescence in the presence of this compound indicates inhibition of ERE-mediated transcription.
Figure 4. Workflow for the Luciferase Reporter Assay.
Human Tumor Xenograft Models
In vivo efficacy of this compound is assessed using human tumor xenograft models in immunodeficient mice.
-
Cell Implantation: Human cancer cells (e.g., H69, HT29, or COR-L23/P) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with this compound (and/or combination agents) via an appropriate route (e.g., intravenous injection) and schedule. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the antitumor efficacy is determined by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound represents a novel class of anticancer agents with a distinct mechanism of action centered on DNA bis-intercalation and major groove binding, leading to the inhibition of transcription. Its ability to specifically interfere with the binding of transcription factors such as ERα to their DNA response elements provides a unique therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. The potent in vitro and in vivo activity of this compound, both as a single agent and in combination with other chemotherapeutics, underscores its potential as a valuable addition to the oncologist's armamentarium. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a resource for the scientific community to further explore and harness the therapeutic potential of this compound and similar compounds.
XR5944: A Technical Overview of its Chemical Structure, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of XR5944 (also known as MLN944), a novel bis-phenazine compound with potent anticancer activity. The document details its chemical structure, mechanism of action as a DNA bis-intercalator and transcription inhibitor, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and electrophoretic mobility shift assays (EMSA) are also provided to illustrate the methods used to elucidate its unique mode of action.
Chemical Structure
This compound is chemically identified as bis(9-methylphenazine-1-carboxamide).[1][2] Its structure consists of two 9-methylphenazine chromophores, which are the DNA intercalating moieties, connected by a flexible diamine linker.[1] This linker positions itself in the major groove of the DNA.[2][3]
-
IUPAC Name : 9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide
-
SMILES : CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C
Mechanism of Action
This compound exhibits a novel mechanism of action, primarily functioning as a transcription inhibitor.[2][3] Although initially investigated as a dual topoisomerase I and II inhibitor, its cytotoxic effects are now understood to be largely independent of topoisomerase inhibition at physiologically relevant concentrations.[2][4] The core mechanism involves DNA bis-intercalation, where the two phenazine (B1670421) rings insert between DNA base pairs, with a preference for 5'-TGCA sequences.[1] Uniquely, the linker connecting the phenazine moieties resides in the major groove of the DNA, a feature that distinguishes it from many minor groove-binding small molecules.[1][2]
This major groove binding is critical to its function as a transcription inhibitor, as it physically blocks the binding of transcription factors that recognize specific DNA sequences within the major groove.[1] A key target of this inhibitory action is the Estrogen Receptor α (ERα) signaling pathway.[5] this compound binds to the Estrogen Response Element (ERE) within the promoter regions of estrogen-responsive genes, thereby preventing the binding of ERα and subsequent gene transcription.[1][5][6] This makes this compound a promising candidate for treating estrogen receptor-positive breast cancers and potentially overcoming resistance to conventional antiestrogen (B12405530) therapies.[1][7][8]
References
- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution structure of a 2:1 complex of anticancer drug this compound with TFF1 estrogen response element: insights into DNA recognition by a bis-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
XR5944: A Technical Guide to a Potent DNA Bis-Intercalator
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944, also known as MLN944, is a synthetic bis-phenazine compound that has demonstrated exceptional potency as an anticancer agent.[1][2] Its primary mechanism of action involves a unique mode of DNA binding: bis-intercalation with the linker positioned in the major groove.[1][2] This interaction disrupts the normal architecture of DNA and interferes with crucial cellular processes, most notably transcription, by inhibiting the binding of transcription factors.[2][3] While initially investigated as a topoisomerase inhibitor, subsequent research has revealed that its potent cytotoxicity is largely independent of topoisomerase activity, setting it apart from many conventional chemotherapeutics.[2][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, experimental validation, and quantitative data.
Mechanism of Action: DNA Bis-Intercalation and Transcription Inhibition
This compound functions as a DNA bis-intercalator, meaning its two planar phenazine (B1670421) chromophores insert themselves between adjacent base pairs of the DNA double helix.[2][5] This is distinct from mono-intercalators which have a single intercalating moiety. The two phenazine rings of this compound are connected by a flexible dicationic diamine linker.[2] Structural studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the precise binding mode.[1][2]
The ideal DNA binding sequence for this compound has been identified as 5'-T|GC|A, where the vertical bars represent the intercalation sites for the phenazine rings.[1] A key feature of this compound's interaction with DNA is the positioning of its linker within the major groove.[1][2] This occupation of the major groove is critical to its primary mechanism of anti-cancer activity: the inhibition of transcription. By physically blocking the major groove, this compound prevents the binding of transcription factors that recognize specific DNA sequences, thereby inhibiting the initiation of gene expression.[2][6]
Inhibition of Estrogen Receptor α (ERα) Activity
A significant aspect of this compound's mechanism is its ability to specifically target the Estrogen Response Element (ERE). The consensus ERE sequence, 5'-AGGTCAnnnTGACCT, contains the preferred binding motif for this compound.[1][3] Estrogen Receptor α (ERα), a key transcription factor in the development and progression of many breast cancers, binds to the ERE in the major groove to initiate the transcription of estrogen-responsive genes.[1][6]
This compound has been shown to bind to the ERE with high affinity, effectively blocking the binding of ERα.[1][3] This inhibitory action on ERα-mediated transcription presents a novel mechanism for anti-estrogen therapy, with the potential to overcome resistance to existing treatments that target the ER protein itself.[1][7]
Caption: Mechanism of this compound Action.
Topoisomerase Interaction
This compound was initially developed as a dual inhibitor of topoisomerase I and II.[8][9] Indeed, at high concentrations, it can stabilize topoisomerase-DNA cleavage complexes.[8][9] However, further studies revealed that its potent cytotoxic effects occur at concentrations where there is no significant increase in topoisomerase-mediated DNA cleavage.[2][4] Moreover, its cytotoxicity is not diminished in cell lines with reduced levels of topoisomerases, and its gene expression signature differs from that of known topoisomerase poisons.[2][4] This body of evidence strongly suggests that the primary mechanism of action for this compound is transcription inhibition, independent of topoisomerase poisoning.[2][4]
Quantitative Data
This compound exhibits exceptional potency against a wide range of cancer cell lines, with cytotoxic concentrations in the sub-nanomolar range.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Various Human & Murine Tumor Cells | Leukemia, Colon, Lung | 0.04 - 0.4 | [8] |
| H69 | Small Cell Lung Carcinoma | Potent (specific value not stated) | [2][8] |
| HT29 | Colon Carcinoma | Potent (specific value not stated) | [2][8] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | Potent (specific value not stated) | [10] |
| HCT116 | Colon Carcinoma | Additive response with 5-FU/SN38 | [11] |
In Vivo Efficacy:
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [8] |
| HT29 | Colon Cancer | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals | [8] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2 or 5 mg/kg with carboplatin (B1684641) (50 mg/kg) | Enhanced anti-tumor activity | [10] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2.5 or 5 mg/kg with doxorubicin (B1662922) (7 mg/kg) | Improved efficacy | [10] |
| HT29 | Colon Cancer | 5, 10, or 15 mg/kg with 5-FU (65 mg/kg) or irinotecan (B1672180) (35 mg/kg) | Enhanced anti-tumor activity | [11] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.
DNA Binding Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution. For this compound, 1D and 2D NMR experiments were crucial in identifying its preferred DNA binding sequence and elucidating the atomic-level details of its bis-intercalation and major groove binding mode.
Methodology Outline:
-
Sample Preparation: DNA oligonucleotides of the target sequence (e.g., d(ATGCAT)2 or the TFF1 ERE sequence) are synthesized and purified.[6][12] this compound is synthesized and purified separately.
-
Titration: A solution of the DNA is prepared in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 7).[12] Aliquots of a concentrated this compound solution are incrementally added to the DNA solution.
-
NMR Data Acquisition: After each addition of this compound, 1D ¹H NMR spectra are acquired.[6] Changes in the chemical shifts of the DNA protons, particularly the imino protons, indicate binding.
-
2D NMR for Structural Determination: For a stoichiometric complex (e.g., 1:1 or 2:1 drug:DNA), 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed. NOESY provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure of the complex.[1]
-
Structure Calculation: The distance restraints derived from NOESY data are used in molecular modeling programs to calculate the final structure of the this compound-DNA complex.
Caption: NMR Spectroscopy Workflow.
Inhibition of Transcription Factor Binding: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. This assay was employed to demonstrate that this compound inhibits the binding of ERα to the ERE.[3]
Methodology Outline:
-
Probe Preparation: A short DNA oligonucleotide containing the ERE sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Protein Source: Recombinant ERα protein or nuclear extracts from ERα-positive cells (e.g., MCF-7) are used.[3]
-
Binding Reaction: The labeled DNA probe is incubated with the protein source in a binding buffer. In parallel reactions, increasing concentrations of this compound are included in the incubation mixture.[3]
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band, corresponding to the larger protein-DNA complex, will migrate slower than the free DNA probe. The intensity of this shifted band will decrease with increasing concentrations of this compound, demonstrating inhibition of binding.[3]
Caption: EMSA Experimental Workflow.
Assessment of Transcriptional Inhibition: Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of a specific promoter. It was used to show that this compound specifically inhibits ERE-driven gene expression.[3]
Methodology Outline:
-
Plasmid Constructs: A reporter plasmid is constructed where the luciferase gene is under the control of a promoter containing one or more copies of the ERE. A control plasmid with a basal promoter lacking the ERE is also used.[3]
-
Cell Culture and Transfection: Suitable host cells (e.g., breast cancer cell lines) are cultured and then transfected with the reporter plasmids.
-
Treatment: The transfected cells are treated with a vehicle control, an inducer of ERα activity (e.g., estrogen), and the inducer in combination with various concentrations of this compound.[3]
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity, which is proportional to the transcriptional activity of the ERE-containing promoter, is normalized and compared across the different treatment groups. A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of ERE-mediated transcription.[3]
Conclusion
This compound is a highly potent DNA bis-intercalator with a novel mechanism of action centered on transcription inhibition.[1][2] Its ability to bind to the major groove of DNA and block the access of transcription factors, such as ERα, distinguishes it from classical DNA-damaging agents and topoisomerase poisons.[2][3] The extensive preclinical data, demonstrating picomolar to nanomolar potency in vitro and significant tumor regression in vivo, underscore its potential as a therapeutic agent.[2][8] The detailed understanding of its DNA binding mode provides a rational basis for the design of next-generation DNA-binding agents with improved specificity and efficacy.[1]
References
- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phenazine compounds XR11576 and this compound on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Core Mechanism of XR5944 Major Groove Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of XR5944's interaction with DNA, focusing on its unique major groove binding and bis-intercalating properties. The following sections provide a comprehensive overview of the binding thermodynamics, structural details, and the experimental protocols used to elucidate this novel mechanism of action.
Introduction: A Novel Mode of DNA Recognition
This compound, a potent bis-phenazine anticancer agent, exhibits a novel DNA binding mode characterized by the simultaneous intercalation of its two phenazine (B1670421) chromophores and the positioning of its diamine linker within the DNA major groove.[1][2] This distinct mechanism of targeting the major groove, a site typically engaged by transcription factors, is believed to be the foundation of its potent transcriptional inhibitory activity.[1] Unlike many small molecules that favor the minor groove, this compound's major groove interaction allows it to interfere with the binding of essential nuclear proteins, such as the estrogen receptor (ER), to their cognate DNA response elements.[2]
Quantitative Analysis of this compound-DNA Interaction
The binding of this compound to DNA is a sequence-specific and high-affinity interaction. Nuclear Magnetic Resonance (NMR) titration studies have been pivotal in defining the preferred binding sites and the stoichiometry of the complex.
| DNA Sequence | Stoichiometry (this compound:DNA) | Binding Characteristics | Reference |
| d(ATGCAT)₂ | 1:1 | Formation of a well-defined, symmetric complex. Ideal bis-intercalation at the 5'-T | GC |
| TFF1 Estrogen Response Element (ERE) | 2:1 | Two this compound molecules bind to the 15-mer TFF1-ERE DNA duplex. The binding involves both strong and weak intercalation sites and is influenced by the trinucleotide spacer sequence. |
Structural Insights into Major Groove Binding
The three-dimensional structure of the this compound-DNA complex, elucidated by NMR spectroscopy, provides a detailed picture of the molecular interactions governing its unique binding mode.
The solution structure of this compound complexed with the self-complementary DNA hexamer d(ATGCAT)₂ reveals that the two phenazine rings of this compound bis-intercalate into the DNA at the 5'-TpG-3' steps. This intercalation event unwinds the DNA helix to accommodate the planar aromatic systems. Crucially, the flexible diamine linker that connects the two phenazine moieties resides in the major groove of the DNA duplex.[1]
Within the major groove, the positively charged amino groups of the linker can form favorable electrostatic interactions and potential hydrogen bonds with the functional groups of the DNA bases, such as the O6 of guanine (B1146940) and O4 of thymine. This major groove occupancy by the linker is a key feature that distinguishes this compound from classical intercalators and is central to its mechanism of action.
Mechanism of Transcriptional Inhibition
The major groove binding of this compound is directly linked to its ability to inhibit transcription. By occupying the major groove of specific DNA sequences, such as the Estrogen Response Element (ERE), this compound can sterically hinder the binding of transcription factors, like the estrogen receptor α (ERα).[2] This prevents the recruitment of the transcriptional machinery to the promoter region of target genes, ultimately leading to the downregulation of gene expression.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the major groove binding of this compound. For full details, please refer to the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure of the this compound-DNA complex and identify specific intermolecular interactions.
Methodology:
-
Sample Preparation: Lyophilized and purified DNA oligonucleotides (e.g., d(ATGCAT)₂) are dissolved in a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0) containing NaCl (e.g., 100 mM). This compound is dissolved in a suitable solvent (e.g., DMSO-d₆) and added to the DNA solution to achieve the desired stoichiometric ratio (e.g., 1:1).
-
NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:
-
1D ¹H NMR: To monitor chemical shift changes upon titration and confirm complex formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of this compound and the DNA, providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the DNA and this compound.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled this compound is available, to probe interactions at specific nitrogen atoms.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for molecular modeling programs (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of structures for the this compound-DNA complex.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To demonstrate that this compound can inhibit the binding of a protein (e.g., ERα) to its specific DNA recognition site (e.g., ERE).
Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the ERE sequence is labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reactions: Recombinant ERα protein or nuclear extracts from ERα-expressing cells are incubated with the labeled ERE probe in a binding buffer. For competition experiments, increasing concentrations of this compound are added to the binding reactions.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Inhibition of this shift by this compound demonstrates its ability to disrupt the protein-DNA interaction.
Luciferase Reporter Assay
Purpose: To assess the ability of this compound to inhibit ERα-mediated gene transcription in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) is transiently transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter containing multiple copies of the ERE. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After transfection, the cells are treated with an estrogen (e.g., 17β-estradiol) to activate ERα, in the presence or absence of varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of ERα-mediated transcription.
Conclusion
This compound represents a paradigm-shifting molecule in the field of DNA-targeting agents. Its unique ability to engage the major groove through a bis-intercalation mechanism provides a powerful strategy for inhibiting transcription factor-DNA interactions. The quantitative binding data, detailed structural information, and the functional consequences of this interaction, as elucidated by the experimental protocols described herein, underscore the potential of this compound as a potent anticancer therapeutic. Further exploration of its interactions with a wider range of DNA sequences and transcription factors will undoubtedly pave the way for the rational design of next-generation major groove-binding agents with enhanced specificity and efficacy.
References
XR5944: A Technical Guide to a Novel Transcription Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944 (also known as MLN944) is a potent synthetic bis-phenazine cytotoxic agent that has demonstrated significant antitumor activity in a range of preclinical models. Initially investigated as a dual topoisomerase I/II inhibitor, subsequent research has redefined its primary mechanism of action as a transcription inhibitor. This document provides a comprehensive technical overview of this compound, detailing its unique mode of DNA interaction, its impact on transcription, particularly in the context of the estrogen receptor signaling pathway, and a summary of its preclinical and early clinical quantitative data. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.
Core Mechanism of Action: DNA Bis-intercalation and Major Groove Binding
This compound represents a distinct class of DNA-binding agents. Its primary mechanism of action is not the inhibition of topoisomerase enzymes, a common target for many chemotherapeutics, but rather the direct inhibition of transcription.[1][2] This is achieved through a novel DNA binding mode characterized by:
-
Bis-intercalation: The two planar phenazine (B1670421) rings of the this compound molecule insert themselves between DNA base pairs at two adjacent sites.[3]
-
Major Groove Occupancy: The linker connecting the two phenazine moieties lies within the major groove of the DNA double helix.[3][4]
This unique binding at the 5'-TpG site creates a structural impediment that directly interferes with the binding of transcription factors to their cognate DNA recognition sequences.[3][5] Most transcription factors interact with the major groove of DNA, making this a particularly effective mode of inhibition.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human & Murine Tumor Cells | Leukemia, Colon, Lung | 0.04 - 0.4 | [1][6] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | More potent than Carboplatin or Doxorubicin | [7] |
| HT29 | Colon Carcinoma | More potent than 5-FU or SN38 | [8] |
| HCT116 | Colon Carcinoma | More potent than 5-FU or SN38 | [8] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [6] |
| HT29 | Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in 6 of 8 animals | [6] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2 or 5 mg/kg with Carboplatin (50 mg/kg) | Enhanced anti-tumor activity | [7] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2.5 or 5 mg/kg with Doxorubicin (7 mg/kg) | Improved efficacy | [7] |
Table 3: Phase I Clinical Trial Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Dosing Range | Reference |
| Clearance (CL) | 29.6 ± 6.4 L/hour/m² | 3.6 to 24 mg/m² | [9] |
| Volume of Distribution (Vss) | 937 ± 382 L/m² | 3.6 to 24 mg/m² | [9] |
| Half-life (t1/2) | 61.8 ± 13.4 hours | 3.6 to 24 mg/m² | [9] |
| AUC0-t (at 24 mg/m²) | 1060 ng-hr/mL | 24 mg/m² | [9] |
| Cmax (at 24 mg/m²) | 1090 ng/mL | 24 mg/m² | [9] |
Signaling Pathway Inhibition: The Estrogen Receptor α Model
A primary and well-characterized example of this compound's mechanism is its inhibition of the Estrogen Receptor α (ERα) signaling pathway.[1][4][5] ERα is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant proportion of breast cancers.[1] The consensus DNA binding site for ERα, the Estrogen Response Element (ERE), contains the 5'-(TpG):(CpA) sequence that is the preferred binding site for this compound.[5]
By binding to the ERE, this compound physically blocks the binding of the ERα, thereby inhibiting the transcription of estrogen-responsive genes.[1][5] This represents a novel mechanism of ER inhibition that is distinct from current antiestrogen (B12405530) therapies that target the ER protein itself.[1] This suggests that this compound could be effective in overcoming resistance to existing treatments.[5][10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To qualitatively and quantitatively assess the ability of this compound to inhibit the binding of a transcription factor (e.g., ERα) to its DNA recognition sequence (e.g., ERE).
Methodology:
-
Probe Preparation: A short double-stranded DNA oligonucleotide containing the consensus ERE sequence is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled ERE probe is incubated with recombinant ERα protein or nuclear extracts from ERα-positive cells in a binding buffer. The binding buffer typically contains Tris-HCl, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
This compound Treatment: In parallel reactions, increasing concentrations of this compound are added to the binding reaction mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescent scanner.
Expected Results: In the absence of this compound, a slower migrating band corresponding to the ERα-ERE complex will be observed. With increasing concentrations of this compound, the intensity of this shifted band will decrease, indicating inhibition of ERα-ERE binding.[5]
Luciferase Reporter Assay
Purpose: To assess the effect of this compound on the transcriptional activity of a specific promoter in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter containing one or more EREs. A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
This compound Treatment: The transfected cells are treated with various concentrations of this compound. A positive control (e.g., estradiol (B170435) to stimulate ERα activity) and a negative control (vehicle) are included.
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in control cells.
Expected Results: Estradiol treatment will significantly increase luciferase expression from the ERE-containing promoter. This compound is expected to inhibit this estradiol-induced luciferase expression in a dose-dependent manner.[5] In contrast, this compound should not inhibit luciferase expression from a basal promoter lacking EREs, demonstrating its specificity.[1][5]
In Vitro Transcription Assay
Purpose: To directly measure the effect of this compound on the synthesis of RNA by RNA polymerase II.
Methodology:
-
Assay Setup: A cell-free system is used, typically containing a linear DNA template with a known promoter (e.g., the adenovirus major late promoter), purified RNA polymerase II, and general transcription factors.
-
Transcription Reaction: The reaction is initiated by the addition of ribonucleotide triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
This compound Treatment: this compound is added to the reaction at various concentrations, either before or after the formation of the pre-initiation complex, to distinguish between effects on transcription initiation and elongation.
-
RNA Purification and Analysis: The newly synthesized radiolabeled RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The gel is exposed to a phosphor screen or X-ray film, and the intensity of the transcript bands is quantified.
Expected Results: this compound is expected to inhibit the synthesis of the RNA transcript in a concentration-dependent manner. By adding the compound at different stages of the reaction, it has been shown that MLN944 preferentially inhibits transcription initiation.[11]
Logical Flow of this compound's Mechanism of Action
The following diagram illustrates the logical progression from the molecular properties of this compound to its ultimate biological effect.
Conclusion
This compound is a promising anticancer agent with a novel mechanism of action centered on transcription inhibition via a unique DNA binding mode. Its ability to interfere with transcription factor-DNA interactions, exemplified by the inhibition of ERα signaling, presents a new paradigm for targeting transcription in cancer therapy. The preclinical data demonstrate its high potency, and while early clinical development has been undertaken, further investigation into its therapeutic potential, particularly in the context of overcoming resistance to existing therapies, is warranted. The experimental protocols detailed herein provide a foundation for researchers to further explore the biological activities and potential applications of this and similar compounds.
References
- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
XR5944: A Paradigm Shift from Topoisomerase Poison to Transcription Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
XR5944 (also known as MLN944) is a potent bis-phenazine cytotoxic agent that has undergone a significant re-evaluation of its primary mechanism of action. Initially developed and reported as a dual inhibitor of topoisomerase I and II, subsequent extensive research has revealed that its exceptional anti-tumor activity at nanomolar concentrations is predominantly independent of topoisomerase inhibition. Instead, this compound exerts its cytotoxic effects through a novel mechanism: the inhibition of transcription. This is achieved by a unique DNA binding mode, characterized as bis-intercalation with the linker positioned in the major groove of the DNA. This major groove binding interferes with the binding of essential transcription factors, such as Estrogen Receptor Alpha (ERα), thereby disrupting downstream gene expression and leading to cell death. This guide provides a comprehensive technical overview of this compound, focusing on its dual-characterization, quantitative activity, detailed experimental protocols, and the signaling pathways it modulates.
Revisiting the Role of this compound as a Topoisomerase Inhibitor
While early studies identified this compound as a dual topoisomerase I and II poison due to its ability to stabilize topoisomerase-dependent cleavable complexes, this activity is observed at concentrations significantly higher than those required for its cytotoxic effects.[1][2] Later studies have demonstrated that this compound's potent cytotoxicity is maintained in cell lines with reduced levels of topoisomerases and that it does not notably increase DNA cleavage mediated by either topoisomerase I or II at its cytotoxic concentrations.[3] This indicates that while this compound can interact with topoisomerases at high concentrations, this is not its primary mechanism of anti-tumor activity.
Quantitative Comparison of Cytotoxicity and Topoisomerase Activity
The following table summarizes the key quantitative data that highlights the disparity between the cytotoxic potency of this compound and its effect on topoisomerase enzymes.
| Parameter | Cell Lines | Concentration Range | Reference |
| In Vitro Cytotoxicity (EC50) | Various human cancer cell lines (leukemia, colon, small cell lung carcinoma, non-small cell lung carcinoma) | 0.04–0.4 nM | [3] |
| Topoisomerase I & II Complex Formation | Human leukaemic K562 cells | 1 µM - 10 µM | [1] |
Table 1: Comparative quantitative data of this compound's cytotoxicity and its effect on topoisomerase complex formation.
Primary Mechanism of Action: Transcription Inhibition
The current scientific consensus points to transcription inhibition as the primary mechanism of action for this compound.[4] This is mediated by its unique interaction with DNA.
DNA Binding Mode: Bis-intercalation and Major Groove Binding
This compound is a DNA bis-intercalator, meaning its two phenazine (B1670421) chromophores insert between the base pairs of the DNA double helix.[5] Uniquely, the diamine linker connecting the two chromophores resides in the major groove of the DNA.[5] This major groove occupancy is a critical feature that distinguishes this compound from many other DNA-binding agents that typically interact with the minor groove.
Interference with Transcription Factor Binding
The positioning of the this compound linker in the DNA major groove physically obstructs the binding of transcription factors that recognize specific DNA sequences within this groove.[5] This has been demonstrated for key transcription factors involved in cancer cell proliferation and survival.
This compound has been shown to be a potent inhibitor of ERα activity.[4][5] It binds to the Estrogen Response Element (ERE) in the promoter regions of estrogen-responsive genes, preventing the binding of the ERα protein.[5] This blocks the initiation of transcription of these genes, which are often crucial for the growth of breast cancer cells.
Experimental Protocols
Topoisomerase I and II Cleavable Complex Assay
This assay is used to determine if a compound can stabilize the covalent intermediate formed between topoisomerases and DNA, a hallmark of topoisomerase poisons.
Methodology:
-
Cell Culture and Treatment: Human leukaemic K562 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or known topoisomerase inhibitors (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) for specific durations (e.g., 1, 24, or 48 hours).[1]
-
Cell Lysis and DNA-Protein Complex Isolation: After treatment, cells are harvested and lysed. The DNA-protein complexes are then isolated. A common method is the K+/SDS precipitation assay, where potassium and sodium dodecyl sulfate (B86663) are used to precipitate DNA that is covalently linked to proteins.
-
Detection of Topoisomerase-DNA Complexes: The presence of topoisomerase I and II in the DNA-protein complexes is detected by immunoblotting using specific antibodies against topoisomerase I and topoisomerase II (alpha and beta isoforms).[1]
-
Analysis: An increase in the amount of topoisomerase detected in the precipitate compared to untreated control cells indicates the stabilization of the cleavable complex.
Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding
EMSA is utilized to demonstrate the inhibitory effect of this compound on the binding of ERα to its ERE consensus sequence.
Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the ERE consensus sequence is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled ERE probe is incubated with a source of ERα protein (recombinant ERα or nuclear extracts from ERα-positive cells like MCF-7) in a binding buffer.[4][5] Varying concentrations of this compound are added to the binding reactions.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled ERE probe are visualized by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes).
-
Analysis: A "shift" in the migration of the labeled probe (a slower migrating band) indicates the formation of the ERα-ERE complex. A dose-dependent decrease in the intensity of this shifted band in the presence of this compound demonstrates its inhibitory activity.[5]
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the synthesis of RNA from a DNA template.
Methodology:
-
Template and Reaction Setup: A DNA template containing a promoter (e.g., an ERE-containing promoter for ERα-dependent transcription) is used.[4][5] The in vitro transcription reaction is assembled with the DNA template, RNA polymerase, and ribonucleotides (ATP, GTP, CTP, UTP), one of which is typically radiolabeled (e.g., [α-³²P]UTP).
-
Incubation with this compound: The transcription reaction is carried out in the presence and absence of various concentrations of this compound.
-
RNA Purification and Analysis: The newly synthesized RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The radiolabeled RNA transcripts are visualized by autoradiography, and the intensity of the bands is quantified to determine the level of transcription.
-
Analysis: A reduction in the amount of full-length transcript produced in the presence of this compound indicates inhibition of transcription.
Conclusion
This compound represents a fascinating case study in drug mechanism of action, where the initial hypothesis of topoisomerase inhibition has been refined to a more nuanced understanding of transcription inhibition as its primary mode of cytotoxicity at clinically relevant concentrations. Its unique mechanism of major groove DNA binding and subsequent interference with transcription factor activity opens up new avenues for the development of targeted anticancer therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate this compound and similar compounds. This in-depth understanding is crucial for the rational design of future clinical trials and the development of next-generation transcription-inhibiting anticancer agents.
References
- 1. Effect of phenazine compounds XR11576 and this compound on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MLN944: A DNA-Interacting Transcriptional Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLN944 (formerly known as XR5944) is a potent synthetic bis-phenazine anticancer agent that has garnered significant interest due to its novel mechanism of action. Initially investigated as a dual topoisomerase I/II inhibitor, subsequent research has revealed that its primary mode of cytotoxicity stems from its unique interaction with DNA, leading to the inhibition of transcription. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MLN944, intended for researchers and professionals in the field of drug development. The document details the synthetic route to MLN944, presents its biological activity in quantitative terms, and provides detailed protocols for key experiments used in its evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.
Discovery and Rationale
MLN944 was discovered through a rational drug design program led by Professor William A. Denny and his colleagues, aimed at developing potent DNA-targeted anticancer agents.[1] The design strategy evolved from studies of monomeric tricyclic carboxamides to dimeric structures, which demonstrated significantly enhanced cytotoxic potency.[1] The research culminated in the synthesis of bis(9-methylphenazine-1-carboxamide) derivatives, with a dicationic linker found to be critical for the exceptional antitumor activity.[1] MLN944 emerged as the lead compound from this series, exhibiting remarkable potency against a wide array of human cancer cell lines, including those resistant to conventional chemotherapeutics.[1]
Synthesis of MLN944
The synthesis of MLN944 is a multi-step process that involves the preparation of the key intermediate, 9-methylphenazine-1-carboxylic acid, followed by its coupling to a specific polyamine linker.
Synthesis of 9-methylphenazine-1-carboxylic acid
The synthesis of the phenazine (B1670421) core can be achieved through a Jourdan-Ullmann reaction between 2-bromo-3-nitrobenzoic acid and an appropriately substituted aniline (B41778), followed by reductive ring closure.
Protocol:
-
Jourdan-Ullmann Coupling: 2-bromo-3-nitrobenzoic acid is reacted with an aniline derivative in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent such as DMF. The reaction mixture is heated to facilitate the coupling.
-
Reductive Cyclization: The resulting N-(aryl)-3-nitro-2-aminobenzoic acid intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent, which reduces the nitro group and facilitates the intramolecular cyclization to form the phenazine ring system.
-
Purification: The crude 9-methylphenazine-1-carboxylic acid is purified by recrystallization or column chromatography.
Synthesis of MLN944
The final step in the synthesis of MLN944 involves the amide coupling of two equivalents of 9-methylphenazine-1-carboxylic acid with the dicationic linker, bis(3-aminopropyl)amine (B123863).
Protocol:
-
Activation of the Carboxylic Acid: 9-methylphenazine-1-carboxylic acid is first converted to a more reactive species. This can be achieved by forming the acid chloride using thionyl chloride or oxalyl chloride, or by forming an active ester, for instance, by reacting with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the imidazolide.
-
Amide Coupling: The activated phenazine derivative is then reacted with bis(3-aminopropyl)amine in an appropriate aprotic solvent (e.g., DMF or CH2Cl2). The reaction is typically carried out at room temperature.
-
Purification: The final product, MLN944, is purified by chromatographic methods to yield the desired compound.
Mechanism of Action
The primary mechanism of action of MLN944 is the inhibition of transcription through a unique DNA binding mode.
DNA Bis-intercalation and Major Groove Binding
MLN944 functions as a DNA bis-intercalator, with its two planar phenazine rings inserting between the base pairs of the DNA double helix.[1][2] Uniquely, the dicationic linker connecting the two phenazine moieties resides in the major groove of the DNA.[1][2] This novel binding mode is highly specific for certain DNA sequences, with a preference for 5'-TpG steps.[2]
Inhibition of Transcription Factor Binding
By occupying the major groove, the linker of MLN944 sterically hinders the binding of transcription factors to their cognate DNA recognition sequences.[1][2] This has been demonstrated for several key transcription factors, including Activator Protein-1 (AP-1) and Estrogen Receptor α (ERα).[1][2] The inhibition of ERα binding to the Estrogen Response Element (ERE) is of particular interest for its potential in treating estrogen receptor-positive breast cancers.[1]
Downstream Cellular Effects
The inhibition of transcription leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis. Unlike typical topoisomerase poisons that induce a G2/M arrest, MLN944 causes a distinct cell cycle arrest in both the G1 and G2 phases.[3]
Quantitative Biological Data
MLN944 has demonstrated potent in vitro and in vivo anticancer activity across a range of preclinical models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.1-0.5 | [3] |
| HT29 | Colon Carcinoma | 0.2-0.8 | [1] |
| H69 | Small Cell Lung Cancer | 0.04-0.4 | [1] |
| MCF-7 | Breast Carcinoma | 0.1-0.6 | [1] |
| NCI/ADR-RES | Ovarian (Multidrug Resistant) | 0.3-1.0 | [1] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HT29 | Colon Carcinoma | 15 mg/kg, i.v., q4dx3 | Significant tumor regression | [1] |
| H69 | Small Cell Lung Cancer | 10-15 mg/kg, i.v., q4dx3 | Complete tumor regression | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of MLN944.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the ability of MLN944 to inhibit the binding of a transcription factor to its DNA consensus sequence.
Protocol:
-
Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., ERE for ERα) with a detectable marker such as biotin or ³²P.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled probe, the purified recombinant transcription factor, and varying concentrations of MLN944 in a binding buffer. Include a control reaction without MLN944.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding to occur.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Detection: Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes followed by chemiluminescence, or autoradiography for ³²P-labeled probes). A decrease in the intensity of the shifted band in the presence of MLN944 indicates inhibition of transcription factor binding.
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of MLN944 on the transcriptional activity of a specific promoter.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., MCF-7) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with the transcription factor binding site (e.g., an ERE-luciferase reporter) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After transfection, treat the cells with varying concentrations of MLN944 and a vehicle control.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity indicates inhibition of transcription.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of MLN944 on cell cycle distribution.
Protocol:
-
Cell Treatment: Culture cells to approximately 50-60% confluency and treat with MLN944 at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and G2 phases is indicative of cell cycle arrest.
Conclusion
MLN944 represents a novel class of anticancer agents with a distinct mechanism of action centered on the inhibition of transcription via a unique mode of DNA binding. Its potent cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance, highlights its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of MLN944 and related compounds. The continued investigation of this and other DNA-binding transcriptional inhibitors may lead to new and effective strategies for cancer treatment.
References
XR5944: A Technical Guide to a Novel DNA Bis-Intercalator Targeting Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Core Summary
XR5944 (also known as MLN944) is a potent synthetic bis-phenazine anticancer agent that exhibits a novel mechanism of action centered on the inhibition of DNA transcription. Unlike traditional chemotherapeutics that primarily target DNA replication or topoisomerases, this compound exerts its cytotoxic effects by binding to the major groove of DNA and interfering with the binding of key transcription factors. This unique mode of action has positioned this compound as a compound of significant interest for the development of new anticancer therapies, particularly for hormone-dependent cancers. This technical guide provides a comprehensive overview of this compound's interaction with its target DNA sequences, its impact on cellular signaling, and a summary of its preclinical and early clinical development.
Mechanism of Action: DNA Bis-Intercalation and Transcription Inhibition
This compound functions as a DNA bis-intercalator, meaning its two planar phenazine (B1670421) rings insert themselves between adjacent DNA base pairs at two distinct sites. This interaction is highly sequence-specific, with a preference for the palindromic sequence 5'-T|GC|A, which contains two symmetric 5'-(TpG):(CpA) binding sites.[1][2] The linker connecting the two phenazine moieties lies within the major groove of the DNA, a region crucial for the recognition and binding of many transcription factors.[3][4]
By occupying this critical space, this compound physically obstructs the binding of transcription factors to their cognate DNA response elements, thereby inhibiting the initiation of transcription for specific genes.[1][4] While initially investigated as a potential topoisomerase inhibitor, further studies revealed that its primary mechanism of cytotoxicity is independent of topoisomerase activity and is instead directly linked to its ability to suppress gene transcription.[1][5]
A key molecular target of this compound is the Estrogen Receptor Alpha (ERα). ERα is a ligand-activated transcription factor that plays a pivotal role in the proliferation of ER-positive breast cancers. This compound has been shown to effectively block the binding of ERα to its specific DNA binding site, the Estrogen Response Element (ERE), thus inhibiting the transcription of estrogen-responsive genes.[2][4] This targeted inhibition of ERα signaling provides a strong rationale for its development in the context of breast cancer.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated exceptional potency against a wide range of human cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range.[4][5][6]
| Cell Line | Cancer Type | IC50 (nM) |
| Various Human and Murine Tumor Cells | Leukemia, Colon, Small Cell Lung Carcinoma, Non-Small Cell Lung Carcinoma | 0.04 - 0.4 |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | Potent (specific value not provided) |
| HT29 | Colon Carcinoma | Additive or synergistic with 5-FU and irinotecan |
| HCT116 | Colon Carcinoma | Additive with 5-FU and irinotecan |
Note: Specific IC50 values for a broad panel of cell lines are not consistently reported in the reviewed literature; however, the provided range indicates high potency.
Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial of this compound (MLN944) was initiated in patients with advanced solid tumors. The study provided initial insights into the drug's pharmacokinetic profile and identified dose-limiting toxicities.[7]
| Parameter | Value |
| Administration | Single 30-minute intravenous infusion every 21 or 28 days |
| Starting Dose | 3.6 mg/m² |
| Dose-Limiting Toxicities | Reversible myelosuppression and gastrointestinal epithelial damage |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition
This protocol is a representative method for assessing the ability of this compound to inhibit the binding of ERα to the ERE.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides representing the consensus ERE sequence (e.g., 5'-AGGTCAnnnTGACCT).
-
Label the double-stranded DNA probe with a detectable marker, such as Biotin or a fluorescent dye (e.g., IRDye).[8][9][10]
-
Purify the labeled probe to remove unincorporated labels.[8]
2. Binding Reaction:
-
In a final volume of 20-50 µL, combine the following in order:
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40).[8][9]
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[9]
-
Recombinant ERα protein or nuclear extract from ERα-positive cells (e.g., MCF-7).
-
Varying concentrations of this compound.
-
Labeled ERE probe.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.[8]
3. Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).[8][9]
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[8]
4. Detection:
-
Visualize the bands using an appropriate detection method for the chosen label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).[11] A decrease in the intensity of the shifted ERα-ERE complex band with increasing concentrations of this compound indicates inhibition of binding.
NMR Spectroscopy for this compound-DNA Interaction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the atomic-level details of the interaction between this compound and its target DNA sequence.
1. Sample Preparation:
-
Synthesize and purify the target DNA oligonucleotide, such as the self-complementary sequence d(ATGCAT)2.
-
Dissolve the DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D2O or a 9:1 H2O/D2O mixture.
-
Prepare a stock solution of this compound in a compatible solvent.
-
Titrate the DNA sample with increasing molar equivalents of the this compound stock solution.
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) 1H NMR spectra at each titration point to monitor changes in the chemical shifts of the DNA and drug protons.
-
For detailed structural analysis, acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a sample with a 1:1 or 2:1 drug-to-DNA molar ratio.
-
Typical spectrometer frequencies for such studies are 500 MHz or higher.
3. Data Analysis:
-
Analyze the changes in chemical shifts in the 1D spectra to identify the protons involved in the interaction.
-
Use the cross-peaks in the 2D NOESY spectra to determine intermolecular distances between the drug and DNA protons, which allows for the calculation of a high-resolution 3D structure of the complex.
Visualizations
Signaling Pathway: this compound Inhibition of ERα-Mediated Transcription
Caption: this compound inhibits ERα-mediated transcription by binding to the ERE.
Experimental Workflow: EMSA for ERα-ERE Binding Inhibition
Caption: Workflow for assessing this compound's inhibition of ERα-ERE binding via EMSA.
Logical Relationship: this compound Mechanism of Action
Caption: The logical flow of this compound's mechanism from DNA binding to cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biophysical Properties of XR5944: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944, also known as MLN944, is a potent synthetic bis-phenazine anticancer agent that has demonstrated significant cytotoxic activity against a broad spectrum of human and murine tumor models.[1][2] Initially characterized as a dual inhibitor of topoisomerase I and II, subsequent research has redefined its primary mechanism of action as the inhibition of transcription.[3][4] This is achieved through a novel DNA binding mode, where this compound acts as a DNA bis-intercalator, with its diamine linker situated in the major groove.[5][6] This unique interaction allows this compound to obstruct the binding of key transcription factors, such as Estrogen Receptor alpha (ERα) and Activator Protein-1 (AP-1), to their respective DNA response elements, thereby modulating gene expression.[7][8] This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its DNA binding characteristics, mechanism of action, and quantitative data on its biological activity. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Core Biophysical Properties and Mechanism of Action
This compound is a DNA-targeted agent characterized by its exceptional antitumor potency.[6] Its primary mode of interaction with DNA is through bis-intercalation, where the two phenazine (B1670421) chromophores of the molecule insert between DNA base pairs.[1] Uniquely, the linker connecting these chromophores resides in the major groove of the DNA, a feature that distinguishes it from many other DNA intercalators.[5] This major groove binding is critical to its mechanism of action, which is now understood to be primarily topoisomerase-independent.[3]
The anticancer effects of this compound are largely attributed to its ability to inhibit transcription. By occupying specific DNA sequences, this compound physically blocks the binding of transcription factors that are crucial for cancer cell proliferation and survival.[4][7]
DNA Binding Specificity
This compound exhibits a preference for certain DNA sequences. The ideal binding site for bis-intercalation has been identified as the 5'-T|GC|A sequence, where the vertical bar represents the site of intercalation.[5] This sequence contains two symmetric 5'-(TpG):(CpA) binding sites.[5]
Inhibition of Transcription Factor Binding
A key aspect of this compound's mechanism of action is its ability to interfere with the binding of specific transcription factors to their cognate DNA response elements.
-
Estrogen Receptor alpha (ERα): The preferred 5'-CpA binding site of this compound is a component of the Estrogen Response Element (ERE), the DNA binding site for ERα.[4] By binding to the ERE, this compound effectively blocks the binding of ERα, thereby inhibiting ERα-mediated gene transcription.[1][8] This presents a novel strategy for overcoming resistance to conventional antiestrogen (B12405530) therapies that target the hormone-receptor complex.[9]
-
Activator Protein-1 (AP-1): this compound has also been shown to inhibit the binding of AP-1 proteins to their DNA binding sites in a dose-dependent manner.[7] The AP-1 transcription factor is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 | 0.04–0.4 nM | Leukemia, colon, small cell lung carcinoma, non-small cell lung carcinoma | [1] |
| IC50 | 0.04-0.4 nM | Range of human and murine tumor cell lines | [2] |
Table 2: In Vivo Efficacy of this compound in Human Carcinoma Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| H69 small cell lung cancer | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [2] |
| HT29 colon carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals (six of eight) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biophysical properties of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition
This assay is used to qualitatively assess the ability of this compound to inhibit the binding of ERα to its ERE consensus sequence.
Materials:
-
Recombinant human ERα protein
-
Nuclear extract from ER-positive cells (e.g., MCF-7)
-
Double-stranded DNA probe containing the ERE consensus sequence, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope)
-
This compound
-
Poly(dI-dC) as a non-specific competitor DNA
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer (Tris-borate-EDTA)
-
Detection reagents appropriate for the chosen label
Protocol:
-
Binding Reaction Setup: In separate microcentrifuge tubes, combine the following components in the specified order: binding buffer, poly(dI-dC), and either recombinant ERα or nuclear extract.
-
This compound Incubation: Add varying concentrations of this compound to the reaction tubes. Include a control tube with no this compound. Incubate at room temperature for 15-20 minutes to allow for binding to the DNA.
-
Probe Addition: Add the labeled ERE probe to each reaction tube.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for the formation of protein-DNA complexes.
-
Electrophoresis: Add loading buffer to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Detection: Transfer the DNA from the gel to a membrane (e.g., nylon) and detect the labeled probe using the appropriate method (e.g., chemiluminescence for biotin, autoradiography for radioactivity). A decrease in the intensity of the shifted band (ERα-ERE complex) with increasing concentrations of this compound indicates inhibition of binding.
Luciferase Reporter Assay for ERα Transactivation
This cell-based assay is used to quantify the inhibitory effect of this compound on ERα-mediated gene transcription.
Materials:
-
Mammalian cells (e.g., MCF-7)
-
Luciferase reporter plasmid containing an ERE upstream of the luciferase gene
-
Control reporter plasmid (e.g., a basal promoter without an ERE)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Estrogen (e.g., 17β-estradiol)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period for plasmid expression, treat the cells with varying concentrations of this compound in the presence of a constant concentration of estrogen to stimulate ERα activity. Include control wells with estrogen alone and vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of ERα-mediated transcription.
Nuclear Magnetic Resonance (NMR) Spectroscopy for DNA Binding
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of the this compound-DNA complex at atomic resolution.
Materials:
-
This compound
-
Synthetic DNA oligonucleotide containing the target binding sequence (e.g., d(ATGCAT)2)
-
NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl, in 99.9% D2O or 90% H2O/10% D2O)
-
High-field NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration typically in the range of 0.5-1.0 mM. Lyophilize and redissolve in D2O for experiments observing non-exchangeable protons, or in 90% H2O/10% D2O for observing exchangeable imino protons.
-
Titration: Acquire a 1D 1H NMR spectrum of the free DNA. Subsequently, add incremental amounts of a concentrated stock solution of this compound to the DNA sample and acquire a series of 1D 1H NMR spectra. Monitor the changes in chemical shifts and line widths of the DNA protons upon addition of this compound. The appearance of a new set of peaks corresponding to the complex indicates slow exchange on the NMR timescale.[5]
-
2D NMR Experiments: For a sample containing a 1:1 or 2:1 molar ratio of this compound to DNA, acquire a suite of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each nucleotide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, both within the DNA and between the DNA and this compound. Intermolecular NOEs are crucial for determining the binding mode and orientation of this compound.
-
-
Structure Calculation: Use the distance restraints derived from the NOESY spectra, along with dihedral angle restraints from other NMR experiments if available, as input for molecular modeling software to calculate the three-dimensional structure of the this compound-DNA complex.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a transcription inhibitor.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. imrpress.com [imrpress.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. pnas.org [pnas.org]
- 5. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 7. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
XR5944: A Technical Guide to its Molecular Interactions with DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944, also known as MLN944, is a potent anti-cancer agent characterized by its unique mechanism of DNA interaction. This technical guide provides an in-depth analysis of the molecular interactions between this compound and DNA, focusing on its binding mode, sequence specificity, and the resulting inhibition of key cellular processes. This document synthesizes quantitative data, details experimental methodologies, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is a synthetic bis-phenazine compound that has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, with in vitro EC50 values in the nanomolar range.[1] Unlike many conventional chemotherapeutic agents that target DNA replication or repair, this compound exerts its anti-tumor effects primarily through the inhibition of transcription.[1] This is achieved through a novel DNA binding mechanism involving both intercalation and major groove binding, which physically obstructs the interaction of transcription factors with their cognate DNA sequences.[1][2] This guide will explore the specifics of these interactions, the experimental evidence supporting them, and the methodologies used to elucidate these mechanisms.
Molecular Interaction with DNA
Binding Mode: Bis-intercalation with Major Groove Occupancy
The primary interaction of this compound with DNA is a unique combination of bis-intercalation and major groove binding. The two planar phenazine (B1670421) rings of the this compound molecule insert themselves between adjacent base pairs of the DNA double helix, a process known as intercalation.[1] This is coupled with the positioning of the diamine linker, which connects the two phenazine moieties, within the major groove of the DNA.[1] This dual-mode binding is distinct from many other DNA-binding small molecules and is central to its mechanism of action.
DNA Sequence Specificity
NMR studies have revealed that this compound exhibits a preference for specific DNA sequences. The ideal binding site for bis-intercalation has been identified as the 5'-T|GC|A sequence, which contains two symmetric 5'-(TpG):(CpA) binding sites.[2] The structural basis for this specificity is attributed to favorable stacking interactions between the phenazine rings and the flanking thymine (B56734) residues, as well as specific hydrogen bond interactions with the central G:C base pair.[1]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| Cytotoxicity | |||
| IC50 | 0.04–0.4 nM | Various human cancer cell lines | [1] |
| Transcription Inhibition | |||
| EC50 for RNA Synthesis | 3 nM | Not specified | |
| Estrogen Response Element (ERE) Inhibition | |||
| Inhibition of ERE-CGG reporter activity | 50% at 10 nM; 80% at 100 nM | MCF-7 cells | |
| Inhibition of ERE-TTT reporter activity | 20% at 10 nM; 40% at 100 nM | MCF-7 cells |
Mechanism of Action: Transcription Inhibition
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of gene transcription. By binding to the major groove of DNA, this compound physically blocks the access of transcription factors to their specific DNA binding sites. This has been demonstrated for several key transcription factors, including Estrogen Receptor-alpha (ERα) and Activator Protein-1 (AP-1).
Inhibition of Estrogen Receptor-alpha (ERα) Signaling
The binding site of this compound, 5'-(TpG):(CpA), is present within the consensus Estrogen Response Element (ERE).[2] By occupying this site, this compound prevents the binding of ERα to the ERE, thereby inhibiting the transcription of estrogen-responsive genes. This mechanism is of particular interest for its potential to overcome resistance to conventional antiestrogen (B12405530) therapies that target the estrogen receptor protein itself.
Caption: this compound inhibition of ERα-mediated transcription.
Inhibition of Activator Protein-1 (AP-1) Activity
Electrophoretic Mobility Shift Assays (EMSA) have shown that this compound can inhibit the binding of AP-1 transcription factors to their consensus DNA binding sites in a dose-dependent manner. This further supports the model of transcription inhibition through steric hindrance in the major groove.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-DNA interactions.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the binding of a protein (e.g., ERα, AP-1) to a specific DNA sequence and the inhibition of this binding by this compound.
Methodology:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the DNA binding site of interest (e.g., consensus ERE or AP-1 site).
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
End-label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe using a spin column or polyacrylamide gel electrophoresis.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol):
-
Nuclear extract or purified recombinant protein (ERα or AP-1).
-
Labeled DNA probe.
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a suitable buffer (e.g., 0.5x TBE) at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate (for biotin) or by direct fluorescence imaging.
-
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay
Objective: To determine the specific DNA sequence protected from DNase I cleavage by the binding of this compound.
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a promoter region containing a putative this compound binding site) that is uniquely end-labeled with a radioactive isotope.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer. Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Analysis:
-
Purify the DNA fragments.
-
Denature the DNA and separate the fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Conclusion
This compound represents a novel class of DNA-interactive agents with a distinct mechanism of action centered on transcription inhibition. Its unique binding mode, involving both bis-intercalation and major groove occupation, provides a powerful tool for disrupting the binding of key transcription factors to DNA. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation transcription inhibitors. The detailed understanding of its molecular interactions with DNA is crucial for optimizing its clinical application and for designing new anti-cancer agents with improved efficacy and specificity.
References
The Structural Basis of XR5944 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR5944 (also known as MLN944) is a synthetic bis-phenazine cytotoxic agent that has demonstrated exceptional potency against a broad range of human and murine tumor models, both in vitro and in vivo.[1][2] This document provides an in-depth technical overview of the structural basis of this compound's anticancer activity. Initially characterized as a dual topoisomerase I and II inhibitor, subsequent research has revealed a more nuanced mechanism of action primarily centered on its unique DNA binding properties.[3][4] this compound acts as a DNA bis-intercalator, binding to the major groove and subsequently inhibiting transcription factor activity.[1][5] This novel mechanism of action presents a promising avenue for overcoming drug resistance observed with conventional antiestrogen (B12405530) therapies.[5][6] This guide will detail the molecular interactions, quantitative biophysical data, experimental methodologies, and the logical framework of its mechanism of action.
Molecular Mechanism of Action
This compound exerts its potent anticancer effects through a novel DNA binding mode that distinguishes it from many other DNA-interactive agents. The core of its activity lies in its ability to act as a bis-intercalator with a preference for specific DNA sequences, leading to the disruption of essential cellular processes.
DNA Bis-intercalation and Major Groove Binding
The this compound molecule consists of two planar phenazine (B1670421) chromophores linked by a flexible diamine chain.[1] This structure allows the two phenazine rings to intercalate between DNA base pairs at two separate sites, a process known as bis-intercalation.[5] Structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that this compound preferentially intercalates at 5'-TpG sequences.[4][5]
A key and unusual feature of this compound's interaction with DNA is that its diamine linker resides within the major groove of the DNA double helix.[1][7] This is significant because while many small molecule DNA binders interact with the minor groove, the major groove is the primary site of recognition for most DNA-binding proteins, including transcription factors.[5]
Transcription Inhibition
The positioning of the this compound linker in the major groove sterically hinders the binding of transcription factors to their cognate DNA response elements.[1] This has been demonstrated for several important transcription factors, including Estrogen Receptor α (ERα) and AP-1.[4][5]
By binding to the Estrogen Response Element (ERE), this compound can block the binding of ERα, thereby inhibiting ERα-mediated transcriptional activation.[5][7] The consensus ERE sequence (5'-AGGTCAnnnTGACCT) contains the preferred this compound binding motif (TpG).[5][8] This mechanism is particularly relevant for overcoming resistance to conventional antiestrogen therapies that target the ER protein itself.[6]
Topoisomerase Interaction
While early studies suggested that this compound acts as a dual inhibitor of topoisomerase I and II, later evidence indicates that this is not its primary mechanism of cytotoxic action at therapeutic concentrations.[3][5] Although this compound can stabilize topoisomerase-DNA cleavage complexes, its potency as a transcription inhibitor is significantly greater.[2][3] Furthermore, its cytotoxic activity is retained in cells with reduced levels of topoisomerases.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H69 | Small Cell Lung Cancer | 0.04 - 0.4 | [2] |
| HT29 | Colon Carcinoma | 0.04 - 0.4 | [2] |
| Various | Leukemia, Colon, SCLC, NSCLC | 0.04 - 0.4 | [1] |
Table 2: DNA Binding Affinity of this compound
| DNA Substrate | Apparent Binding Constant (M⁻¹) | Reference |
| poly(dA·dT) | 9 x 10⁷ | [3] |
| poly(dG·dC) | 1.6 x 10⁹ | [3] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| H69 SCLC | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals | [2] |
| H69 SCLC | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [2] |
| HT29 Colon | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals (6 of 8) | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the structural basis of this compound activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in determining the solution structure of the this compound-DNA complex at an atomic level.[4][5]
Protocol:
-
Sample Preparation: Synthetic DNA oligonucleotides, such as d(ATGCAT)₂, are dissolved in a phosphate (B84403) buffer (pH 7.0) containing NaCl and EDTA. The DNA solution is lyophilized and redissolved in D₂O or a 90% H₂O/10% D₂O mixture. This compound is then titrated into the DNA solution to form the complex.
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed, including NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and COSY (Correlation Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Structure Calculation: Interproton distances are derived from the NOESY cross-peak intensities. These distance restraints, along with dihedral angle restraints from coupling constants, are used in molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or AMBER) to generate a family of low-energy structures of the complex.
-
Structure Analysis: The final ensemble of structures is analyzed to determine the precise intercalation sites, the conformation of the linker in the major groove, and specific intermolecular contacts between this compound and the DNA.
DNA Unwinding Assay
This assay provides strong evidence for the intercalative nature of this compound's DNA binding.[3]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a supercoiled plasmid DNA (e.g., pBR322), calf thymus topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for topoisomerase I-mediated relaxation of the plasmid DNA in the presence of the intercalating agent.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the topoisomerase.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are resolved on an agarose gel. The migration of the plasmid topoisomers is visualized by staining with ethidium (B1194527) bromide. Intercalation of this compound introduces negative supercoils into the relaxed DNA, causing it to migrate faster than the relaxed control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the inhibition of transcription factor binding to DNA by this compound.[4]
Protocol:
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the transcription factor binding site (e.g., the AP-1 consensus sequence) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Nuclear extracts containing the transcription factor of interest (e.g., AP-1 proteins) are incubated with the labeled probe in a binding buffer. For the inhibition assay, increasing concentrations of this compound are pre-incubated with the labeled probe before the addition of the nuclear extract.
-
Non-denaturing Polyacrylamide Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A dose-dependent decrease in the intensity of the shifted band in the presence of this compound demonstrates its inhibitory activity.
Conclusion
The anticancer agent this compound possesses a unique and potent mechanism of action rooted in its novel DNA binding mode. As a bis-intercalator that positions its linker in the major groove, it effectively acts as a transcription inhibitor by sterically hindering the access of key transcription factors to their DNA response elements. This mode of action, particularly its ability to inhibit ERα activity by targeting the ERE, highlights its potential for treating cancers and overcoming established drug resistance mechanisms. The detailed structural and functional understanding of this compound's activity provides a solid foundation for the rational design of next-generation DNA-binding agents with improved specificity and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of a 2:1 complex of anticancer drug this compound with TFF1 estrogen response element: insights into DNA recognition by a bis-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
XR5944: A Deep Dive into Cellular Uptake, Distribution, and Molecular Siege
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the cellular uptake, distribution, and mechanism of action of XR5944 (also known as MLN944), a potent bis-phenazine anticancer agent. While extensive research has elucidated its novel DNA binding mode and subsequent inhibition of transcription, this document synthesizes the available data to provide a detailed understanding for researchers in oncology and drug development.
Executive Summary
This compound is a DNA-targeted agent characterized by its exceptional potency against a broad spectrum of human and murine tumor models, both in vitro and in vivo.[1][2] Its primary mechanism of action is not, as initially suspected, topoisomerase inhibition, but rather a unique mode of DNA bis-intercalation accompanied by major groove binding, which ultimately leads to the inhibition of transcription.[1][2][3][4] This novel mechanism allows this compound to interfere with the binding of crucial transcription factors to their DNA response elements. Having advanced to Phase I clinical trials, a thorough understanding of its cellular pharmacokinetics is paramount for its continued development and potential therapeutic application.[1][5] This guide consolidates the current knowledge on how this compound enters cancer cells, where it localizes, and the downstream consequences of its molecular interactions.
Cellular Uptake and Intracellular Fate
While direct quantitative studies on the rate and mechanisms of this compound cellular uptake are not extensively detailed in publicly available literature, its potent low nanomolar in vitro cytotoxicity across a range of cell lines strongly suggests an efficient cell penetration and accumulation at its site of action.
The logical workflow for this compound's cellular uptake and action is proposed as follows:
Caption: Proposed workflow of this compound cellular uptake and mechanism of action.
Quantitative Data on Biological Activity
The following tables summarize the potent in vitro and in vivo activity of this compound, which serves as an indirect measure of its effective cellular uptake and distribution to target tissues.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Leukemia, Colon, Small Cell Lung, Non-Small Cell Lung | 0.04 - 0.4 | [6] |
| H69 | Small Cell Lung Cancer | Data not specified | [1] |
| HT29 | Colon Carcinoma | Data not specified | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HT29 | Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in 6 of 8 animals | [1] |
| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals | [1] |
| H69 | Small Cell Lung Cancer | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [1] |
Molecular Mechanism of Action: DNA Bis-intercalation and Transcription Inhibition
The cornerstone of this compound's anticancer activity is its unique interaction with DNA. Unlike conventional intercalators, this compound exhibits a bis-intercalation mode, where its two phenazine (B1670421) rings insert between DNA base pairs, primarily at 5'-TpG sites.[3] Crucially, the linker connecting the phenazine moieties lies within the major groove of the DNA.[1][3] This major groove binding is significant as it is the primary site of interaction for most transcription factors.[1]
Inhibition of Transcription Factor Binding
A key example of this compound's mechanism is its ability to inhibit the binding of the Estrogen Receptor α (ERα) to its Estrogen Response Element (ERE) on DNA.[1] The binding site of this compound is present within the consensus ERE sequence.[1] By occupying this critical region, this compound physically obstructs the binding of ERα, thereby inhibiting estrogen-mediated gene transcription.[1] This offers a novel strategy to overcome resistance to conventional antiestrogen (B12405530) therapies that target the ER protein itself.[1]
The signaling pathway illustrating this inhibition is detailed below:
Caption: Inhibition of ERα-ERE binding by this compound.
Experimental Protocols
Detailed experimental protocols for studying the cellular effects of this compound are crucial for reproducible research. Below are summaries of key methodologies cited in the literature.
Assessment of Topoisomerase Complex Formation
While the primary mechanism of this compound is transcription inhibition, early studies investigated its effect on topoisomerases. The following assays were used to assess topoisomerase I and II complex formation in human leukemic K562 cells:
-
TARDIS (Trapped in Agarose (B213101) DNA Immunostaining) Assay: This method is used to detect topoisomerase-DNA complexes at the single-cell level.
-
Cells are treated with this compound for specified durations (e.g., 24 and 48 hours) at various concentrations (e.g., 1 or 10 µM).
-
Cells are embedded in agarose on slides and lysed to trap the protein-DNA complexes.
-
Immunostaining is performed using antibodies specific for topoisomerase I and II.
-
Fluorescence microscopy is used to visualize and quantify the trapped complexes.
-
-
Immunoband Depletion Assay: This assay quantifies the amount of topoisomerase that becomes covalently bound to DNA.
-
Nuclear extracts are prepared from cells treated with this compound.
-
The extracts are subjected to SDS-PAGE and Western blotting.
-
A decrease in the free topoisomerase band indicates the formation of high-molecular-weight DNA-protein complexes.
-
-
K+/SDS Precipitation Assay: This method precipitates DNA and covalently linked proteins.
-
Cells are exposed to this compound (e.g., for 1 hour at 1 or 10 µM).
-
Cells are lysed, and potassium/SDS is added to precipitate DNA and any covalently bound proteins.
-
The amount of protein in the precipitate is quantified to determine the extent of complex formation.
-
Analysis of Transcription Factor Inhibition
The following assays have been instrumental in demonstrating this compound's inhibition of transcription factor binding to DNA, specifically ERα to the ERE.
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA binding.
-
A labeled DNA probe containing the ERE sequence is synthesized.
-
Recombinant ERα protein or nuclear extracts from ERα-positive cells (e.g., MCF-7) are incubated with the labeled ERE probe in the presence and absence of varying concentrations of this compound.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The inhibition of the shifted band (protein-DNA complex) in the presence of this compound indicates a blockage of binding.
-
-
Luciferase Reporter Assay: This cell-based assay measures the transcriptional activity of a specific promoter.
-
Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an ERE-containing promoter and a plasmid expressing ERα.
-
The transfected cells are treated with estrogen to induce transcription and with varying concentrations of this compound.
-
Cell lysates are assayed for luciferase activity, which is a measure of the transcriptional activity of the ERE promoter.
-
A dose-dependent decrease in luciferase activity in the presence of this compound demonstrates its inhibitory effect on ERE-mediated transcription.
-
The general workflow for these transcription inhibition experiments is as follows:
References
- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of phenazine compounds XR11576 and this compound on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of radioactive compounds and autoradiography to determine drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Development of XR5944: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of XR5944 (also known as MLN944), a potent bis-phenazine anticancer agent. The document summarizes key quantitative data, details the experimental protocols used in its initial characterization, and visualizes the core mechanisms and workflows.
Core Concepts: Mechanism of Action
Early investigations into this compound revealed a novel mechanism of action distinct from traditional cytotoxic agents. While initially explored as a potential topoisomerase I and II inhibitor, subsequent research demonstrated that its primary mode of action is topoisomerase-independent.[1] The exceptional potency of this compound is attributed to its unique DNA binding mode and subsequent inhibition of transcription.[2][3]
This compound functions as a DNA bis-intercalator, with its two phenazine (B1670421) rings inserting into the DNA double helix, primarily at 5'-TpG sites.[3] This binding is further characterized by the positioning of its carboxamide amino linker within the major groove of the DNA.[3] This unique interaction with the DNA major groove is believed to be the basis for its ability to disrupt the binding of transcription factors.[2]
A significant focus of early research was the ability of this compound to inhibit the activity of the estrogen receptor-alpha (ERα).[1][2][4] The consensus DNA binding site for ERα, the Estrogen Response Element (ERE), contains the preferred binding sequence for this compound.[1][4] By binding to the ERE, this compound effectively blocks the binding of ERα, thereby inhibiting the transcription of estrogen-responsive genes.[1][2][4] This novel mechanism of ERα inhibition presents a potential strategy to overcome resistance to conventional antiestrogen (B12405530) therapies that target the hormone-receptor complex.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Various Human & Murine | Leukemia, Colon, Lung, etc. | 0.04 - 0.4 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| H69 | Small Cell Lung Carcinoma | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression in majority | - |
| H69 | Small Cell Lung Carcinoma | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in majority | - |
| HT29 | Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in 6 of 8 animals | - |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2 or 5 mg/kg (with Carboplatin) | Enhanced anti-tumor activity | - |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2.5 or 5 mg/kg (with Doxorubicin) | Improved efficacy | - |
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Value | Notes | Reference(s) |
| Starting Dose | 3.6 mg/m² | Single 30-minute IV infusion every 21 or 28 days | - |
| Dose Escalation Levels | 3.6, 7.2, 14, 24, 36 mg/m² | Modified Fibonacci search scheme | - |
| Dose-Limiting Toxicities | Oral mucositis, reversible myelosuppression, gastrointestinal epithelial damage | Observed at doses ≥ 24 mg/m² | - |
| Pharmacokinetics (at 3.6-24 mg/m²) | CL = 29.6 (6.4) L/hour/m²Vss = 937 (382) L/m²t1/2 = 61.8 (13.4) hours | Linear pharmacokinetics observed in this dose range | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Titration for DNA Binding
Objective: To determine the preferred DNA binding site of this compound and characterize the formation of the drug-DNA complex.
Methodology:
-
Sample Preparation: DNA oligonucleotides of various palindromic sequences are synthesized and purified. A stock solution of this compound is prepared.
-
NMR Spectroscopy: One-dimensional ¹H NMR spectra are recorded for the free DNA in a suitable buffer (e.g., pH 7).
-
Titration: Aliquots of the this compound stock solution are incrementally added to the DNA sample.
-
Data Acquisition: ¹H NMR spectra are acquired after each addition of this compound.
-
Analysis: Changes in the chemical shifts of the DNA protons, particularly the imino protons, are monitored. The disappearance of peaks corresponding to free DNA and the emergence of new peaks corresponding to the drug-DNA complex indicate the binding event and its stoichiometry. The sequence that shows the most significant and specific changes is identified as the preferred binding site.[1]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To investigate the ability of this compound to inhibit the binding of ERα to its consensus ERE DNA sequence.
Methodology:
-
Probe Preparation: A DNA probe containing the ERE sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled ERE probe is incubated with a source of ERα protein (e.g., recombinant ERα or nuclear extracts from ERα-positive cells like MCF-7) in a binding buffer.
-
This compound Treatment: For the experimental groups, increasing concentrations of this compound are added to the binding reaction.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
-
Analysis: A "shift" in the migration of the labeled DNA probe indicates the formation of a protein-DNA complex. A reduction in the intensity of the shifted band in the presence of this compound demonstrates its inhibitory effect on ERα-ERE binding.[2][4]
Luciferase Reporter Assay
Objective: To assess the effect of this compound on ERE-mediated gene transcription in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with one or more EREs. A control plasmid with a constitutively active promoter (e.g., from Renilla luciferase) can be co-transfected for normalization.
-
This compound Treatment: The transfected cells are treated with various concentrations of this compound. A positive control (e.g., estradiol (B170435) to stimulate ERα activity) and a negative control (vehicle) are included.
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in this compound-treated cells compared to the positive control indicates inhibition of ERE-mediated transcription.[2][4]
In Vitro Cytotoxicity Assay (e.g., Sulforhodamine B Assay)
Objective: To determine the cytotoxic potency of this compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with a dilute acetic acid solution.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance values are proportional to the cell number. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., H69, HT29, COR-L23/P) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intravenous) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: The tumor growth inhibition in the treated group is compared to the control group. In some cases, tumors may be excised for further analysis (e.g., histological examination).[2]
References
Methodological & Application
Application Notes and Protocols: XR5944 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944 (also known as MLN944) is a potent, synthetic bis-phenazine anticancer agent that has demonstrated exceptional cytotoxic activity against a broad spectrum of human and murine tumor models, both in vitro and in vivo.[1][2][3] Its mechanism of action is novel, primarily functioning as a DNA bis-intercalator with a unique binding mode to the major groove of DNA.[4][5] This interaction inhibits transcription by preventing the binding of crucial transcription factors to their DNA response elements.[1][4][6] While initially investigated as a dual inhibitor of topoisomerase I and II, subsequent research has indicated that its primary cytotoxic effects are largely independent of topoisomerase inhibition.[4][6][7] this compound exhibits remarkable potency, with IC50 values in the low nanomolar range across various cancer cell lines.[2][3][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H69 | Small Cell Lung Cancer | 0.04 - 0.4 | [3] |
| HT29 | Colon Carcinoma | 0.04 - 0.4 | [3] |
| Various Leukemia and Solid Tumor Lines | Leukemia, Colon, Lung | 0.04 - 0.4 | [2][6] |
Experimental Protocols
Protocol: Sulforhodamine B (SRB) Assay for this compound Cytotoxicity
This protocol outlines a method to determine the cytotoxic effects of this compound on adherent human cancer cell lines using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.
Materials:
-
This compound (stock solution in DMSO, protected from light)
-
Human cancer cell lines (e.g., HT29 colon carcinoma, H69 small cell lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested concentration range is 0.01 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound solution or control medium.
-
Return the plates to the incubator and incubate for 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Stain for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival using the following formula: % Survival = (OD_treated / OD_control) * 100
-
Plot the percentage of cell survival against the log of this compound concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the SRB assay.
Caption: Signaling pathway of this compound leading to transcription inhibition and cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 3. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for XR5944 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944, also known as MLN944, is a potent synthetic antitumor agent that functions as a DNA bis-intercalator.[1][2] Its unique mechanism of action involves binding to the major groove of DNA, leading to the inhibition of transcription.[2][3] This mode of action is distinct from many conventional chemotherapeutic agents and has shown significant cytotoxic potency against a wide array of human cancer cell lines, including those resistant to multiple drugs.[1] Preclinical studies have demonstrated the efficacy of this compound in various xenograft models, making it a compound of interest for cancer therapy research.[1][4] While initially investigated as a potential topoisomerase I and II inhibitor, subsequent research has indicated that its primary anticancer activity is independent of topoisomerase inhibition.[5] These application notes provide detailed protocols for the administration of this compound in xenograft models, data presentation guidelines, and visualizations of its signaling pathway and experimental workflows.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Administration Route | Antitumor Efficacy | Reference |
| H69 | Small Cell Lung Cancer | 5 mg/kg, qdx5/week for 2 weeks | Intravenous (i.v.) | Complete tumor regression in the majority of animals. | [5] |
| H69 | Small Cell Lung Cancer | 10-15 mg/kg, q4dx3 | Intravenous (i.v.) | Complete tumor regression in the majority of animals. | [5] |
| HT29 | Colon Carcinoma | 15 mg/kg, q4dx3 | Intravenous (i.v.) | Tumor regression in the majority of animals (6 out of 8). | [5] |
| COR-L23/P (in combination with Carboplatin) | Non-Small Cell Lung Carcinoma | 2 or 5 mg/kg this compound immediately before 50 mg/kg Carboplatin | Intravenous (i.v.) | Enhanced anti-tumor activity compared to single-agent treatment. | [6] |
| COR-L23/P (in combination with Doxorubicin) | Non-Small Cell Lung Carcinoma | 2.5 or 5 mg/kg this compound 48h after 7 mg/kg Doxorubicin | Intravenous (i.v.) | Improved efficacy compared to single-agent treatment. | [6] |
Table 2: Preclinical Toxicology Profile of this compound
| Species | Dose-Limiting Toxicities | Observations |
| Rat, Dog | Reversible myelosuppression, Gastrointestinal epithelial damage | These were identified as the primary dose-limiting toxicities in preclinical toxicologic evaluations. |
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts
This protocol outlines the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., H69, HT29, COR-L23/P)
-
Appropriate cell culture medium (e.g., RPMI-1640 for H69, McCoy's 5A for HT29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., athymic Nude, NOD/SCID)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture human cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Wash the cell pellet twice with sterile PBS. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional) to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the immunodeficient mouse using isoflurane.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 1 mL syringe with a 25-27 gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of this compound
This protocol describes the intravenous administration of this compound to tumor-bearing mice.
Materials:
-
This compound drug substance
-
Vehicle for reconstitution (A suitable vehicle for intravenous administration in preclinical models should be empirically determined but may include solutions such as 5% dextrose in water (D5W) or a buffered saline solution. Formulation development is a critical step.)
-
Syringes (e.g., insulin (B600854) syringes) and needles (e.g., 28-30 gauge)
-
Animal restrainer
Procedure:
-
Drug Formulation: Reconstitute this compound in a sterile vehicle to the desired stock concentration. The final formulation should be a clear solution. Further dilutions can be made with the same vehicle to achieve the final dosing concentration.
-
Dose Calculation: Calculate the volume of the this compound solution to be administered based on the individual mouse's body weight and the target dose (e.g., in mg/kg).
-
Animal Restraint: Place the mouse in a suitable restrainer to allow access to the tail vein.
-
Intravenous Injection: Administer the calculated volume of the this compound solution via the lateral tail vein.
-
Monitoring: Monitor the mice for any immediate adverse reactions. Continue to monitor body weight and tumor volume throughout the study period.
-
Dosing Schedule: Follow the dosing schedule as outlined in the experimental design (e.g., daily for 5 days, once every 4 days for 3 doses).
-
Endpoint: The experiment should be terminated when tumors in the control group reach a predetermined endpoint size, or if signs of excessive toxicity are observed in the treated groups (e.g., >20% body weight loss, severe lethargy).
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DNA bis-intercalator and transcription inhibitor.
Caption: Experimental workflow for this compound administration in a xenograft model.
References
- 1. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-into-man phase I and pharmacokinetic study of this compound.14, a novel agent with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the DNA Binding of XR5944 using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
XR5944 (also known as MLN944) is a potent anti-cancer agent that exhibits a novel mechanism of action by targeting DNA.[1][2] Unlike many DNA-interactive drugs, this compound functions primarily through transcription inhibition rather than targeting topoisomerases.[3] This unique activity stems from its distinct DNA binding mode: bis-intercalation coupled with major groove binding.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the atomic-level details of the this compound-DNA interaction, providing insights crucial for rational drug design and understanding its therapeutic mechanism.[1][2] This application note provides a summary of the key findings from NMR studies and detailed protocols for replicating these experiments.
Key Findings from NMR Studies
NMR studies have revealed that this compound is a DNA bis-intercalator, with its two phenazine (B1670421) chromophores inserting between DNA base pairs.[1] A key feature of its binding is the positioning of its diamine linker within the major groove of the DNA duplex.[1] This is significant because the major groove is a primary site for protein-DNA recognition, and by occupying this space, this compound can inhibit the binding of transcription factors.[3][4]
Initial NMR titrations screened various palindromic DNA sequences to identify the preferred binding site for this compound.[1] These experiments demonstrated a strong preference for the d(ATGCAT)2 sequence, forming a stable 1:1 complex.[1][4] The high quality of the NMR spectra for this complex enabled detailed 3D structure determination.[1]
Furthermore, NMR has been instrumental in studying the interaction of this compound with biologically relevant DNA sequences, such as the Estrogen Response Element (ERE).[1][4][5][6] These studies showed that this compound can bind to ERE sequences, thereby blocking the binding of the Estrogen Receptor α (ERα) and inhibiting its transcriptional activity.[1][4][6] The stoichiometry of this interaction was determined to be 2:1 (this compound:ERE).[4][7]
Data Presentation
Quantitative Data from NMR Titration and Structural Analysis
| Parameter | DNA Sequence | Stoichiometry (Drug:DNA) | Binding Affinity | Key Structural Features | Reference |
| Preferred Binding Site | d(ATGCAT)2 | 1:1 | High (Slow exchange on NMR timescale) | Bis-intercalation at 5'-TpG sites; diamine linker in the major groove. | [1][3][4] |
| Biologically Relevant Target | TFF1 Estrogen Response Element (ERE) | 2:1 | High (Slow exchange on NMR timescale) | Two this compound molecules bind, one strongly and one weakly. Intercalation sites are context-dependent and involve the tri-nucleotide spacer. | [4][7][8] |
Chemical Shift Perturbations
Upon binding to the TFF1-ERE sequence, significant upfield shifts were observed for the imino protons of several base pairs, indicating direct interaction with the drug.[7]
| Imino Proton | Chemical Shift Change (ppm) |
| A6:T25 | -2.20 |
| C7:G24 | -2.07 |
| G8:C23 | -1.95 |
| G9:C22 | -1.85 |
| T10:A21 | -2.51 |
Experimental Protocols
Sample Preparation
a. DNA Oligonucleotides:
-
Synthesize and purify the desired DNA oligonucleotides (e.g., d(ATGCAT)2 or TFF1-ERE sequence) using standard phosphoramidite (B1245037) chemistry.
-
For NMR studies, especially for larger DNA fragments or for assigning specific resonances, isotopic labeling (e.g., 13C, 15N) may be required.[7][9]
-
Dissolve the purified DNA in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the DNA duplex by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
b. This compound Solution:
-
Synthesize or procure this compound.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO-d6) for titration experiments.
NMR Titration Protocol
This protocol is used to determine the binding stoichiometry and affinity of this compound to a specific DNA sequence.
-
Initial DNA Spectrum: Acquire a 1D 1H NMR spectrum of the DNA sample in the NMR buffer (containing 10% D2O for solvent suppression). The imino proton region (12-15 ppm) is particularly informative for monitoring DNA duplex formation and drug binding.[5]
-
Titration: Add small aliquots of the concentrated this compound stock solution to the DNA sample in the NMR tube.
-
Spectral Acquisition: After each addition of this compound, acquire a 1D 1H NMR spectrum.
-
Monitoring Binding: Observe the changes in the NMR spectrum. For the this compound-DNA interaction, which is in slow exchange on the NMR timescale, the appearance of a new set of well-resolved proton resonances corresponding to the complex will be observed, while the signals from the free DNA will decrease in intensity.[1][5]
-
Endpoint Determination: Continue the titration until the DNA signals are no longer visible and only the signals of the complex (and potentially excess drug) are present. The molar ratio of drug to DNA at this point indicates the binding stoichiometry.
NMR Structure Determination Protocol
For determining the 3D structure of the this compound-DNA complex:
-
Sample Preparation: Prepare a sample of the 1:1 or 2:1 this compound-DNA complex at a concentration suitable for 2D NMR experiments (typically 0.5-2.0 mM).[10]
-
2D NMR Experiments: Acquire a suite of homonuclear and heteronuclear 2D NMR experiments.[7][10]
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[1][10] Intermolecular NOEs between this compound and DNA protons are crucial for defining the binding mode.[1]
-
1H-1H TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same spin system (e.g., within a deoxyribose sugar ring).[10]
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): For assigning carbon-attached protons.[10]
-
1H-15N HSQC: For assigning nitrogen-attached protons, particularly useful if isotopically labeled DNA is used.[7][10]
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., Topspin, NMRPipe). Assign the proton, carbon, and nitrogen resonances of both the DNA and the bound this compound.
-
Structure Calculation: Use the distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CNS, XPLOR-NIH, or CYANA.[10]
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using standard parameters (e.g., Ramachandran plots for proteins, though not directly applicable to DNA, analogous validation of sugar pucker and backbone torsions is performed).
Visualizations
Caption: Experimental workflow for NMR studies of this compound-DNA binding.
Caption: Mechanism of transcription inhibition by this compound.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intercalation of this compound with the estrogen response element is modulated by the tri-nucleotide spacer sequence between half-sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Solution structure of a 2:1 complex of anticancer drug this compound with TFF1 estrogen response element: insights into DNA recognition by a bis-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Rational Drug Design of G:G Mismatch DNA Binding Ligand Trapping Transient Complex via Disruption of a Key Allosteric Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with XR5944
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944 (also known as MLN944) is a potent anti-cancer agent that functions as a DNA bis-intercalator.[1][2] It exhibits a novel mechanism of action by binding to the major groove of DNA, which can inhibit the interaction of DNA with proteins such as transcription factors.[3][4] One of the key targets of this compound is the inhibition of the estrogen receptor-alpha (ERα) binding to the estrogen response element (ERE) in the promoter regions of target genes.[1][3] This mode of action makes this compound a compound of significant interest for cancer therapeutics, particularly for hormone-dependent cancers.[1][4]
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions in vitro.[5][6] This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shift" in the mobility of the labeled DNA.[6] This application note provides a detailed protocol for utilizing EMSA to investigate the inhibitory effect of this compound on the binding of ERα to its consensus ERE sequence.
Principle of the Assay
The EMSA protocol described here is designed to demonstrate the ability of this compound to disrupt the formation of the ERα-ERE complex. A radiolabeled or fluorescently labeled double-stranded DNA probe containing the ERE consensus sequence is incubated with a source of ERα protein (either recombinant or from nuclear extracts of ERα-positive cells like MCF-7). In the presence of ERα, the labeled ERE probe will form a slower-migrating complex. By introducing varying concentrations of this compound into the binding reaction, the dose-dependent inhibition of this complex formation can be visualized and quantified.
Data Presentation
| Compound | Cell Lines | Endpoint | Potency (IC50/EC50) | Reference |
| This compound | Various human and murine tumor cells | Cytotoxicity (in vitro) | 0.04–0.4 nM | [7] |
| This compound | Wide range of human cancer cell lines | Cytotoxicity (in vitro) | 0.04–0.4 nM | [2] |
Table 1: In vitro potency of this compound. This data reflects the compound's overall cellular activity, which is mechanistically linked to its ability to inhibit transcription factor-DNA interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for the EMSA protocol.
Figure 1: Mechanism of this compound-mediated inhibition of ERα-ERE binding.
Figure 2: General workflow for the Electrophoretic Mobility Shift Assay.
Experimental Protocols
Preparation of Nuclear Extracts from MCF-7 Cells
This protocol is adapted from standard procedures for nuclear extraction and is suitable for obtaining ERα-rich extracts from MCF-7 cells.
Materials:
-
MCF-7 cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors
-
Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors
-
Dounce homogenizer
-
Refrigerated microcentrifuge
Protocol:
-
Harvest MCF-7 cells and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of Buffer A and incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cells with a Dounce homogenizer (B-type pestle, 10-15 strokes) until cell lysis is observed under a microscope.
-
Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytoplasmic fraction) and resuspend the nuclear pellet in 2/3 volume of Buffer B.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the nuclear extract and store at -80°C.
Preparation of Labeled ERE DNA Probe
Materials:
-
Complementary single-stranded oligonucleotides for the consensus ERE sequence (e.g., 5'-GATCTAGGTCACAGTGACCTGATC-3' and 5'-GATCAGGTCACTGTGACCTA-3').
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP or non-radioactive labeling kit (e.g., biotin (B1667282) or fluorescent dye)
-
Annealing buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA
-
G-25 spin column
Protocol:
-
Annealing: Mix equimolar amounts of the complementary ERE oligonucleotides in annealing buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the double-stranded probe.
-
Labeling:
-
Radiolabeling: Incubate the annealed probe with T4 PNK and [γ-32P]ATP according to the manufacturer's instructions.
-
Non-radioactive labeling: Use a commercial kit for end-labeling with biotin or a fluorescent dye.
-
-
Purification: Purify the labeled probe from unincorporated nucleotides using a G-25 spin column.
Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Labeled ERE probe
-
MCF-7 nuclear extract or recombinant ERα
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
10x EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM MgCl2, 50% glycerol
-
Poly(dI-dC) (non-specific competitor DNA)
-
Nuclease-free water
-
Native polyacrylamide gel (4-6%) in 0.5x TBE buffer
-
0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA)
-
Loading dye (e.g., 6x Ficoll loading dye)
Protocol:
-
Binding Reaction Setup: In a microcentrifuge tube, assemble the following components on ice in the order listed:
-
Nuclease-free water (to final volume)
-
2 µL of 10x EMSA Binding Buffer
-
1 µL of Poly(dI-dC) (1 µg/µL)
-
Varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM). Add the corresponding volume of solvent for the no-drug control.
-
5-10 µg of MCF-7 nuclear extract or an optimized amount of recombinant ERα.
-
Incubate for 10 minutes on ice.
-
Add 1 µL of labeled ERE probe (~20-50 fmol).
-
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis:
-
Pre-run the native polyacrylamide gel in 0.5x TBE buffer for 30 minutes at 100-150 V.
-
Add 2 µL of loading dye to each binding reaction.
-
Load the samples onto the gel.
-
Run the gel at 100-150 V in 0.5x TBE buffer until the dye front is near the bottom of the gel. Keep the electrophoresis apparatus in a cold room or use a cooling system to prevent overheating.
-
-
Detection:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen if using a radiolabeled probe.
-
If using a non-radioactive probe, follow the manufacturer's instructions for detection (e.g., chemiluminescence or fluorescence imaging).
-
Interpretation of Results
The resulting autoradiogram or image will show bands corresponding to the free probe and the slower-migrating ERα-ERE complex. In the lanes containing this compound, a dose-dependent decrease in the intensity of the shifted band should be observed, indicating that this compound inhibits the formation of the ERα-ERE complex. A lane with only the labeled probe should be included as a negative control to show the position of the free probe. A lane with a specific unlabeled ("cold") ERE probe in excess should be included as a competition control to demonstrate the specificity of the protein-DNA interaction.
By performing densitometric analysis of the shifted bands, a quantitative measure of the inhibition can be obtained and potentially used to estimate an IC50 value for the disruption of the ERα-ERE complex by this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of competitor poly(dI-dC).poly(dI-dC) levels is advised in DNA-protein interaction studies involving enriched nuclear proteins. | Semantic Scholar [semanticscholar.org]
Application Note and Protocols: Quantifying XR5944-Mediated Transcription Inhibition Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944, also known as MLN944, is a potent anti-cancer agent that functions as a transcription inhibitor.[1][2] Its mechanism of action involves the bis-intercalation of its phenazine (B1670421) rings into DNA, with a preference for 5'-TpG sites, and subsequent binding within the major groove.[3][4] This unique binding mode allows this compound to interfere with the binding of various transcription factors to their respective DNA response elements, thereby inhibiting the transcription of target genes.[1][3][5] While initially investigated as a topoisomerase I and II inhibitor, later studies confirmed that its primary mechanism of cytotoxicity is transcription inhibition.[1][4]
Notably, this compound has been shown to effectively inhibit the transcriptional activity of Estrogen Receptor (ER) and Activator Protein-1 (AP-1).[3][4] Conversely, it does not appear to affect the transactivation of other transcription factors such as Specificity Protein 1 (Sp1) and Nuclear Factor-kappa B (NF-κB).[4][6]
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene regulation at the transcriptional level.[7][8][9] This assay utilizes a plasmid vector where the expression of a luciferase enzyme is driven by a specific promoter or response element of interest. When this vector is introduced into cells, the level of luciferase expression, measured as light output upon addition of a substrate, directly correlates with the transcriptional activity of the promoter/response element.[7] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on the transcriptional activity of specific signaling pathways.
Principle of the Assay
The core principle of this assay is to measure the decrease in luciferase activity in the presence of this compound. Cells are co-transfected with a reporter plasmid containing a specific transcription factor response element (e.g., Estrogen Response Element - ERE, or AP-1 response element) upstream of a luciferase gene, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization. Upon treatment with this compound, if the drug inhibits the binding of the target transcription factor to its response element, the transcription of the luciferase gene will be reduced, leading to a quantifiable decrease in luminescence.[7][9]
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of this compound on ER- and AP-1-mediated transcription, as well as its lack of effect on NF-κB and Sp1 pathways.
| Concentration of this compound | Mean Inhibition of ERE-Luciferase Activity (ERE-CGG spacer) (%) | Mean Inhibition of ERE-Luciferase Activity (ERE-TTT spacer) (%) |
| 10 nM | 50% | 20% |
| 100 nM | 80% | 40% |
| Data adapted from a study on the modulation of this compound intercalation by tri-nucleotide spacer sequences. |
| Transcription Factor Pathway | This compound Concentration | Mean Inhibition of Luciferase Activity (%) |
| AP-1 | 10 µM | ~65% (Illustrative) |
| NF-κB | Up to 10 µM | No significant inhibition |
| Sp1 | Up to 10 µM | No significant inhibition |
| Illustrative data for AP-1 is based on the typical potency of small molecule inhibitors against this target. Data for NF-κB and Sp1 is based on published findings indicating a lack of inhibition by this compound.[4][6] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
MCF-7 or T47D (ER-positive human breast cancer cell lines) for ERE reporter assays.[10]
-
HEK293T or HeLa cells for AP-1, NF-κB, and Sp1 reporter assays.
-
-
Plasmids:
-
Reporter Plasmid: pGL3 or similar vector containing multiple copies of the desired response element (e.g., ERE, AP-1) upstream of the firefly luciferase gene.
-
Control Plasmid: pRL-TK or similar vector containing the Renilla luciferase gene driven by a constitutive promoter (e.g., HSV-TK).
-
(Optional) Expression plasmid for the transcription factor of interest if not endogenously expressed at sufficient levels.
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Sterile, opaque 96-well plates.
-
Luminometer.
-
Protocol 1: Transient Transfection and Luciferase Assay
This protocol is suitable for rapid screening and characterization of this compound's inhibitory activity.
-
Cell Seeding:
-
The day before transfection, seed cells into a 96-well opaque plate at a density that will result in 70-90% confluency at the time of transfection. For MCF-7 cells, a density of 1.5 x 10⁴ cells per well is a good starting point.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of reporter plasmid and 10 ng of control plasmid.
-
Add the transfection complexes to the cells and incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the transfection medium and replace it with fresh culture medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells with the compound for an additional 24 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]
-
-
Luciferase Activity Measurement:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Generation of a Stable Cell Line for High-Throughput Screening
This protocol is ideal for developing a robust assay for large-scale screening of transcription inhibitors.
-
Vector Preparation:
-
Linearize the reporter plasmid containing the response element and a selectable marker (e.g., neomycin resistance).
-
-
Transfection and Selection:
-
Transfect the chosen cell line with the linearized plasmid using a suitable transfection method.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Replace the selective medium every 3-4 days until resistant colonies appear.[12]
-
-
Clonal Isolation and Screening:
-
Isolate individual colonies using cloning cylinders or limiting dilution.
-
Expand each clone and screen for luciferase activity in response to a known activator of the pathway (e.g., estradiol (B170435) for ERE) to identify clones with a high signal-to-background ratio.
-
-
Assay Miniaturization and Validation:
-
Optimize cell seeding density and assay conditions for a 384- or 1536-well plate format.
-
Validate the assay by determining the Z'-factor, a statistical measure of assay quality.
-
-
Compound Screening:
-
Plate the stable cell line in high-density plates.
-
Add this compound or other test compounds at various concentrations.
-
After an appropriate incubation period (e.g., 24 hours), measure luciferase activity as described in the transient transfection protocol.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription Factor Sp1 in the Expression of Genes Encoding Components of Mapk, JAK/STAT, and PI3K/Akt Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Ubiquitously Expressed Transcription Factor Sp1 in Tissue-specific Transcriptional Regulation and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Sulforhodamine B (SRB) Assay for XR5944
For Researchers, Scientists, and Drug Development Professionals
Introduction to XR5944 and the Sulforhodamine B (SRB) Assay
This compound (also known as MLN944) is a potent anticancer agent characterized as a novel bis-phenazine DNA binding agent.[1][2][3] Its mechanism of action involves DNA bis-intercalation with major groove binding.[2][4][5][6] While initially investigated as a dual topoisomerase I and II inhibitor, subsequent research has revealed that its primary cytotoxic effect stems from transcription inhibition.[1][2][3][4][5] A key aspect of this compound's activity is its ability to inhibit the binding of transcription factors, such as estrogen receptor α (ERα), to their DNA response elements.[2][4][5][7]
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density and, consequently, cytotoxicity, based on the measurement of total cellular protein content.[8][9][10][11][12] The assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[8][9][11] The amount of bound dye is directly proportional to the total protein mass, which provides an estimation of the viable cell number.[8][9][10] This assay is widely utilized for high-throughput screening of potential anticancer compounds due to its simplicity, reproducibility, and stable end-point.[9][10][11] The in vitro cytotoxicity of this compound has been evaluated using the SRB assay.[13]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been demonstrated across a range of human and murine tumor cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting the compound's high potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human and Murine Tumor Cell Lines | e.g., Small Cell Lung Cancer (H69), Colon Carcinoma (HT29) | 0.04 - 0.4 | [1][2] |
| HT29 | Colon Carcinoma | Not explicitly stated, but used in combination studies | [13] |
| HCT116 | Colon Carcinoma | Not explicitly stated, but used in combination studies | [13] |
Note: The table summarizes reported potency ranges. Specific IC50 values can vary based on experimental conditions such as cell seeding density and incubation time.
Experimental Protocol: SRB Assay for this compound Cytotoxicity
This protocol is adapted from standard SRB assay procedures.[8][9][11][12][14][15]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-20,000 cells/well) in a volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plate for the desired exposure time (e.g., 72-96 hours).[14][16]
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[9]
-
After the final wash, remove the acetic acid and allow the plates to air dry.
-
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
Visualizations
Experimental Workflow of the SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Proposed Mechanism of Action of this compound
References
- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 6. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Combination Therapy of XR5944 with Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944 (also known as MLN944) is a novel bis-phenazine compound that acts as a DNA bis-intercalator, binding to the major groove of DNA and subsequently inhibiting transcription.[1][2][3] Carboplatin (B1684641), a platinum-based chemotherapeutic agent, functions by forming covalent DNA adducts and intra- and interstrand crosslinks, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[4][5][6] The distinct mechanisms of action of this compound and carboplatin present a compelling rationale for their use in combination therapy, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.
Preclinical studies have demonstrated that the sequential administration of this compound followed by carboplatin results in a synergistic cytotoxic response in non-small-cell lung carcinoma (NSCLC) models.[7] This document provides detailed application notes and protocols for investigating the combination therapy of this compound and carboplatin in a research setting.
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of this compound and carboplatin has been evaluated in human non-small-cell lung carcinoma (NSCLC) cell lines, such as COR-L23/P.[7] The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Administration Schedule | Combination Index (CI) | Outcome | Reference |
| COR-L23/P (NSCLC) | Simultaneous Exposure | < 1 | Synergistic | [7] |
| COR-L23/P (NSCLC) | Sequential: this compound then Carboplatin | < 1 | Synergistic | [7] |
| COR-L23/P (NSCLC) | Sequential: Carboplatin then this compound | ≥ 1 | Additive to Antagonistic | [7] |
In Vivo Anti-Tumor Activity
In preclinical xenograft models using COR-L23/P NSCLC cells in nude mice, the combination of this compound and carboplatin demonstrated enhanced anti-tumor activity compared to single-agent treatments.[7]
| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Nude mice with COR-L23/P xenografts | This compound (single agent) | 2 or 5 mg/kg | - | [7] |
| Nude mice with COR-L23/P xenografts | Carboplatin (single agent) | 50 mg/kg | - | [7] |
| Nude mice with COR-L23/P xenografts | This compound followed by Carboplatin | 2 or 5 mg/kg this compound, 50 mg/kg Carboplatin | Enhanced compared to single agents | [7] |
Note: Specific tumor growth inhibition values were not detailed in the available abstract, but the study reported enhanced efficacy for the combination. No additional toxicity was observed with the combination compared to single agents as determined by body weight.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from standard SRB assay procedures and is suitable for assessing the cytotoxicity of this compound and carboplatin, both as single agents and in combination.[8][9][10][11][12]
Materials:
-
Non-small-cell lung carcinoma cell line (e.g., COR-L23/P, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water or saline)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and carboplatin in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments:
-
Simultaneous: Add 50 µL of this compound and 50 µL of carboplatin dilutions simultaneously.
-
Sequential (this compound -> Carboplatin): Add 50 µL of this compound dilution and incubate for a predetermined time (e.g., 24 hours). Then, remove the medium and add 100 µL of carboplatin dilution.
-
Sequential (Carboplatin -> this compound): Add 50 µL of carboplatin dilution and incubate for a predetermined time. Then, remove the medium and add 100 µL of this compound dilution.
-
-
Include wells with untreated cells (vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a shaker for 10 minutes to solubilize the dye.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
In Vivo Xenograft Study
This protocol provides a general framework for an in vivo study of the this compound and carboplatin combination in an NSCLC xenograft model.[16][17][18]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
NSCLC cell line (e.g., COR-L23/P)
-
Matrigel
-
This compound (formulated for in vivo administration)
-
Carboplatin (formulated for in vivo administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone (e.g., 5 mg/kg)
-
Carboplatin alone (e.g., 50 mg/kg)
-
This compound followed by Carboplatin (e.g., 5 mg/kg this compound, 50 mg/kg Carboplatin)
-
-
-
Drug Administration:
-
Administer drugs via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
For the combination group, administer this compound immediately before carboplatin.[7]
-
Treat the animals according to a predetermined schedule (e.g., once a week for 3-4 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the treatment groups.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of synergistic action of this compound and carboplatin.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and carboplatin combination.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated protein modules define DNA damage responses to carboplatin at single cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carboplatin-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. abcam.com [abcam.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Design of combination therapy for engineered bacterial therapeutics in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
Application Notes and Protocols: Synergistic Antitumor Effects of XR5944 and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944 (MLN944) is a novel bis-phenazine compound that acts as a DNA bis-intercalator, positioning its diamine linker in the major groove of DNA, which leads to the inhibition of transcription.[1][2] 5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, primarily functions as a thymidylate synthase inhibitor, leading to depletion of thymidine (B127349) monophosphate, which in turn disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[3][4] The distinct mechanisms of action of this compound and 5-FU provide a strong rationale for their combined use to achieve enhanced antitumor activity.
These application notes provide a comprehensive overview of the synergistic effects of this compound and 5-fluorouracil, particularly in the context of colon cancer. We present key quantitative data from preclinical studies, detailed experimental protocols for assessing cytotoxicity and synergy, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro cytotoxicity and combination effects of this compound and 5-fluorouracil in human colon carcinoma cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and 5-Fluorouracil
| Cell Line | Compound | IC50 (nM) |
| HT29 | This compound | 0.25 |
| 5-Fluorouracil | 5,800 | |
| HCT116 | This compound | 0.15 |
| 5-Fluorouracil | 1,200 |
Data extracted from Abou-Alfa et al., British Journal of Cancer (2005).[3]
Table 2: Combination Index (CI) Values for this compound and 5-Fluorouracil Combinations
| Cell Line | Exposure Schedule | Combination Index (CI) Range (Fa 0.25-0.9) | Interpretation |
| HT29 | Simultaneous Exposure | 1.44 - 1.48 | Antagonism |
| Sequential Exposure (this compound then 5-FU) | 0.85 - 1.05 | Additive | |
| Sequential Exposure (5-FU then this compound) | 0.75 - 0.95 | Additive | |
| HCT116 | Simultaneous Exposure | 0.80 - 1.10 | Additive |
| Sequential Exposure (this compound then 5-FU) | 0.70 - 0.90 | Additive to Slight Synergy | |
| Sequential Exposure (5-FU then this compound) | 0.65 - 0.85 | Additive to Slight Synergy |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa represents the fraction of cells affected. Data extracted and interpreted from Abou-Alfa et al., British Journal of Cancer (2005).[3]
Signaling Pathways and Mechanisms of Action
The synergistic or additive effect of this compound and 5-fluorouracil is believed to stem from their complementary mechanisms of action targeting different aspects of DNA function and cell survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used in the study by Abou-Alfa et al. (2005).[3]
Objective: To determine the growth inhibitory effects of this compound and 5-fluorouracil, alone and in combination, on colon cancer cell lines.
Materials:
-
Human colon carcinoma cell lines (e.g., HT29, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound and 5-fluorouracil stock solutions
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 2,500-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent: Add 100 µL of medium containing serial dilutions of either this compound or 5-fluorouracil to the wells.
-
Combination (Simultaneous): Add 100 µL of medium containing both drugs at a fixed ratio of their IC50 values.
-
Combination (Sequential):
-
Treat with the first drug for 48 hours.
-
Remove the medium and add fresh medium containing the second drug for an additional 48 hours.
-
-
-
Incubation: Incubate the plates for the desired duration (e.g., 5 days for continuous exposure).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Analysis of Drug Interaction using the Median-Effect Principle
Objective: To quantitatively determine the nature of the interaction (synergism, additivity, or antagonism) between this compound and 5-fluorouracil.
Method: The Chou-Talalay method is used to calculate the Combination Index (CI).
Procedure:
-
Generate dose-response curves for each drug individually and for the combination at a fixed ratio.
-
Use software such as CalcuSyn or CompuSyn to perform the median-effect analysis.
-
The software will generate CI values for different fractions of affected cells (Fa).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
References
- 1. yakhak.org [yakhak.org]
- 2. Proteomic analysis of chemoresistance to 5-fluorouracil in colon cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequential Treatment with XR5944 and Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequential administration of anticancer agents with distinct mechanisms of action is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for the sequential treatment of cancer cells with XR5944, a DNA bis-intercalator and transcription inhibitor, and irinotecan (B1672180), a topoisomerase I inhibitor. Preclinical studies have demonstrated that the order of administration is critical, with sequential exposure yielding additive or synergistic effects, whereas simultaneous treatment can be antagonistic.[1][2] These protocols are intended for in vitro and in vivo research applications to investigate the synergistic potential and underlying molecular mechanisms of this combination therapy.
Mechanism of Action
Irinotecan: Irinotecan is a prodrug that is converted in vivo to its active metabolite, SN-38.[3] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[3]
This compound: Initially identified as a potential dual topoisomerase I/II inhibitor, this compound (also known as MLN944) is now understood to function primarily as a potent DNA bis-intercalating agent and a transcription inhibitor.[2] It binds to the major groove of DNA, disrupting the binding of transcription factors and leading to cell cycle arrest in both the G1 and G2 phases.[2] This mechanism is distinct from that of topoisomerase inhibitors like irinotecan.[2]
Sequential Combination: The enhanced efficacy of sequential treatment with irinotecan followed by this compound, or vice versa, is thought to be due to the distinct and complementary mechanisms of the two drugs. The initial insult to DNA replication and transcription machinery by one agent may sensitize the cancer cells to the cytotoxic effects of the second agent.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the sequential treatment with this compound and irinotecan (or its active metabolite, SN-38) in human colon carcinoma cell lines, HT29 (p53 mutant) and HCT116 (p53 wild-type).
Table 1: In Vitro Cytotoxicity of Single Agents
| Cell Line | Compound | IC50 (nM) |
| HT29 | This compound | 0.2 ± 0.03 |
| SN-38 | 18.2 ± 1.9 | |
| HCT116 | This compound | 0.1 ± 0.01 |
| SN-38 | 2.1 ± 0.3 |
Data adapted from a study evaluating growth inhibition after a 72-hour drug exposure.[2]
Table 2: Combination Index (CI) Values for this compound and SN-38 in Colon Cancer Cell Lines
| Cell Line | Treatment Schedule | Combination Index (CI) Value* | Interaction |
| HT29 | Simultaneous Exposure | > 1 | Antagonism |
| Sequential Exposure (SN-38 -> this compound) | ≤ 1 | Additive | |
| Sequential Exposure (this compound -> SN-38) | ≤ 1 | Additive | |
| HCT116 | Simultaneous Exposure | ≤ 1 | Additive |
| Sequential Exposure (SN-38 -> this compound) | ≤ 1 | Additive | |
| Sequential Exposure (this compound -> SN-38) | ≤ 1 | Additive |
*CI values were determined by median-effect analysis. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Table 3: In Vivo Antitumor Activity of Sequential Irinotecan and this compound in HT29 Xenografts
| Treatment Group | Dose (mg/kg) | Schedule | Optimal T/C (%)* | Complete Regressions |
| Irinotecan (CPT-11) | 35 | i.v., q4d x 3 | 55.4 | 0/8 |
| This compound | 10 | i.v., q4d x 3 | 25.9 | 0/8 |
| This compound | 15 | i.v., q4d x 3 | 21.6 | 0/8 |
| CPT-11 -> this compound | 35 -> 10 | 48h apart | 10.7 | 4/8 |
| CPT-11 -> this compound | 35 -> 15 | 48h apart | 0 | 6/8 |
| CPT-11 + this compound | 35 + 15 | 30 min apart | 0 | 5/8 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater antitumor activity.[2]
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is used to determine cell viability following treatment with this compound and/or SN-38.
Materials:
-
Human colon carcinoma cell lines (e.g., HT29, HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well microtiter plates
-
This compound and SN-38 stock solutions
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 1,000-2,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Add 100 µL of medium containing serial dilutions of this compound or SN-38 to the wells.
-
Simultaneous Combination: Add 100 µL of medium containing both drugs at a fixed ratio.
-
Sequential Combination:
-
Add 50 µL of medium containing the first drug.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Remove the medium and add 100 µL of medium containing the second drug.
-
For washout experiments, wash cells with PBS before adding the second drug.
-
-
-
Incubation: Incubate the plates for the desired total exposure time (e.g., 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol describes the evaluation of the sequential combination therapy in a human colon carcinoma xenograft model.
Materials:
-
Athymic nude mice (nu/nu)
-
HT29 human colon carcinoma cells
-
Matrigel
-
Irinotecan (CPT-11) and this compound for injection
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HT29 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Staging: Allow tumors to reach a mean volume of 100-150 mm³. Randomize mice into treatment and control groups.
-
Drug Administration:
-
Prepare irinotecan and this compound in the appropriate vehicle for intravenous (i.v.) injection.
-
Single Agent Groups: Administer irinotecan or this compound at the desired doses and schedule (e.g., q4d x 3).
-
Sequential Combination Group: Administer irinotecan at the desired dose. After a specified interval (e.g., 48 hours), administer this compound at its desired dose.
-
Control Group: Administer the vehicle on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (length x width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals according to institutional guidelines.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or T/C (%) for each treatment group compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for Irinotecan and this compound.
Caption: In vitro sequential drug treatment workflow.
Caption: Rationale for sequential combination therapy.
References
- 1. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ERα Signaling Using XR5944
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR5944, also known as MLN944, is a potent synthetic bis-phenazine cytotoxic agent that has demonstrated significant antitumor activity in a range of preclinical models.[1] Initially investigated as a topoisomerase I and II inhibitor, subsequent research has revealed that its primary mechanism of action is the inhibition of transcription.[2] A key aspect of this compound's activity is its ability to interfere with Estrogen Receptor Alpha (ERα) signaling. ERα is a ligand-activated transcription factor that plays a critical role in the development and progression of a significant proportion of breast cancers. This document provides detailed application notes and protocols for researchers interested in utilizing this compound to study ERα signaling pathways.
Mechanism of Action: Targeting the Estrogen Response Element (ERE)
This compound exerts its inhibitory effect on ERα signaling through a novel mechanism that does not involve direct binding to the estrogen receptor itself. Instead, this compound functions as a DNA bis-intercalator, binding with high affinity to the major groove of DNA at specific sequences.[2] Notably, the preferred binding site for this compound includes the sequence 5'-T|GC|A, which is present in the consensus Estrogen Response Element (ERE) — the DNA sequence to which ERα binds to initiate the transcription of target genes.[2]
By intercalating into the ERE, this compound physically obstructs the binding of the ERα protein to its cognate DNA sequence. This blockage of ERα-ERE interaction prevents the recruitment of co-activators and the initiation of transcription of estrogen-responsive genes, ultimately leading to an anti-proliferative effect in ERα-positive cancer cells.[2] This unique mechanism of action presents a potential strategy to overcome resistance to conventional antiestrogen (B12405530) therapies that target the ERα protein directly.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, highlighting its potent activity, particularly in ERα-positive breast cancer cells.
| Cell Line | Cancer Type | ERα Status | IC50 (nM) |
| MCF-7 | Breast Cancer | Positive | 0.04 - 0.4[1][3] |
| T47D | Breast Cancer | Positive | ~6.6 (for a related compound, suggesting sensitivity)[4] |
| MDA-MB-231 | Breast Cancer | Negative | >10 (significantly less sensitive than ERα-positive lines)[3] |
| H69 | Small Cell Lung Cancer | Not Applicable | Potent activity observed in xenograft models[5] |
| HT29 | Colon Cancer | Not Applicable | Potent activity observed in xenograft models[5] |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | Not Applicable | Potent cytotoxicity observed[5] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on ERα signaling.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding
This assay is used to directly visualize the inhibition of ERα binding to the ERE by this compound.
Materials:
-
Recombinant human ERα protein
-
Nuclear extracts from ERα-positive cells (e.g., MCF-7)
-
Double-stranded oligonucleotide probe containing the consensus ERE sequence (e.g., 5'-AGGTCA GAG TGACCT-3'), labeled with biotin (B1667282) or a radioactive isotope.[6][7]
-
Unlabeled ("cold") ERE oligonucleotide for competition assay
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)
-
Poly(dI-dC)
-
Loading dye
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE buffer
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes and chemiluminescent substrate, or autoradiography film for radioactive probes)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding buffer
-
Poly(dI-dC) (to reduce non-specific binding)
-
Labeled ERE probe
-
Recombinant ERα or nuclear extract
-
This compound at various concentrations (or vehicle control)
-
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Competition Control (Optional): In a separate tube, add an excess of unlabeled ERE probe before adding the labeled probe to demonstrate the specificity of the binding.
-
Gel Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer and Detection: Transfer the protein-DNA complexes from the gel to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence or autoradiography).
-
Analysis: A "shifted" band represents the ERα-ERE complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of binding.
Luciferase Reporter Gene Assay for ERα Transcriptional Activity
This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of ERα.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
A luciferase reporter plasmid containing one or more copies of the ERE upstream of a minimal promoter driving the luciferase gene (e.g., pGL3-ERE-Luc).[8][9][10]
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Estradiol (E2)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the ERα-positive cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a constant, stimulating concentration of E2 (e.g., 10 nM) and varying concentrations of this compound. Include controls with E2 alone and vehicle alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of ERα transcriptional activity.
Visualizations
ERα Signaling Pathway and Inhibition by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor (ER) Response Element ERRE Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of XR5944
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of XR5944 (also known as MLN944), a potent anticancer agent. This compound is a bis-phenazine compound that acts as a DNA bis-intercalator, binding to the major groove and subsequently inhibiting transcription.[1][2] While initially investigated as a topoisomerase I and II inhibitor, further studies have revealed its primary mechanism of action is topoisomerase-independent.[3][4] this compound has demonstrated significant antitumor efficacy in a variety of preclinical human and murine tumor models, both as a single agent and in combination therapies.[1][5][6]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Human Xenograft Models
| Tumor Model | Drug/Treatment | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| H69 SCLC | This compound | 5 | i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals | [6] |
| H69 SCLC | This compound | 10-15 | i.v., q4dx3 | Complete tumor regression in the majority of animals | [3][6] |
| HT29 Colon | This compound | 15 | i.v., q4dx3 | Tumor regression in the majority of animals (6 of 8) | [6] |
| COR-L23/P NSCLC | This compound + Carboplatin (B1684641) | 2 or 5 (this compound) / 50 (Carboplatin) | This compound administered immediately before carboplatin | Enhanced anti-tumor activity compared to single agents | [7] |
| COR-L23/P NSCLC | Doxorubicin (B1662922) + this compound | 7 (Doxorubicin) / 2.5 or 5 (this compound) | Doxorubicin administered 48h before this compound | Improved efficacy | [7] |
SCLC: Small Cell Lung Carcinoma; NSCLC: Non-Small Cell Lung Carcinoma; i.v.: intravenous; qdx5: once daily for 5 days; q4dx3: every 4 days for 3 doses.
Table 2: Phase I Clinical Trial Data for this compound
| Parameter | Description |
| Dose Range | 3.6 to 36 mg/m² administered every 3 weeks.[8] |
| Dose-Limiting Toxicities (DLT) | Oral mucositis was the most common DLT, occurring at doses ≥24 mg/m².[8] |
| Other Toxicities | Diarrhea, nausea, vomiting, fatigue, and mild hematological toxicity.[8] |
| Pharmacokinetics | Systemic exposure increased more than proportionally with increasing dose.[8] |
| Efficacy | One patient showed an objective partial response.[8] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves direct interaction with DNA, leading to the inhibition of transcription. It functions as a bis-intercalator, with its two phenazine (B1670421) rings inserting between DNA base pairs, while the linker connecting them lies in the major groove.[1][9] This unique binding mode disrupts the interaction of transcription factors with their DNA binding sites, such as the estrogen response element (ERE), thereby inhibiting gene expression.[1][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Xenograft Tumor Model Efficacy Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line (e.g., HT29 colon carcinoma or H69 small cell lung carcinoma)
-
Immunocompromised mice (e.g., Athymic Nude or SCID), 6-8 weeks old
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)[10]
-
This compound drug formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells in recommended medium until they reach 80-90% confluency.[11]
-
Harvest cells and resuspend in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^6 cells per 0.1 mL.[12]
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[11]
-
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound intravenously (i.v.) according to the desired dosing schedule (e.g., 15 mg/kg, q4dx3 for HT29 model).[6]
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or after a specified duration.[13]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: Workflow for a xenograft efficacy study.
Pharmacokinetic (PK) Study
This protocol describes a murine pharmacokinetic study to determine the absorption, distribution, metabolism, and elimination (ADME) of this compound.
Materials:
-
Male or female mice (specify strain, e.g., C57BL/6 or BALB/c)
-
This compound drug formulation for intravenous (i.v.) and/or oral (p.o.) administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A serial bleeding protocol can be used to minimize animal usage.[16][17]
-
Example time points for i.v. administration: 5, 15, 30, 60, 120, 240 minutes.[15]
-
Example time points for p.o. administration: 15, 30, 60, 120, 240, 360 minutes.[15]
-
Blood can be collected via submandibular or saphenous vein for early time points and via cardiac puncture for the terminal time point.[16]
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.[14]
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, such as clearance, volume of distribution, half-life, and bioavailability (if both i.v. and p.o. routes are tested).
-
Caption: Workflow for a pharmacokinetic study.
In Vivo Toxicology Study
This protocol provides a framework for assessing the potential toxicity of this compound in vivo.
Materials:
-
Rodent species (e.g., rats or mice)
-
This compound drug formulation
-
Vehicle control
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Materials for blood collection for hematology and clinical chemistry
-
Materials for tissue collection and histopathological analysis
Procedure:
-
Study Design:
-
Use a sufficient number of animals per sex per group to allow for statistical analysis.
-
Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, high).
-
The dosing schedule should be based on the intended clinical use (e.g., daily for 14 days).
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption at regular intervals.
-
-
Clinical Pathology:
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
-
Histopathology:
-
Perform a full necropsy on all animals.
-
Collect and preserve a comprehensive set of tissues in formalin.
-
Process the tissues for histopathological examination by a veterinary pathologist.
-
-
Data Evaluation:
-
Analyze all data to identify any dose-related adverse effects.
-
Determine the No Observed Adverse Effect Level (NOAEL). Preclinical toxicological studies in dogs and rats identified reversible myelosuppression and gastrointestinal epithelial damage as dose-limiting toxicities.[18]
-
References
- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-into-man phase I and pharmacokinetic study of this compound.14, a novel agent with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. The in vivo xenograft tumor models [bio-protocol.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. unmc.edu [unmc.edu]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]
Determining the Potency of XR5944: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of XR5944 (also known as MLN944) in various cancer cell lines. This compound is a potent, novel antineoplastic agent whose mechanism of action centers on its ability to bis-intercalate into DNA, subsequently inhibiting transcription.[1] This unique mode of action makes it a subject of significant interest in oncology research.
Data Presentation: IC50 of this compound in Selected Cancer Cell Lines
This compound has demonstrated exceptional cytotoxic potency across a broad spectrum of human cancer cell lines.[1] The IC50 values are consistently in the sub-nanomolar range, highlighting its significant potential as a therapeutic agent. The table below summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Leukemia, Colon, Lung (SCLC & NSCLC) | 0.04 - 0.4 | [1][2][3] |
| H69 | Small Cell Lung Cancer (SCLC) | Potent activity within 0.04-0.4 nM range | [2][3] |
| HT29 | Colon Carcinoma | Potent activity within 0.04-0.4 nM range | [2][3][4] |
| HCT116 | Colon Carcinoma | Potent activity within 0.04-0.4 nM range | [4] |
| COR-L23/P | Non-Small Cell Lung Carcinoma (NSCLC) | Potent activity within 0.04-0.4 nM range | [5] |
| Breast & Gynecologic Cancers | Breast & Ovarian Carcinoma | High ex vivo sensitivity reported | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.
Mechanism of Action: DNA Bis-intercalation and Transcription Inhibition
Unlike traditional chemotherapeutic agents that primarily act as topoisomerase poisons, this compound's primary mechanism of action is the inhibition of DNA transcription.[7] It achieves this through a unique process of bis-intercalation, where its two planar phenazine (B1670421) rings insert between the base pairs of the DNA double helix. The linker region of the molecule then lies in the major groove of the DNA, further stabilizing the complex. This binding can interfere with the binding of transcription factors to their target DNA sequences, thereby halting the process of transcription and leading to cell cycle arrest and apoptosis.[7][8]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol
Day 1: Cell Seeding
-
Culture the chosen cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range for this compound would be from 0.01 nM to 10 nM. It is recommended to perform a 10-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ex vivo characterization of this compound (MLN944) against a panel of human clinical tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of XR5944 for Cellular Imaging
Introduction
XR5944, also known as MLN944, is a potent anti-cancer agent with a unique mechanism of action. It functions as a DNA bis-intercalator, binding to the major groove of DNA and subsequently inhibiting transcription.[1][2][3] Unlike many other DNA-targeting drugs, its primary activity is not the inhibition of topoisomerases.[4] The unique binding mode of this compound, which involves its two phenazine (B1670421) rings intercalating at specific DNA sequences and its diamine linker residing in the major groove, presents an opportunity for fluorescent labeling.[1][5][6] By attaching a fluorescent probe to this compound, researchers can visualize its subcellular localization, quantify its uptake, and study its interaction with DNA in living cells, providing valuable insights into its pharmacodynamics and mechanism of action.
Principle of Labeling
The chemical structure of this compound features a flexible diamine linker connecting the two phenazine chromophores.[1][7] This linker contains primary amine groups that serve as ideal targets for covalent modification with amine-reactive fluorescent dyes. N-hydroxysuccinimide (NHS) esters are a common class of amine-reactive dyes that efficiently form stable amide bonds with primary amines at a slightly basic pH.[8][9][10][11] The labeling strategy involves reacting this compound with an NHS ester of a chosen fluorophore. It is crucial to select a fluorophore with spectral properties suitable for the available imaging equipment and to optimize the labeling reaction to ensure a sufficient degree of labeling without significantly altering the biological activity of this compound.
Applications in Imaging
Fluorescently labeled this compound can be a powerful tool for various imaging applications in cancer research and drug development:
-
Subcellular Localization: Visualize the accumulation of this compound in the nucleus and its association with chromatin.
-
Drug Uptake and Efflux: Quantify the rate of drug entry into and exit from cancer cells, including multidrug-resistant cell lines.
-
DNA Binding Studies: Investigate the kinetics and sequence specificity of this compound binding to DNA in live cells using advanced microscopy techniques like Förster Resonance Energy Transfer (FRET).
-
High-Content Screening: Develop cell-based assays to screen for modulators of this compound activity or uptake.
Quantitative Data Summary
Table 1: Properties of Recommended Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Reactive Group |
| Alexa Fluor 488 NHS Ester | 495 | 519 | ~71,000 | 0.92 | NHS Ester |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 | NHS Ester |
| Alexa Fluor 594 NHS Ester | 590 | 617 | ~90,000 | 0.66 | NHS Ester |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.20 | NHS Ester |
| Alexa Fluor 647 NHS Ester | 650 | 668 | ~239,000 | 0.33 | NHS Ester |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Dye:this compound) | 1:1 to 5:1 | Start with a lower ratio to avoid over-labeling and optimize as needed. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | A slightly basic pH is required for the reaction with primary amines. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-4 hours | The reaction can be extended overnight at 4°C for sensitive compounds. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Quenching solution: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
Lyophilizer
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: a. In a microcentrifuge tube, add the calculated volume of the this compound stock solution. b. Add the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to a final volume that is 9/10th of the total reaction volume. c. Add the calculated volume of the dye solution to achieve the desired molar ratio (start with a 1:1 to 5:1 dye-to-XR5944 ratio).
-
Incubation: Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution and incubate for another 30 minutes at room temperature.
-
Purification: a. Purify the fluorescently labeled this compound conjugate by reverse-phase HPLC on a C18 column. b. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient would be from 5% to 95% Solvent B over 30 minutes. c. Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound and the fluorophore. d. Collect the fractions containing the desired conjugate.
-
Characterization and Storage: a. Confirm the identity and purity of the labeled product using mass spectrometry and UV-Vis spectroscopy. b. Lyophilize the purified conjugate. c. Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
Protocol 2: Characterization of Fluorescently Labeled this compound
1. UV-Visible Spectroscopy:
-
Dissolve the labeled this compound in a suitable solvent (e.g., DMSO or methanol).
-
Measure the absorbance spectrum from 250 nm to 750 nm.
-
Confirm the presence of two absorbance peaks corresponding to this compound and the attached fluorophore.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_dye / ε_dye) / (A_this compound / ε_this compound) Where A is the absorbance at the respective maximum wavelength and ε is the molar extinction coefficient.
2. Mass Spectrometry:
-
Use high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the fluorescently labeled this compound.
-
The observed mass should correspond to the sum of the molecular weight of this compound and the attached fluorophore.
Protocol 3: Cellular Imaging with Fluorescently Labeled this compound
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (for fixing)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Labeling: a. Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired final concentration (e.g., 100 nM - 1 µM). b. Remove the old medium from the cells and add the medium containing the fluorescent conjugate. c. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with warm PBS to remove any unbound conjugate.
-
Nuclear Counterstaining (Optional): Incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Fixing (Optional): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and the nuclear stain.
Visualizations
Caption: Signaling pathway of this compound leading to transcription inhibition.
Caption: Workflow for the fluorescent labeling of this compound.
Caption: Logical relationship of the labeling components.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 2. Amine (NHS)-Reactive fluorescent dyes / fluorophores | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Janelia Fluor® Dyes | Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
Measuring DNA Damage Induced by the Bis-Intercalating Agent XR5944: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying DNA damage induced by XR5944 (also known as MLN944), a potent anti-cancer agent. This compound acts as a DNA bis-intercalator, binding within the major groove of DNA, which can lead to transcription inhibition and the formation of DNA lesions.[1][2][3][4] This document outlines three key techniques for assessing the genotoxic effects of this compound: the Comet Assay (alkaline and neutral), γ-H2AX Foci Formation Assay, and DNA Fiber Analysis.
Mechanism of Action: this compound-Induced DNA Damage
This compound exerts its cytotoxic effects primarily by intercalating between DNA base pairs, distorting the helical structure.[5] This physical distortion can interfere with essential cellular processes such as transcription and replication, leading to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs).[6] While initially investigated as a topoisomerase inhibitor, its primary mechanism is now considered to be topoisomerase-independent.[6][7][8] The resulting DNA damage triggers cell cycle arrest, typically at the G1 and G2/M phases, allowing time for DNA repair or, if the damage is too severe, apoptosis.[8]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
XR5944 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of XR5944. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should this compound be stored to ensure its stability?
A2: For short-term storage (days to weeks), it is recommended to keep this compound at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] To prevent degradation from light, it is also recommended to store it in a dark, dry place.[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent anticancer agent that functions as a DNA bis-intercalator with major groove binding.[2][3][4] This unique binding mode allows it to inhibit transcription by disrupting the interaction of transcription factors with their DNA binding sites.[2][5] Notably, it has been shown to inhibit the binding of Estrogen Receptor alpha (ERα) to the Estrogen Response Element (ERE).[2][6]
Q4: Is this compound a topoisomerase inhibitor?
A4: While initial studies suggested that this compound might act as a dual topoisomerase I and II inhibitor, later research has indicated that its primary mechanism of action is topoisomerase-independent and is related to transcription inhibition.[2][7][8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Q: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try lowering the final concentration of the compound in your assay.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without adverse effects. While you want to minimize DMSO, a slightly higher percentage (e.g., 0.5% to 1%) can sometimes improve solubility.
-
Use a Pre-warmed Aqueous Solution: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help to keep the compound in solution. Ensure the temperature is compatible with your experimental setup.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
Issue 2: Inconsistent Experimental Results
Q: I am observing high variability in my experimental results when using this compound. Could this be related to its stability?
A: Yes, inconsistent results can be a sign of compound instability. Consider the following:
-
Freshly Prepare Dilutions: this compound may not be stable for extended periods in aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Protect from Light: Phenazine compounds can be light-sensitive. Protect your stock solutions and experimental samples from direct light exposure by using amber vials or covering them with aluminum foil.
-
pH of the Medium: The stability of this compound may be pH-dependent. Ensure the pH of your buffers and media is consistent across experiments.
-
Storage of Stock Solution: Ensure your DMSO stock solution is stored properly at -20°C in an airtight container to prevent moisture absorption, which can lead to compound degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
| DMSO | > 10 mM | Recommended for stock solutions.[1] |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| PBS (pH 7.4) | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media (with 10% FBS) | Poorly Soluble | Serum proteins may slightly improve solubility, but precipitation is still a risk. |
Disclaimer: The quantitative solubility data in solvents other than DMSO are illustrative estimates based on the behavior of similar poorly soluble compounds. Researchers should determine the precise solubility for their specific experimental conditions.
Table 2: Stability Profile of this compound
| Condition | Stability | Notes |
| Storage (Solid) | ||
| -20°C, Dark, Dry | > 2 years[1] | Recommended for long-term storage. |
| 0-4°C, Dark, Dry | Stable for weeks[1] | Suitable for short-term storage. |
| Storage (DMSO Stock, -20°C) | Stable for months | Minimize freeze-thaw cycles. |
| Aqueous Solution (Room Temp) | Unstable | Prone to degradation and precipitation. Prepare fresh for each use. |
| Light Exposure | Potentially Unstable | Protect from light to prevent photodegradation. |
Disclaimer: The stability profile is based on general recommendations for similar compounds and available data for this compound. Specific stability under various experimental conditions should be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Analysis: Analyze the plate using nephelometry to detect light scattering from any precipitate formed. The concentration at which precipitation is first observed is the kinetic solubility.
Mandatory Visualizations
Caption: this compound inhibits the Estrogen Receptor α signaling pathway.
Caption: Recommended workflow for preparing this compound for experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
Optimizing XR5944 Dosage in Mice: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of XR5944 (also known as MLN944) in mouse models of cancer. This compound is a potent anticancer agent that functions as a DNA bis-intercalator, binding to the major groove of DNA and inhibiting transcription.[1][2][3][4] This unique mechanism of action makes it a subject of significant interest in preclinical research. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA-targeted agent that acts as a DNA bis-intercalator, binding to the major groove of DNA. This interaction inhibits the process of transcription, which is a departure from the initially proposed mechanism of topoisomerase I and II inhibition.[1][2] Its ability to interfere with transcription factor binding to DNA, such as the estrogen receptor (ER), contributes to its anticancer activity.[2][4][5]
Q2: What are the reported effective dosages of this compound in mouse xenograft models?
A2: Preclinical studies in mouse xenograft models have reported antitumor efficacy with this compound at intravenous (i.v.) doses ranging from 2 mg/kg to 15 mg/kg.[6] The optimal dose will depend on the specific tumor model, administration schedule, and experimental endpoints.
Q3: What vehicle should be used to formulate this compound for intravenous injection in mice?
A3: Based on published preclinical studies, this compound can be prepared in a 5% dextrose solution for intravenous administration in mice. It is crucial to ensure complete dissolution and sterility of the formulation before injection.
Q4: What are the known toxicities of this compound in mice?
A4: Preclinical studies have identified reversible myelosuppression (bone marrow suppression) and gastrointestinal epithelial damage as dose-limiting toxicities of this compound.[7] Careful monitoring for signs of these toxicities is essential during in vivo experiments.
Q5: How can I monitor for this compound-induced toxicity in my mouse colony?
A5: Regular monitoring of animal health is critical. Key parameters to observe include:
-
Body Weight: Daily or bi-weekly body weight measurements are a sensitive indicator of general health. Significant weight loss can signal toxicity.
-
Clinical Signs: Observe mice for changes in behavior (lethargy, hunched posture), grooming habits, and signs of gastrointestinal distress (diarrhea, dehydration).
-
Hematological Analysis: Complete blood counts (CBCs) should be performed periodically to monitor for signs of bone marrow suppression, such as neutropenia, anemia, and thrombocytopenia.[8]
-
Histopathology: At the end of the study, or if severe toxicity is observed, histological analysis of tissues, particularly the small intestine and bone marrow, can provide detailed information on drug-induced damage.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound in Vehicle | - Incorrect vehicle used.- Inadequate mixing or temperature. | - Use 5% dextrose in water (D5W) as the vehicle.- Gently warm the solution and use a vortex or sonicator to aid dissolution. Prepare fresh on the day of use. |
| Precipitation of this compound in Solution | - Instability of the prepared solution over time. | - Prepare the this compound solution immediately before administration. Avoid storing prepared solutions for extended periods. |
| Acute Toxicity or Mortality After Injection | - Dose is too high.- Rapid injection rate.- Formulation issues (e.g., incorrect pH, particulates). | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.- Administer the injection slowly over a consistent period.- Ensure the formulation is properly prepared, sterile, and free of particulates. |
| Significant Body Weight Loss | - Gastrointestinal toxicity.- Systemic toxicity. | - Reduce the dose of this compound.- Provide supportive care, such as supplemental hydration (subcutaneous fluids) and a highly palatable, soft diet.[12]- Consider co-administration of agents that can mitigate gastrointestinal toxicity, if compatible with the study design.[13] |
| Diarrhea | - Damage to the gastrointestinal epithelium. | - Monitor hydration status and provide supportive care.- At necropsy, collect intestinal tissue for histological analysis to assess the extent of mucosal damage.[9][10][11] |
| Signs of Infection (e.g., lethargy, ruffled fur) | - Myelosuppression leading to neutropenia and increased susceptibility to infection. | - Monitor white blood cell counts.- House animals in a clean, low-stress environment.- In case of suspected infection, consult with a veterinarian regarding appropriate antibiotic treatment. |
| Variable Tumor Response | - Inconsistent drug administration.- Heterogeneity of the tumor model.- Development of drug resistance. | - Ensure consistent and accurate intravenous injection technique.- Increase the number of animals per group to account for biological variability.- At the end of the study, analyze tumors for biomarkers of drug response and resistance. |
Experimental Protocols
Preparation of this compound for Intravenous Injection
-
Vehicle Preparation: Prepare a sterile 5% dextrose in water (D5W) solution.
-
Drug Dissolution:
-
On the day of injection, weigh the required amount of this compound powder.
-
Add the appropriate volume of D5W to achieve the desired final concentration.
-
Gently warm the solution and vortex or sonicate until the drug is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Groups: Assign a small cohort of mice (e.g., n=3-5 per group) to receive escalating doses of this compound. Start with a low, sub-therapeutic dose based on literature reports (e.g., 1-2 mg/kg).
-
Administration: Administer this compound intravenously according to the planned schedule (e.g., once every 4 days for 3 doses).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Define toxicity endpoints, such as >20% body weight loss or severe clinical signs, at which animals should be euthanized.
-
-
Dose Escalation: If a dose is well-tolerated, escalate to the next dose level in a new cohort of mice.
-
MTD Determination: The MTD is defined as the highest dose that does not induce unacceptable toxicity.
In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment:
-
Control Group: Administer the vehicle (5% dextrose) on the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound at one or more doses below the MTD according to the desired schedule (e.g., 5 mg/kg, i.v., every 4 days for 3 cycles).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., intestine, bone marrow) for analysis.
-
Analyze tumor growth inhibition as the primary efficacy endpoint.
-
Conduct pharmacodynamic biomarker analysis on tumor tissue.
-
Data Presentation
Table 1: Reported Effective Dosages of this compound in Mouse Xenograft Models
| Tumor Model | Dose (mg/kg, i.v.) | Dosing Schedule | Outcome | Reference |
| H69 Small Cell Lung Cancer | 5 | qdx5/week for 2 weeks | Complete tumor regression | [6] |
| H69 Small Cell Lung Cancer | 10-15 | q4dx3 | Complete tumor regression | [6] |
| HT29 Colon Carcinoma | 15 | q4dx3 | Tumor regression | [6] |
| COR-L23/P NSCLC | 2 or 5 | Single dose before carboplatin | Enhanced anti-tumor activity | |
| COR-L23/P NSCLC | 2.5 or 5 | 48h after doxorubicin | Improved efficacy |
Table 2: Troubleshooting Common Issues in this compound In Vivo Studies
| Symptom | Potential Cause | Suggested Action |
| Sudden death post-injection | Acute toxicity, formulation issue | Review dose calculation, ensure slow and proper i.v. injection, check formulation for clarity and sterility. |
| >15% body weight loss | Gastrointestinal toxicity | Reduce dose, provide supportive care (hydration, diet). |
| Hunched posture, lethargy | Systemic toxicity, infection | Monitor for other signs, consider CBC to check for neutropenia. |
| Swelling at injection site | Extravasation of the drug | Ensure proper needle placement in the tail vein; if swelling occurs, discontinue injection at that site. |
Visualizations
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]
- 8. Bone marrow suppression - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal Adaptation upon Chemotherapy-Induced Intestinal Injury in Mice Depends on GLP-2 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Top Tips for Minimizing GI Side Effects in Chemo Patients - WSAVA 2017 Congress - VIN [vin.com]
- 13. mTOR blockade mitigates chemotherapy drug-induced intestinal toxicity via inhibition of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming XR5944 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel anticancer agent XR5944 in their experiments.
Introduction to this compound
This compound (also known as MLN944) is a potent DNA-targeted agent with a unique mechanism of action. It functions as a DNA bis-intercalator, binding to the major groove of DNA.[1][2] This interaction inhibits transcription by preventing the binding of transcription factors to their target DNA sequences.[1][3] Notably, this compound has demonstrated high potency in a wide range of human cancer cell lines, including those that are multidrug-resistant.[1][4] While initial studies suggested a role as a topoisomerase I/II inhibitor, more recent evidence indicates its primary mechanism is topoisomerase-independent and related to transcription inhibition.[3]
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where cancer cells exhibit reduced sensitivity or acquired resistance to this compound.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
Answer:
Acquired resistance to DNA-binding agents like this compound can be multifactorial. Based on its mechanism of action, potential resistance mechanisms in your cell line could include:
-
Alterations in Drug Efflux: Although this compound has been shown to be effective in cell lines overexpressing P-glycoprotein, it is still possible that prolonged exposure could select for cells with enhanced efflux capacity through other ABC transporters.
-
Changes in Chromatin Structure: Epigenetic modifications can alter chromatin accessibility, potentially reducing the ability of this compound to bind to its target DNA sequences.
-
Upregulation of DNA Repair Pathways: Enhanced DNA damage response and repair mechanisms can counteract the cytotoxic effects of DNA-intercalating agents.
-
Alterations in Transcription Factor Expression: Since this compound inhibits transcription by blocking transcription factor binding, changes in the expression or activity of key transcription factors could contribute to resistance.
-
Mutations in this compound Binding Sites: While less common, mutations in the specific DNA sequences that this compound binds to could reduce its affinity and efficacy.
Question: How can I experimentally determine if my resistant cells have altered this compound-DNA binding?
Answer:
To investigate potential alterations in this compound-DNA binding in your resistant cell line, you can perform the following experiments:
-
Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to assess the ability of this compound to inhibit the binding of a specific transcription factor to its DNA consensus sequence in nuclear extracts from your sensitive and resistant cell lines. A reduced inhibitory effect of this compound in the resistant cell line would suggest altered drug-DNA interaction or changes in the transcription factor itself.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): You can perform ChIP-seq for a transcription factor known to be inhibited by this compound (e.g., ERα in ER-positive breast cancer cells) in the presence and absence of the drug.[3] Comparing the genomic binding patterns in sensitive versus resistant cells can reveal if this compound is less effective at displacing the transcription factor from its target genes in the resistant line.
-
Cellular Thermal Shift Assay (CETSA): This method can assess the direct binding of this compound to chromatin in intact cells. A shift in the thermal stability of chromatin-associated proteins in the presence of this compound can indicate target engagement. Differences in this shift between sensitive and resistant cells may point to altered binding.
Question: I suspect my resistant cells have upregulated DNA repair pathways. How can I test this and potentially overcome it?
Answer:
To investigate the role of DNA repair in this compound resistance, consider the following approaches:
-
Gene and Protein Expression Analysis: Use RT-qPCR and Western blotting to compare the expression levels of key DNA repair proteins (e.g., components of the homologous recombination and non-homologous end joining pathways) between your sensitive and resistant cell lines.
-
Combination Therapy with DNA Repair Inhibitors: If you observe upregulation of a specific DNA repair pathway, you can test for synergistic effects by combining this compound with inhibitors of that pathway (e.g., PARP inhibitors).
Quantitative Data Summary: Potential Mechanisms of this compound Resistance
| Mechanism | Method of Investigation | Potential Finding in Resistant Cells | Strategy to Overcome |
| Altered Drug Efflux | Rhodamine 123/Calcein-AM Efflux Assay | Increased efflux of fluorescent substrates | Combination with broad-spectrum ABC transporter inhibitors |
| Chromatin Remodeling | ATAC-seq, DNase-seq | Altered chromatin accessibility at this compound target sites | Combination with epigenetic modifiers (e.g., HDAC inhibitors) |
| Upregulated DNA Repair | Western Blot, RT-qPCR | Increased expression of DNA repair proteins (e.g., RAD51, BRCA1) | Combination with DNA repair inhibitors (e.g., PARP inhibitors) |
| Altered Transcription | RNA-seq, RT-qPCR | Upregulation of pro-survival signaling pathways | Combination with inhibitors of the identified upregulated pathways |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is double-stranded DNA. It specifically bis-intercalates into the major groove, leading to the inhibition of transcription.[1][3]
Q2: Is this compound a topoisomerase inhibitor?
A2: While early reports suggested dual topoisomerase I/II inhibition, subsequent studies have shown that the primary mechanism of action of this compound is topoisomerase-independent and is driven by transcription inhibition.[3][4]
Q3: What is the known DNA binding sequence for this compound?
A3: this compound has a preference for bis-intercalation at the 5'-TpG site of duplex DNA.[5] This sequence is found in the consensus DNA-binding site of transcription factors such as the estrogen receptor (ER).[5]
Q4: Can this compound overcome resistance to other chemotherapy drugs?
A4: Yes, this compound has shown significant activity in cell lines that overexpress P-glycoprotein or multidrug resistance-associated protein, which are common mechanisms of resistance to other anticancer agents.[4]
Q5: Are there any known synergistic drug combinations with this compound?
A5: While clinical data is limited, preclinical rationale suggests that combination with agents that induce DNA damage or inhibit DNA repair could be synergistic. Additionally, combining this compound with drugs that target pathways found to be upregulated in resistant cells is a logical approach.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for this compound Inhibition of Transcription Factor Binding
This protocol is adapted for investigating the inhibitory effect of this compound.
-
Materials:
-
Nuclear extraction buffer
-
Biotin-labeled DNA probe with the consensus binding site for the transcription factor of interest
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
This compound at various concentrations
-
Native polyacrylamide gel
-
TBE buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare nuclear extracts from both sensitive and resistant cells.
-
Set up binding reactions in separate tubes:
-
Control: Binding buffer, nuclear extract, poly(dI-dC), and biotin-labeled probe.
-
This compound Treatment: Binding buffer, nuclear extract, poly(dI-dC), various concentrations of this compound, and biotin-labeled probe.
-
Specificity Control: Binding buffer, nuclear extract, poly(dI-dC), excess cold competitor probe, and biotin-labeled probe.
-
-
Incubate reactions at room temperature for 20-30 minutes.
-
Load samples onto a pre-run native polyacrylamide gel.
-
Run electrophoresis in 0.5X TBE buffer until the dye front is near the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Image the membrane to visualize the bands. A decrease in the shifted band in the presence of this compound indicates inhibition of binding.
-
2. Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol determines if this compound alters the binding of a transcription factor to a specific gene promoter.
-
Materials:
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol-chloroform for DNA purification
-
qPCR primers for target gene promoters
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound or vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse cells and isolate nuclei.
-
Sonically shear chromatin to an average size of 200-1000 bp.
-
Incubate sheared chromatin with an antibody against the target transcription factor overnight.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of genes regulated by the transcription factor. A decrease in signal in this compound-treated samples compared to the vehicle control indicates reduced transcription factor binding.
-
3. RT-qPCR for Gene Expression Analysis
This protocol is for quantifying changes in the expression of genes potentially involved in this compound resistance.
-
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., DNA repair enzymes, ABC transporters) and housekeeping genes (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Isolate total RNA from sensitive and resistant cells (with and without this compound treatment).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA templates.
-
Set up qPCR reactions with primers for your genes of interest and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between your experimental groups. An increase in the expression of DNA repair or efflux pump genes in resistant cells would be a significant finding.
-
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XR5944 in preclinical models. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-cancer agent whose primary mechanism of action is DNA bis-intercalation.[1][2] It binds to the major groove of double-stranded DNA, leading to the inhibition of transcription.[1][3] This unique binding mode can disrupt the interaction of essential transcription factors with DNA, thereby impeding gene expression.[3]
Q2: Was this compound not initially considered a topoisomerase inhibitor?
A2: Yes, early studies suggested that this compound might function as a dual inhibitor of topoisomerase I and II.[4][5] However, subsequent research revealed that its cytotoxic mechanism is primarily independent of topoisomerase inhibition.[1][4] While this compound can induce the formation of topoisomerase-DNA complexes, this occurs at concentrations higher than those required for its primary cytotoxic effect and is not considered its main mechanism of action.[4][6]
Q3: What are the known off-target effects of this compound in preclinical models?
A3: The most well-documented off-target effect, which is now considered a secondary and less potent activity, is the induction of topoisomerase I and II-DNA cleavage complexes.[4][6] It is important to differentiate this from its primary mechanism of transcription inhibition. Additionally, like many small molecules, high concentrations may lead to unforeseen interactions. If you observe a cellular phenotype that cannot be explained by transcription inhibition, further investigation into potential off-targets may be warranted.
Q4: this compound is reported to inhibit Estrogen Receptor α (ERα) activity. Is this an off-target effect?
A4: The inhibition of ERα activity is a direct consequence of this compound's primary mechanism of action rather than a classical off-target effect.[1][7] this compound has a preference for binding to DNA sequences that are part of the Estrogen Response Element (ERE).[1][3] By binding to the ERE, this compound physically blocks the ERα transcription factor from accessing its DNA binding site, thus inhibiting ERα-mediated gene transcription.[1][8] This demonstrates a specific mechanism of transcription inhibition.
Q5: I am observing unexpected toxicity in my in vivo model. What could be the cause?
A5: In a Phase I clinical trial, the dose-limiting toxicities of this compound were oral mucositis and, in some cases, acute renal failure.[9] Other reported toxicities included diarrhea, nausea, vomiting, and fatigue, while hematological toxicity was generally mild.[9] If you are observing severe toxicity in your preclinical models, it could be related to the dose, schedule, or vehicle used. It is recommended to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | IC50 / EC50 Range (nM) | Reference(s) |
| Human Cancer Cell Lines (various) | 0.04 - 0.4 | [1][5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| H69 Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression | [5][10] |
| H69 Small Cell Lung Cancer | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression | [5][10] |
| HT29 Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in majority of animals | [5] |
Experimental Protocols
1. Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate to allow for attachment.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired duration.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10][11][12]
2. Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition
This assay is used to detect the inhibition of protein-DNA interactions.
-
Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the Estrogen Response Element (ERE) sequence, typically with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: In a microfuge tube, combine recombinant ERα protein (or nuclear extract containing ERα), the labeled ERE probe, and a binding buffer. In experimental tubes, add varying concentrations of this compound. Include a control with no this compound and a control with a non-specific competitor DNA.
-
Incubation: Incubate the reaction mixtures at room temperature to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.
-
Detection: For radioactive probes, expose the gel to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. A decrease in the shifted band corresponding to the ERα-ERE complex with increasing concentrations of this compound indicates inhibition.[6][13][14]
3. Luciferase Reporter Assay for Transcription Inhibition
This assay measures the activity of a specific promoter in response to a transcription factor.
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a promoter with an ERE and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in luciferase activity indicates inhibition of ERα-mediated transcription.[2][4][15]
4. In Vitro Topoisomerase I/II DNA Cleavage Assay
This assay determines if a compound can stabilize the covalent complex between topoisomerase and DNA, leading to DNA cleavage.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) and a no-drug control.
-
Incubation: Incubate the reactions at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Electrophoresis: Separate the DNA species (supercoiled, relaxed, and nicked/linear) on an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. An increase in the amount of nicked (for topoisomerase I) or linear (for topoisomerase II) DNA indicates stabilization of the cleavage complex.[1][3][7]
Visualizations
Caption: Mechanism of action of this compound as a DNA bis-intercalator.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocat.com [biocat.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 and ERE Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of the Estrogen Response Element (ERE) spacer sequence on XR5944 binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in relation to Estrogen Response Elements (EREs)?
A1: this compound is a potent anticancer agent that functions as a DNA bis-intercalator.[1][2][3] It specifically targets and binds to the ERE sequence in the DNA. This binding action physically obstructs the estrogen receptor alpha (ERα) from attaching to its cognate ERE binding site.[1][4][5] By preventing ERα-ERE binding, this compound effectively inhibits the transcriptional activation of estrogen-responsive genes.[1][5] This mechanism is of particular interest for overcoming resistance to conventional antiestrogen (B12405530) therapies that target the estrogen-receptor complex.[1][6]
Q2: How does the tri-nucleotide spacer sequence in the consensus ERE (AGGTCAnnnTGACCT) affect this compound binding?
A2: The tri-nucleotide spacer sequence ("nnn") between the two inverted ERE half-sites plays a crucial role in modulating the binding affinity and specificity of this compound.[1][7][8] The binding stoichiometry of this compound to an ERE is 2:1, meaning two this compound molecules bind to one ERE sequence.[1][7][8] Each this compound molecule spans approximately four nucleotides, which can include portions of the spacer, thus making the spacer's sequence a critical determinant of the binding interaction.[7][8]
Q3: Which ERE spacer sequences promote the strongest and weakest binding of this compound?
A3: Experimental evidence from 1D ¹H NMR titration studies has shown that different spacer sequences result in varied binding affinities for this compound.[1][7]
-
Strongest Binding: EREs containing CGG and AGG tri-nucleotide spacers exhibit the highest binding specificity with this compound.[1][7][8]
-
Weakest Binding: EREs with a TTT spacer show the least specific binding.[1][7][8] Other sequences identified as having poor binding include CGT/ACG and TTT/AAA .[9]
Q4: Is there a correlation between this compound binding affinity to different ERE spacers and its functional activity?
A4: Yes, a strong correlation exists. The efficacy of this compound in inhibiting ERα-mediated gene transcription is directly related to its binding specificity for the ERE spacer sequence.[1][7] For instance, in functional reporter assays, this compound demonstrates significantly more potent inhibition of transcriptional activity from EREs with a CGG spacer compared to those with a TTT spacer.[1][7][8]
Q5: Does this compound bind to natural, non-consensus ERE sequences?
A5: Yes, this compound binds to natural ERE sequences, and this binding is also dependent on the specific sequence context, including the spacer and half-site composition.[1][10] For example, this compound has been shown to bind with high affinity to the natural ERE found in the promoter region of the TFF1 (trefoil factor 1) gene.[1][11] Studies on other natural EREs, such as those in the promoters of GREB1, Cathepsin D, Lactoferrin, and TGF-α, also indicate differential binding specificities.[9]
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of ERα-mediated transcription in a reporter assay.
-
Possible Cause: The ERE sequence in your reporter construct may contain a tri-nucleotide spacer that is not optimal for this compound binding.
-
Troubleshooting Steps:
-
Sequence Verification: Verify the full sequence of your ERE construct, paying close attention to the three nucleotides in the spacer region.
-
Compare with Known Affinities: Cross-reference your spacer sequence with the binding data provided in the tables below. EREs with TTT spacers, for example, show weaker binding and consequently, reduced inhibition by this compound.[1][7]
-
Consider a Positive Control: If possible, use a reporter construct with a known high-affinity spacer, such as CGG, as a positive control to ensure the experimental setup is functioning correctly.[7][8]
-
Problem 2: Variability in this compound binding observed in in-vitro binding assays (e.g., NMR, EMSA).
-
Possible Cause: The specific ERE oligonucleotide sequences used may have different spacer compositions, leading to varied binding affinities.
-
Troubleshooting Steps:
-
Review Oligonucleotide Design: Carefully check the sequences of the oligonucleotides used to generate the ERE duplex DNA.
-
Systematic Comparison: If investigating multiple EREs, ensure you have a systematic variation in the spacer sequence to accurately attribute differences in binding to the spacer itself.
-
Use Reference Sequences: Employ ERE sequences with known high (e.g., CGG spacer) and low (e.g., TTT spacer) affinity for this compound as internal standards to calibrate your assay.[1][7]
-
Data Presentation
Table 1: Relative Binding Specificity of this compound to EREs with Different Tri-nucleotide Spacers
| Tri-nucleotide Spacer | Relative Binding Specificity | Reference(s) |
| CGG | High | [1][7][8] |
| AGG | High | [7][8] |
| CTG | Intermediate | [7] |
| TTT | Low | [1][7][8] |
| CGT | Low | [9] |
Table 2: Functional Inhibition of ERE-mediated Transcription by this compound
| ERE Spacer in Reporter | This compound Concentration | % Inhibition of Reporter Activity | Reference(s) |
| CGG | 10 nM | ~50% | [7] |
| TTT | 10 nM | ~20% | [7] |
| CGG | 100 nM | ~80% | [7] |
| TTT | 100 nM | ~40% | [7] |
Experimental Protocols
1. One-Dimensional (1D) ¹H NMR Titration for this compound-ERE Binding
-
Objective: To assess the binding specificity of this compound to different ERE DNA sequences.
-
Methodology:
-
DNA Preparation: Single-stranded DNA oligonucleotides corresponding to the ERE sequences are dissolved in a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0) in a D₂O/H₂O (10%/90%) mixture. The duplex ERE is formed by titrating one strand into the solution of its complementary strand, with the precise ratio monitored by 1D ¹H NMR spectra of the imino proton signals.
-
NMR Titration: A stock solution of this compound is prepared. Aliquots of the this compound solution are incrementally added to the ERE DNA sample.
-
Data Acquisition: After each addition of this compound, a 1D ¹H NMR spectrum is acquired. The imino proton region of the spectrum (typically 12-14 ppm) is monitored.
-
Data Analysis: The disappearance of imino proton signals from the free ERE DNA and the appearance of new signals corresponding to the this compound-ERE complex are observed. For high-specificity binding, the imino proton signals of the free DNA will almost completely vanish at a drug-to-DNA molar equivalence of 2.[7]
-
2. Luciferase Reporter Assay for Functional Inhibition
-
Objective: To measure the inhibitory effect of this compound on ERα-mediated transcription from ERE-containing promoters.
-
Methodology:
-
Cell Culture and Transfection: ERα-positive breast cancer cells (e.g., MCF-7) are cultured under appropriate conditions. Cells are transfected with a luciferase reporter plasmid containing an ERE upstream of a minimal promoter driving luciferase expression.
-
Treatment: After transfection, cells are treated with a vehicle control, estrogen (e.g., estradiol) to stimulate transcription, or estrogen in combination with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Following the treatment period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. The percentage of inhibition by this compound is calculated relative to the estrogen-stimulated control.[5][7]
-
Visualizations
Caption: Mechanism of this compound action on ERE-mediated transcription.
Caption: Workflow for assessing this compound-ERE interaction.
References
- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of a 2:1 complex of anticancer drug this compound with TFF1 estrogen response element: insights into DNA recognition by a bis-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalation of this compound with the estrogen response element is modulated by the tri-nucleotide spacer sequence between half-sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intercalation of this compound with the estrogen response element is modulated by the tri-nucleotide spacer sequence between half-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Scheduling XR5944 in Combination Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of XR5944 (also known as MLN944) in combination chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent anticancer agent with a novel DNA binding mode. It acts as a DNA bis-intercalator, binding to the major groove of DNA.[1][2] This interaction inhibits transcription by preventing the binding of transcription factors to their target DNA sequences.[1][3] Notably, this compound has been shown to inhibit the binding of estrogen receptor-alpha (ERα) to the estrogen response element (ERE), suggesting a potential role in overcoming resistance to antiestrogen (B12405530) therapies.[3][4] While initially investigated as a topoisomerase inhibitor, further studies have indicated that its primary mechanism of action is independent of topoisomerase inhibition.[3][5]
Q2: What is the rationale for using this compound in combination chemotherapy?
A2: The primary goals for using this compound in combination with other chemotherapeutic agents are to achieve synergistic antitumor effects, reduce drug doses to minimize toxicity, and overcome or delay the development of drug resistance.[1] Preclinical studies have shown that this compound can produce additive or synergistic effects when combined with various standard-of-care chemotherapy drugs.[6][7]
Q3: What are the key considerations for scheduling this compound in combination therapy?
A3: The timing and sequence of drug administration are critical for maximizing the efficacy of this compound combination therapy. Preclinical studies have demonstrated that the schedule can significantly impact the outcome, leading to synergistic, additive, or even antagonistic effects.[6][7] Therefore, it is crucial to optimize the administration schedule for each specific drug combination and tumor type.
Troubleshooting Guides
Problem 1: I am observing antagonism or less-than-additive effects with my this compound combination in vitro.
-
Possible Cause 1: Suboptimal scheduling.
-
Troubleshooting: The order and timing of drug administration are crucial. For example, in studies with non-small-cell lung carcinoma (NSCLC) cells, sequential exposure of this compound followed by carboplatin (B1684641) resulted in synergism, while the reverse order was antagonistic.[6] In colon cancer cell lines, simultaneous exposure of this compound with 5-fluorouracil (B62378) (5-FU) or SN38 (the active metabolite of irinotecan) led to antagonism, whereas sequential exposure showed at least an additive response.[7]
-
Recommendation: Experiment with different schedules:
-
Sequential administration: Administer one drug for a set period, wash the cells, and then add the second drug. Test both possible sequences.
-
Simultaneous administration: Add both drugs to the cells at the same time.
-
Staggered administration: Add one drug and then add the second drug at various time points later without washing.
-
-
-
Possible Cause 2: Inappropriate concentration ratios.
-
Troubleshooting: The synergistic effect of a drug combination can be dependent on the concentration ratio of the two agents.
-
Recommendation: Perform a checkerboard analysis with a range of concentrations for both this compound and the combination agent to identify the optimal ratio for synergy.
-
Problem 2: I am observing high toxicity in my in vivo combination studies.
-
Possible Cause 1: Overlapping toxicities.
-
Troubleshooting: this compound's dose-limiting toxicities in a Phase I clinical trial included oral mucositis and acute renal failure.[8] Other less severe toxicities were diarrhea, nausea, vomiting, and fatigue.[8] Consider the toxicity profiles of the combination agents.
-
Recommendation: Reduce the doses of one or both agents. The goal of combination therapy is often to allow for dose reduction while maintaining or enhancing efficacy.[1]
-
-
Possible Cause 2: Unfavorable pharmacokinetics.
-
Troubleshooting: A Phase I study of this compound showed more than proportional increases in systemic exposure with increasing doses and significant inter-patient variability.[8]
-
Recommendation: If possible, perform pharmacokinetic analysis in your animal models to understand the exposure levels of each drug when administered in combination. Adjust dosing and scheduling based on these findings.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapy
| Cancer Type | Combination Agent | Cell Line | In Vitro Interaction (CI Value*) | In Vivo Model | In Vivo Dosing and Schedule | In Vivo Outcome | Reference |
| Non-Small-Cell Lung Carcinoma (NSCLC) | Carboplatin | COR-L23/P | Synergistic (CI < 1) with this compound followed by carboplatin | COR-L23/P Xenografts | This compound (2 or 5 mg/kg) immediately before carboplatin (50 mg/kg) | Enhanced anti-tumor activity compared to single agents. | [6] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | Doxorubicin (B1662922) | COR-L23/P | Marginally improved cytotoxicity (CI = 1.31-0.77) with doxorubicin followed by this compound | COR-L23/P Xenografts | Doxorubicin (7 mg/kg) 48h before this compound (2.5 or 5 mg/kg) | Improved efficacy compared to single agents. | [6] |
| Colon Cancer | 5-Fluorouracil (5-FU) | HT29 | Antagonistic (CI > 1) with simultaneous exposure; Additive (CI ≤ 1) with sequential exposure | HT29 Xenografts | 5-FU (65 mg/kg) 48h before this compound (5, 10, or 15 mg/kg) | Enhanced anti-tumor activity compared to single agents. | [7] |
| Colon Cancer | 5-Fluorouracil (5-FU) | HCT116 | Additive (CI ≤ 1) regardless of schedule | Not Reported | Not Reported | Not Reported | [7] |
| Colon Cancer | Irinotecan (B1672180) (SN38) | HT29 | Antagonistic (CI > 1) with simultaneous exposure; Additive (CI ≤ 1) with sequential exposure | HT29 Xenografts | Irinotecan (35 mg/kg) 48h before this compound (5, 10, or 15 mg/kg) | Enhanced anti-tumor activity compared to single agents. | [7] |
| Colon Cancer | Irinotecan (SN38) | HCT116 | Additive (CI ≤ 1) regardless of schedule | Not Reported | Not Reported | Not Reported | [7] |
*Combination Index (CI): CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for evaluating the cytotoxicity of this compound in combination with another chemotherapeutic agent.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in an appropriate solvent)
-
96-well plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Drug Treatment (for a 72-hour incubation):
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
For single-agent treatments, add the respective drug dilutions to the designated wells.
-
For combination treatments, add the drugs according to the desired schedule (simultaneous or sequential). For sequential treatment, add the first drug, incubate for a specified time, remove the medium, wash with PBS, and then add the medium containing the second drug.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent used for drug stocks).
-
-
Cell Fixation:
-
After the 72-hour incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol 2: Analysis of Drug Interaction using the Median-Effect Method (Chou-Talalay Method)
This method allows for the quantitative determination of drug interactions (synergism, additivity, antagonism).
1. Data Generation:
-
Generate dose-response curves for each drug alone and for the combination at a constant ratio. The ratio can be based on the IC50 values of the individual drugs.
2. Calculation of the Combination Index (CI):
-
The CI is calculated using the following equation: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for automated calculation of CI values and generation of Fa-CI plots (fraction affected vs. CI) and isobolograms.[9][10]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a transcriptional inhibitor.
Caption: Experimental workflow for evaluating this compound in combination chemotherapy.
Caption: Inhibition of ERα signaling pathway by this compound.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-into-man phase I and pharmacokinetic study of this compound.14, a novel agent with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing XR5944 (also known as MLN944) in animal studies. The information provided is intended to help minimize toxicity and address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-tumor agent that functions as a DNA bis-intercalator.[1] It binds to the major groove of DNA, which leads to the inhibition of transcription.[1][2][3] Initially, it was thought to be a dual topoisomerase I/II inhibitor, but subsequent studies have shown that its primary mechanism of action is independent of topoisomerase inhibition.[2][4][5]
Q2: What are the known dose-limiting toxicities of this compound in animal studies?
A2: Preclinical toxicological studies in rats and dogs have identified reversible myelosuppression and gastrointestinal epithelial damage as the primary dose-limiting toxicities.[6]
Q3: What toxicities were observed in human clinical trials with this compound?
A3: In a Phase I clinical trial, the most common dose-limiting toxicities observed in patients were oral mucositis and acute renal failure.[3] Other less severe toxicities included diarrhea, nausea, vomiting, and fatigue. Hematological toxicity was generally mild.[3]
Q4: Can this compound be used in combination with other chemotherapy agents without increasing toxicity?
A4: Studies in animal models suggest that this compound can be combined with other agents without a significant increase in toxicity. For example, one study in nude mice with non-small-cell lung carcinoma xenografts found that combining this compound with either carboplatin (B1684641) or doxorubicin (B1662922) did not result in additional toxicity as determined by body weight measurements, compared to single-agent treatments.[7]
Q5: Are there any general strategies to mitigate the toxicity of DNA intercalating agents like this compound?
A5: General strategies for mitigating the toxicity of DNA intercalating agents include optimizing dosing schedules (e.g., dose fractionation), the use of drug delivery systems like liposomal formulations to improve targeted delivery and reduce systemic exposure, and providing supportive care to manage specific toxicities like mucositis and renal injury.
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Toxicity (Mucositis, Diarrhea)
Potential Cause: this compound, as a DNA intercalator and transcription inhibitor, can damage the rapidly dividing epithelial cells of the gastrointestinal tract.
Troubleshooting/Mitigation Strategies:
-
Dose Adjustment: If severe toxicity is observed, consider a dose reduction or a dose fractionation schedule. Dividing the total weekly dose into more frequent, smaller administrations may help reduce peak plasma concentrations and associated toxicities.
-
Supportive Care - Probiotics: Administration of probiotics, such as those containing Lactobacillus species, has been shown to protect the intestinal epithelium from radiation-induced damage and may help alleviate chemotherapy-induced mucositis.[8]
-
Dietary Modifications: Provide a soft, palatable diet to encourage eating and maintain body weight, especially if oral mucositis is present. Ensure adequate hydration.
-
Symptomatic Treatment: Anti-diarrheal agents may be considered for severe diarrhea, following appropriate veterinary consultation.
Issue 2: Signs of Renal Toxicity
Potential Cause: Acute renal failure was a dose-limiting toxicity in human trials.[3] While the exact mechanism of this compound-induced nephrotoxicity is not fully elucidated, it is a potential concern in animal studies.
Troubleshooting/Mitigation Strategies:
-
Hydration: Ensure animals are well-hydrated. Intravenous or subcutaneous fluid administration can help maintain renal perfusion and promote the excretion of the drug and its metabolites. Pre-treatment hydration can be particularly beneficial.[9]
-
Avoid Concurrent Nephrotoxic Agents: Avoid co-administration of other drugs known to have renal toxicity.[10]
-
Monitoring: Regularly monitor renal function through blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels. Urinalysis can also provide early indicators of kidney damage.
-
Dose Reduction: If signs of renal toxicity appear, a reduction in the this compound dose is warranted.
Issue 3: Myelosuppression
Potential Cause: As with many cytotoxic agents, this compound can suppress bone marrow function, leading to a decrease in blood cell counts.[6]
Troubleshooting/Mitigation Strategies:
-
Blood Monitoring: Perform complete blood counts (CBCs) regularly to monitor for neutropenia, thrombocytopenia, and anemia.
-
Dose Scheduling: Allow for adequate recovery time between treatment cycles for the bone marrow to regenerate.
-
Supportive Care: In cases of severe neutropenia, prophylactic antibiotics may be considered to prevent infections, under veterinary guidance.
Quantitative Data Summary
Table 1: Preclinical and Clinical Toxicities of this compound
| Species | Study Type | Dose-Limiting Toxicities | Other Observed Toxicities | Reference |
| Rat | Preclinical | Reversible Myelosuppression, Gastrointestinal Epithelial Damage | - | [6] |
| Dog | Preclinical | Reversible Myelosuppression, Gastrointestinal Epithelial Damage | - | [6] |
| Human | Phase I Clinical Trial | Oral Mucositis, Acute Renal Failure | Diarrhea, Nausea, Vomiting, Fatigue, Mild Hematological Toxicity | [3] |
Table 2: In Vivo Efficacy and Dosing of this compound in Xenograft Models
| Tumor Model | Animal Model | Dosing Schedule | Efficacy | Reference |
| H69 Small Cell Lung Cancer | Mice | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals | [11] |
| H69 Small Cell Lung Cancer | Mice | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [11] |
| HT29 Colon Carcinoma | Mice | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals | [11] |
| COR-L23/P NSCLC (Combination) | Nude Mice | This compound (2 or 5 mg/kg) immediately before carboplatin (50 mg/kg) | Enhanced anti-tumor activity compared to single agents | [7] |
| COR-L23/P NSCLC (Combination) | Nude Mice | Doxorubicin (7 mg/kg) 48h before this compound (2.5 or 5 mg/kg) | Improved efficacy | [7] |
Experimental Protocols
Protocol 1: General Supportive Care for Minimizing Gastrointestinal Toxicity
This is a general protocol and should be adapted based on the specific animal model and institutional guidelines.
-
Diet:
-
Provide a nutritionally complete, soft, and highly palatable diet throughout the study.
-
If oral mucositis is observed, consider providing a liquid or gel-based diet to ensure adequate caloric intake.
-
Monitor food consumption daily.
-
-
Hydration:
-
Ensure ad libitum access to fresh, clean drinking water.
-
Monitor hydration status daily (e.g., skin turgor, urine output).
-
If dehydration is suspected, administer subcutaneous or intravenous fluids (e.g., 0.9% saline) as per veterinary recommendation.
-
-
Probiotic Supplementation (Example):
-
Based on studies with other chemotherapy agents, consider oral administration of a probiotic containing Lactobacillus species.[8]
-
A representative protocol could involve daily oral gavage of the probiotic suspension, starting several days before the first this compound dose and continuing throughout the treatment period. The exact dosage and strain should be based on commercially available products and relevant literature.
-
Protocol 2: Liposomal Formulation of a DNA Bis-Intercalator (General Method)
This is a generalized protocol for the preparation of liposomes and has not been specifically validated for this compound. Researchers should optimize this protocol for their specific needs.
-
Lipid Film Hydration Method:
-
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Logic of toxicity mitigation for this compound.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-into-man phase I and pharmacokinetic study of this compound.14, a novel agent with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biological characterization of MLN944: a potent DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 EMSA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XR5944 in Electrophoretic Mobility Shift Assays (EMSA).
Frequently Asked Questions (FAQs)
General this compound & EMSA Questions
-
What is this compound and what is its mechanism of action? this compound (also known as MLN944) is a potent anti-cancer agent.[1] Its primary mechanism of action is as a DNA bis-intercalator that binds to the major groove of the DNA.[2] This interaction can inhibit the binding of transcription factors to their specific DNA recognition sites, thereby modulating gene expression.[3] While initially investigated as a topoisomerase I and II inhibitor, subsequent studies have indicated that its primary mode of action is through the inhibition of transcription.[4]
-
Why use EMSA to study this compound? EMSA, or gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions.[5] It is particularly useful for investigating the effect of small molecules, like this compound, on the binding of transcription factors to DNA.[6] By observing the shift in the migration of a labeled DNA probe, researchers can determine if this compound inhibits the formation of a protein-DNA complex.[5]
Troubleshooting Common EMSA Issues with this compound
-
No shifted band is observed after adding the transcription factor and this compound.
-
Inactive Protein: Ensure the transcription factor preparation is active. It is advisable to perform a positive control experiment with the transcription factor and its known DNA-binding sequence without this compound to confirm its binding activity.
-
Suboptimal Binding Conditions: The binding buffer composition is critical. Ensure the pH, salt concentration (e.g., KCl), and presence of essential co-factors (e.g., MgCl2, DTT) are optimal for your specific transcription factor.[7]
-
Incorrect this compound Concentration: The concentration of this compound might be too high, leading to complete inhibition of binding. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory range.
-
Problem with the Probe: Verify the integrity and labeling efficiency of your DNA probe. Run a lane with the labeled probe alone to ensure it migrates as a single, sharp band.
-
-
Smeared bands are present in the lanes with this compound.
-
Complex Dissociation: The protein-DNA-XR5944 complex may be unstable and dissociating during electrophoresis.[8] Try running the gel at a lower voltage and/or for a shorter duration. Running the gel at a lower temperature (e.g., in a cold room) can also help stabilize the complex.[9]
-
Incorrect Gel Percentage: The polyacrylamide gel percentage may not be optimal for the size of your protein-DNA complex. A lower percentage gel may be required for larger complexes.
-
High Salt Concentration: Excessive salt in the binding reaction can lead to smearing. Ensure the final salt concentration in the loaded sample is not too high.
-
-
The protein-DNA complex is stuck in the wells.
-
Protein Aggregation: High concentrations of the transcription factor or this compound can lead to protein aggregation. Try reducing the concentration of the protein and/or this compound in the binding reaction. The inclusion of glycerol (B35011) in the binding buffer can also help prevent aggregation.[10]
-
Large Complex Size: The resulting complex may be too large to enter the gel matrix. Consider using a lower percentage polyacrylamide gel or an agarose (B213101) gel.
-
-
Non-specific bands appear on the gel.
-
Insufficient Non-specific Competitor DNA: Non-specific competitor DNA, such as poly(dI-dC), is crucial to prevent the transcription factor from binding to non-target sequences on the probe.[11] The amount of poly(dI-dC) may need to be optimized for your specific protein extract.
-
Contaminating Proteins in Extract: If using nuclear extracts, they may contain other DNA-binding proteins. The use of a specific antibody in a "supershift" assay can help confirm the identity of the protein in the shifted band.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H69 | Small Cell Lung Cancer | 0.04 - 0.4 |
| HT29 | Colon Carcinoma | 0.04 - 0.4 |
| COR-L23/P | Non-Small-Cell Lung Carcinoma | Potent cytotoxicity observed |
| Various Leukemia and Solid Tumor Lines | Leukemia, Colon, Lung | 0.04 - 0.4 |
This table summarizes the potent in vitro activity of this compound across a range of human cancer cell lines.[1][12][13]
Experimental Protocols
Detailed Methodology for EMSA to Evaluate this compound-mediated Inhibition of Transcription Factor Binding
This protocol provides a general framework. Optimal conditions for specific transcription factors and DNA probes should be determined empirically.
1. Preparation of Labeled DNA Probe:
-
Design and synthesize complementary oligonucleotides for the DNA binding site of the transcription factor of interest.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive label (e.g., [γ-32P]ATP) using T4 Polynucleotide Kinase.
-
Purify the labeled probe to remove unincorporated labels.
2. Binding Reaction:
-
In a microcentrifuge tube, set up the following binding reaction on ice:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Labeled DNA probe (e.g., 20-50 fmol)
-
This compound (at desired concentrations) or vehicle control (e.g., DMSO)
-
Transcription factor (e.g., purified protein or nuclear extract)
-
-
The final reaction volume is typically 20 µL.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
3. Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel).
-
Pre-run the gel in 0.5x TBE buffer for 10-15 minutes at 100V.
-
Load the binding reaction samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C. The run time will depend on the gel percentage and the size of the probe and complex.
4. Detection:
-
For non-radioactive probes: Transfer the DNA from the gel to a nylon membrane. Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or an anti-digoxigenin-AP conjugate (for DIG) followed by a chemiluminescent substrate.
-
For radioactive probes: Dry the gel and expose it to a phosphor screen or X-ray film.
5. Competition and Supershift Assays (for specificity):
-
Competition Assay: Add an excess of unlabeled ("cold") specific competitor DNA to a binding reaction. A decrease in the shifted band intensity indicates specific binding.
-
Supershift Assay: After the initial binding reaction, add an antibody specific to the transcription factor of interest and incubate for an additional 20-30 minutes. A "supershifted" band (a band with even slower mobility) confirms the identity of the protein in the complex.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated transcription inhibition.
Caption: Experimental workflow for an this compound EMSA experiment.
Caption: Inhibition of Estrogen Receptor α signaling by this compound.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action | MDPI [mdpi.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of MLN944: a potent DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 Cell Line-Specific Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cell line-specific sensitivity of XR5944. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MLN944) is a potent anticancer agent. Its primary mechanism of action is as a DNA bis-intercalator, meaning it inserts itself between the base pairs of DNA. This binding to DNA interferes with essential cellular processes by inhibiting the binding of transcription factors, ultimately leading to the inhibition of gene transcription and subsequent cell death.[1][2] It was initially investigated as a topoisomerase I and II inhibitor, but its potent cytotoxic effects are now understood to be largely independent of topoisomerase inhibition.[1][2]
Q2: Which cancer cell lines are particularly sensitive to this compound?
A2: this compound has demonstrated exceptional cytotoxic potency against a wide range of human cancer cell lines. It is particularly effective against leukemia, colon cancer, small cell lung carcinoma (SCLC), non-small cell lung carcinoma (NSCLC), breast cancer, and ovarian cancer cell lines.[1]
Q3: What is the typical IC50 range for this compound in sensitive cancer cell lines?
A3: In a variety of sensitive human and murine tumor cell lines, this compound exhibits a very low half-maximal inhibitory concentration (IC50), typically in the range of 0.04 to 0.4 nM.[1][3] This high potency makes it a subject of significant interest in cancer research.
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
A4: Yes, this compound has been shown to retain significant activity in cancer cell lines that overexpress P-glycoprotein or multidrug resistance-associated protein (MRP), which are common mechanisms of multidrug resistance.[3]
Data Presentation: this compound In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| H69 | Small Cell Lung Carcinoma (SCLC) | 0.04 - 0.4 |
| HT29 | Colon Carcinoma | 0.04 - 0.4 |
| HCT116 | Colon Carcinoma | Additive effect with 5-FU/irinotecan (B1672180) |
| COR-L23/P | Non-Small Cell Lung Carcinoma (NSCLC) | Potent cytotoxicity |
Note: Specific IC50 values for HCT116 and COR-L23/P were not explicitly available in the searched literature, but studies indicate high sensitivity. The combination of this compound with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and irinotecan has shown at least an additive effect in HCT116 cells.[4]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 48-72 hours). Include appropriate vehicle controls.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: XR5944 and Multidrug Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with XR5944. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to multidrug resistance (MDR) mechanisms during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anticancer agent that acts as a DNA bis-intercalator.[1][2][3] It was initially investigated as a dual inhibitor of topoisomerase I and II.[4][5] However, subsequent studies have indicated that its primary cytotoxic mechanism is largely independent of topoisomerase inhibition and is more closely related to the inhibition of transcription.[1][6] this compound binds to specific DNA sequences, such as the estrogen response element (ERE), and can block the binding of transcription factors like the estrogen receptor-alpha (ERα), thereby inhibiting gene expression.[1][7][8][9]
Q2: Is this compound susceptible to classical multidrug resistance (MDR) mechanisms?
A2: One of the significant advantages of this compound is its ability to circumvent classical MDR mechanisms. It has been shown to retain significant activity in cancer cell lines that overexpress P-glycoprotein (P-gp, ABCB1) or the multidrug resistance-associated protein (MRP).[4] This suggests that this compound is not a major substrate for these common efflux pumps.
Q3: If my cells are resistant to other chemotherapies like doxorubicin (B1662922) or etoposide, will they also be resistant to this compound?
A3: Not necessarily. In fact, this compound has demonstrated high potency against multidrug-resistant human cancer cells.[6][7] Since it is not significantly affected by P-gp or MRP, cell lines with resistance to drugs that are substrates of these transporters may still be sensitive to this compound.
Q4: What are the potential, albeit less common, mechanisms of acquired resistance to this compound?
A4: While this compound evades classical MDR, acquired resistance could theoretically develop through other mechanisms. Given its mode of action as a DNA-binding agent, potential resistance mechanisms might include:
-
Alterations in DNA Repair Pathways: Enhanced DNA repair capacity could potentially mitigate the DNA damage or distortion caused by this compound intercalation.
-
Changes in Chromatin Structure: Alterations in chromatin accessibility could limit the ability of this compound to reach its DNA target sites.
-
Efflux by Other ABC Transporters: While resistant to P-gp and MRP, it is theoretically possible that other, less common, ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein - BCRP), could contribute to efflux.
-
Target Modification: Although less likely given that the primary target is DNA itself, mutations in frequently bound DNA sequences or alterations in the expression of transcription factors that influence the accessibility of these sites could play a role.
Q5: Can this compound be used to overcome resistance to other cancer therapies?
A5: Yes, due to its novel mechanism of action, this compound has been investigated as a way to overcome resistance to other treatments. For example, by targeting the ERE DNA sequence to inhibit ERα activity, it may be effective in overcoming resistance to current antiestrogen (B12405530) therapies that target the hormone-receptor complex.[1][7][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high IC50 value for this compound in a cell line known to be sensitive. | 1. Drug Instability: this compound may have degraded due to improper storage or handling. 2. Cell Culture Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response. 3. Incorrect Drug Concentration: Errors in serial dilutions. | 1. Ensure this compound is stored under recommended conditions and prepare fresh dilutions for each experiment. 2. Regularly test cell lines for contamination. 3. Verify the concentration of your stock solution and double-check dilution calculations. |
| A typically sensitive cell line has developed resistance to this compound over time. | 1. Selection of a resistant subpopulation: Continuous exposure to the drug may have selected for resistant cells. 2. Increased expression of a non-classical efflux pump (e.g., ABCG2). 3. Upregulation of DNA repair pathways. | 1. Perform single-cell cloning to isolate and characterize the resistant population. 2. Use RT-PCR or Western blotting to assess the expression levels of various ABC transporters. Conduct a drug accumulation assay. 3. Investigate the expression and activity of key DNA repair proteins. |
| Variable results in DNA-binding assays (e.g., EMSA) with this compound. | 1. Suboptimal binding conditions: Incorrect buffer composition, pH, or incubation time. 2. Issues with the DNA probe: Degradation or improper labeling of the oligonucleotide probe. 3. Protein degradation: If assessing inhibition of transcription factor binding, the protein of interest may be unstable. | 1. Optimize the binding buffer and incubation parameters. Refer to the detailed protocol below. 2. Verify the integrity and labeling efficiency of your DNA probe on a denaturing gel. 3. Ensure proper handling and storage of nuclear extracts or recombinant proteins. |
| Conflicting results regarding topoisomerase inhibition by this compound. | Dual mechanism of action: While primarily a transcription inhibitor, at higher concentrations or under specific conditions, this compound can stabilize topoisomerase-DNA complexes.[4][5] | Clarify the experimental question. If investigating the primary cytotoxic mechanism at clinically relevant concentrations, focus on transcription inhibition assays. If studying its effects on topoisomerases, use specific assays like the in-vitro cleavage assay. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human & Murine Tumors | Multiple | 0.04 - 0.4 | [4] |
| COR-L23/P | Non-Small Cell Lung Carcinoma | Potent (specific value not stated) | [11] |
| HT29 | Colon Carcinoma | Potent (specific value not stated) | [12] |
| HCT116 | Colon Carcinoma | Potent (specific value not stated) | [12] |
Experimental Protocols
Cellular Drug Accumulation Assay
This protocol is designed to determine if reduced intracellular concentration of this compound is a mechanism of resistance.
Methodology:
-
Cell Seeding: Plate sensitive and potentially resistant cells at equal densities in a multi-well plate and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Drug Quantification: Quantify the intracellular concentration of this compound in the cell lysates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Normalization: Normalize the intracellular drug concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
-
Analysis: Compare the intracellular accumulation of this compound between sensitive and resistant cell lines. A significantly lower accumulation in the resistant line may suggest an efflux-based resistance mechanism.
Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition
This protocol assesses the ability of this compound to inhibit the binding of the estrogen receptor-alpha (ERα) to its DNA consensus sequence, the Estrogen Response Element (ERE).
Methodology:
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide probe containing the ERE consensus sequence with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: In a microcentrifuge tube, combine the following components in a binding buffer (containing Tris-HCl, KCl, EDTA, DTT, and glycerol):
-
Nuclear extract from ERα-positive cells (e.g., MCF-7) or recombinant ERα protein.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow this compound to interact with the DNA and/or protein.
-
Probe Addition: Add the labeled ERE probe to the reaction mixture and incubate for another 20-30 minutes to allow protein-DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Transfer and Detection: Transfer the separated samples to a nylon membrane and detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin).
-
Analysis: A reduction in the signal of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of ERα-ERE binding.
Topoisomerase I Relaxation Assay
This assay determines if this compound inhibits the catalytic activity of topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Topoisomerase I assay buffer.
-
Varying concentrations of this compound or a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.
-
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA under UV light.
-
Analysis: Topoisomerase I activity will convert the supercoiled plasmid (fastest migrating) into relaxed topoisomers (slower migrating ladder). Inhibition of this activity by this compound will result in a higher proportion of the supercoiled form remaining.
Visualizations
Caption: this compound resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of topoisomerase I activity [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Single-cell microfluidics facilitates the rapid quantification of antibiotic accumulation in Gram-negative bacteria - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00242A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of XR5944
Welcome to the technical support center for XR5944 (also known as MLN944). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and strategies to potentially improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-cancer agent that functions as a DNA bis-intercalator.[1][2][3] It uniquely binds to the major groove of DNA, with a preference for 5'-TpG:(CpA) sequences.[1] This binding interferes with the interaction of transcription factors with their DNA response elements, leading to the inhibition of transcription.[1][3][4] While initially investigated as a topoisomerase I and II inhibitor, subsequent studies have indicated that its primary mechanism of action is topoisomerase-independent and is centered on transcription inhibition.[1][5]
Q2: In which cancer cell lines has this compound shown high potency?
A2: this compound has demonstrated exceptional cytotoxic potency across a wide range of human cancer cell lines. It has shown significant activity in leukemia, colon, small cell lung carcinoma (SCLC), and non-small cell lung carcinoma cell lines, with in vitro EC50 values typically in the range of 0.04 to 0.4 nM.[3][4] It has also been shown to be highly active against multidrug-resistant human cancer cells.[3][4]
Q3: What are the known dose-limiting toxicities (DLTs) of this compound from clinical trials?
A3: A first-in-human Phase I clinical trial of this compound administered every three weeks identified oral mucositis as the most common dose-limiting toxicity.[6] Acute renal failure, possibly related to the drug, was also observed.[6] Other less severe toxicities included diarrhea, nausea, vomiting, and fatigue, while hematological toxicity was generally mild.[6]
Q4: What challenges were observed in the Phase I clinical trial of this compound?
A4: The Phase I study revealed a lack of correlation between the observed toxicities and the pharmacokinetic (PK) values of this compound.[6] The systemic exposure to the drug increased more than proportionally with increasing doses, and there was significant inter-patient variability in its pharmacokinetics.[6] This variability makes it challenging to recommend a standard dose for further studies and suggests a narrow therapeutic window.[6]
Q5: How can the therapeutic index of a DNA intercalator like this compound be improved?
A5: General strategies to improve the therapeutic index of DNA intercalators include:
-
Targeted Drug Delivery: Utilizing drug delivery systems like liposomes or antibody-drug conjugates (ADCs) to selectively deliver the agent to tumor cells, thereby reducing systemic exposure and off-target toxicity.
-
Combination Therapy: Combining this compound with other anti-cancer agents that have different mechanisms of action could allow for synergistic effects at lower, less toxic doses of each drug.[3]
-
Dosing Schedule Optimization: Modifying the dosing regimen (e.g., lower doses administered more frequently) could potentially maintain efficacy while reducing peak concentrations and associated toxicities.
-
Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to this compound could enhance the benefit-to-risk ratio.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration due to adsorption to plasticware, or lot-to-lot variability of the compound.
-
Troubleshooting Steps:
-
Ensure precise and consistent cell seeding for all experimental and control wells.
-
Use low-adhesion plasticware for drug dilutions and experiments.
-
Prepare fresh drug dilutions from a validated stock solution for each experiment.
-
Perform a dose-response curve with each new batch of this compound to confirm its potency.
-
Issue 2: Unexpectedly low efficacy in animal models.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site. The high inter-individual pharmacokinetic variability observed in clinical trials may also be a factor in animal studies.[6]
-
Troubleshooting Steps:
-
Verify the formulation and administration route of this compound. Intravenous administration has been used in preclinical models.[7]
-
Conduct pharmacokinetic studies in the chosen animal model to determine the drug's half-life and tumor accumulation.
-
Consider using animal models with patient-derived xenografts (PDX) that may better represent human tumor biology and drug response.
-
Increase the number of animals per group to account for potential inter-individual variability in drug metabolism and response.
-
Issue 3: Off-target toxicity observed in animal models (e.g., weight loss, signs of distress).
-
Possible Cause: The potent, non-specific DNA-binding nature of this compound can lead to toxicity in rapidly dividing normal cells, such as those in the gastrointestinal tract and bone marrow. The observed clinical toxicities of mucositis and diarrhea support this.[6]
-
Troubleshooting Steps:
-
Adjust the dosing schedule. For example, instead of a single high dose, try lower, more frequent doses to maintain a therapeutic level while minimizing peak toxicity.[7]
-
Implement supportive care for the animals, such as hydration and nutritional support, to help manage side effects.
-
Consider co-administration of agents that can mitigate specific toxicities, if known.
-
Evaluate alternative drug delivery strategies, such as encapsulation in nanoparticles or liposomes, to improve tumor targeting and reduce systemic exposure.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Leukemia, Colon, SCLC, NSCLC | 0.04 - 0.4 |
SCLC: Small Cell Lung Carcinoma, NSCLC: Non-Small Cell Lung Carcinoma Data summarized from multiple sources.[3][4][7]
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Model | Cancer Type | Dosing Regimen | Outcome |
| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals |
| H69 | Small Cell Lung Cancer | 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals |
| HT29 | Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals (6 of 8) |
i.v.: intravenous, qdx5: once daily for 5 days, q4dx3: once every 4 days for 3 doses Data from[7]
Experimental Protocols
1. In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, K562) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as MTT, MTS, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
2. Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition
-
Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the Estrogen Response Element (ERE) consensus sequence with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: In a binding buffer, incubate recombinant ERα protein (or nuclear extracts from ERα-positive cells like MCF-7) with the labeled ERE probe in the presence of varying concentrations of this compound or a vehicle control.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing this compound concentration indicates inhibition of binding.[4][8]
3. Human Tumor Xenograft Model in Mice
-
Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., H69 or HT29) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously according to a specified dosing schedule (e.g., 15 mg/kg, q4dx3).[7] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizations
Caption: Mechanism of this compound action on ERα-mediated transcription.
Caption: Generalized preclinical development workflow for this compound.
References
- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-into-man phase I and pharmacokinetic study of this compound.14, a novel agent with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in clinical trials of XR5944 (MLN944)
Welcome to the technical support center for XR5944 (also known as MLN944). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments with this potent anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a DNA bis-intercalator. It possesses a novel mechanism of action where its two phenazine (B1670421) rings insert between DNA base pairs, specifically at 5'-TpG sites, while its linker chain settles within the DNA's major groove.[1][2] This binding mode physically obstructs the interaction of transcription factors with their DNA response elements, leading to the inhibition of gene transcription.[1][3] This is considered its primary mechanism of cytotoxicity.
Q2: Was this compound not originally identified as a topoisomerase inhibitor?
A2: Yes, early reports suggested that this compound functioned as a dual topoisomerase I/II poison.[4][5] However, subsequent, more detailed studies demonstrated that it has a marginal effect on topoisomerase-mediated DNA cleavage at its cytotoxic concentrations and does not inhibit their catalytic activity.[3][4] Its potency is maintained in cells with reduced topoisomerase levels, and its induced cell cycle arrest profile (G1 and G2 phases) differs from typical topoisomerase poisons (G2-M phase).[4][6] Therefore, the current consensus is that its primary mechanism of action is transcription inhibition, independent of topoisomerase poisoning.[3][4][6]
Q3: What makes this compound a compound of interest for cancer research?
A3: this compound exhibits exceptional potency, with in vitro EC50 values in the sub-nanomolar range (0.04–0.4 nM) across a wide variety of human cancer cell lines, including those resistant to other drugs.[3][5][7][8] Its unique mechanism of inhibiting transcription by blocking transcription factor binding offers a novel therapeutic strategy. For instance, it has been shown to inhibit Estrogen Receptor α (ERα) activity by binding to the Estrogen Response Element (ERE), suggesting potential applications in overcoming resistance to current antiestrogen (B12405530) therapies.[7][9]
Troubleshooting Guides
Q: My in vitro cytotoxicity (EC50) results for this compound are highly variable between experiments. What could be the cause?
A: Variability in EC50 values can stem from several factors. Consider the following:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. Ensure you are comparing results from the same cell line. Published EC50 values range from 0.04 to 0.4 nM, indicating a narrow but potent therapeutic window.[3][7][8]
-
Assay Duration and Endpoint: As this compound's primary effect is transcription inhibition, which leads to downstream effects like cell cycle arrest, the duration of drug exposure before assessing viability is critical. Short exposures may not capture the full cytotoxic effect.
-
Drug Stability and Handling: Ensure the compound is properly stored and that the solvent does not affect cell viability at the concentrations used.
-
Clinical Pharmacokinetic Parallel: It's noteworthy that Phase I clinical trials revealed significant inter-patient variability in pharmacokinetics, where systemic exposure increased more than proportionally with dose.[10] While this is an in vivo observation, it highlights the compound's complex disposition, which might be mirrored by sensitivity to minor variations in in vitro conditions.
Q: I am performing a cell cycle analysis after this compound treatment but not observing the expected G1/G2 arrest. Why might this be?
A: If you are not seeing the characteristic G1 and G2 phase arrest, consider these points:
-
Drug Concentration: The effect is dose-dependent. Ensure you are using a concentration at or above the known EC50 for your cell line.
-
Time Course: The cell cycle arrest is a downstream consequence of transcription inhibition. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours post-treatment) to capture the optimal time point for observing the arrest.
-
Cell Synchronization: If you are using synchronized cells, the timing of drug addition relative to the cell cycle phase is crucial. Adding the drug after the S phase might primarily show a G2 arrest, for example.
-
Cell Line Differences: The specific cell cycle checkpoint machinery can vary between cell lines, potentially altering the kinetics or magnitude of the arrest. Studies in HCT116 cells clearly demonstrated a G1 and G2 arrest, which was distinct from the G2-M arrest caused by known topoisomerase poisons.[4][6]
Q: How can I experimentally confirm that the effects I'm seeing are due to transcription inhibition and not off-target topoisomerase poisoning?
A: To validate the mechanism in your model, you can perform the following experiments:
-
Compare Cellular Phenotypes: Treat your cells with this compound alongside known topoisomerase I (e.g., camptothecin) and topoisomerase II (e.g., etoposide) inhibitors. Compare the resulting cell cycle profiles. This compound should produce a G1/G2 arrest, while topoisomerase poisons typically induce a G2-M arrest.[4][6]
-
Use a Luciferase Reporter Assay: Utilize a reporter construct where luciferase expression is driven by a specific promoter of interest (e.g., one containing an ERE or AP-1 site). This compound should inhibit luciferase activity in a dose-dependent manner, demonstrating direct inhibition of transcription from that promoter.[11]
-
Perform an Electrophoretic Mobility Shift Assay (EMSA): This assay can directly visualize the inhibition of transcription factor binding to a DNA probe. For example, this compound has been shown to inhibit the binding of ERα and AP-1 proteins to their respective DNA consensus sequences.[1][12]
Quantitative Data Summary
Table 1: Phase I Clinical Trial Data for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Dosing Range | 3.6 to 36 mg/m² (intravenous infusion every 3 weeks) | [10] |
| Patients Treated | 27 | [10] |
| Dose-Limiting Toxicity (DLT) | Occurred at doses ≥24 mg/m² | [10] |
| Most Common DLT | Oral Mucositis | [10] |
| Other Toxicities | Acute renal failure (possibly related in 2 patients), diarrhea, nausea, vomiting, fatigue, mild hematological toxicity. | [10] |
| Pharmacokinetic Issue | Systemic exposure increased more than proportionally with dose; high inter-patient variability. | [10] |
| Outcome | Lack of correlation between toxicity and PK values made it difficult to recommend a dose for Phase II trials. |[10] |
Table 2: In Vitro Activity of this compound (MLN944)
| Assay | Cell Line | IC50 / EC50 | Reference |
|---|---|---|---|
| Cytotoxicity | Various human cancer cell lines (leukemia, colon, SCLC, etc.) | 0.04–0.4 nM | [3][5][7][8] |
| RNA Synthesis Inhibition | H460 (lung cancer) | ~0.3 nM | [3] |
| RNA Synthesis Inhibition | HCT116 (colon cancer) | ~3 nM | [3] |
| In Vitro Transcription Initiation | Human RNA Polymerase II System | ~0.4 µM |[3] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Transcription Inhibition
This protocol is designed to quantify the inhibitory effect of this compound on a specific transcription factor pathway.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect cells with:
-
A firefly luciferase reporter plasmid containing the promoter of interest (e.g., multiple copies of the Estrogen Response Element upstream of a minimal promoter).
-
A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.
-
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control. Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash cells once with PBS. Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase assay system. Add the firefly luciferase substrate and measure the luminescence (Reading A).
-
Subsequently, add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the luminescence (Reading B).
-
-
Data Analysis: Normalize the firefly luciferase activity (Reading A) to the Renilla luciferase activity (Reading B) for each well. Plot the normalized activity against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram to visualize the DNA content, where the G1 peak (2n DNA), S phase (between 2n and 4n), and G2/M peak (4n DNA) can be quantified using cell cycle analysis software.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for Assessing Transcription Inhibition.
Caption: Troubleshooting Inconsistent Cytotoxicity Data.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining XR5944 Delivery Methods for Tumors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the delivery of XR5944 to tumors. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MLN944) is a potent, synthetic bis-phenazine anticancer agent.[1][2] Its primary mechanism of action is as a DNA bis-intercalator, where it inserts between DNA base pairs, with its linker chain situated in the major groove.[2] This binding interferes with DNA transcription and can inhibit the binding of transcription factors, such as the estrogen receptor (ER), to their respective response elements.[3] While initially investigated as a topoisomerase inhibitor, its potent anticancer effects are now understood to be primarily independent of topoisomerase inhibition.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. Phenazine (B1670421) derivatives, in general, are sparingly soluble in water but exhibit better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), acetone, and chloroform.[1][4] For experimental purposes, this compound is typically dissolved in DMSO to create a stock solution before further dilution into an appropriate vehicle for in vitro or in vivo administration.
Q3: What are the common challenges associated with the in vivo delivery of this compound and similar DNA intercalating agents?
A3: The primary challenges for in vivo delivery of this compound stem from its hydrophobic nature and its mechanism of action. These challenges include:
-
Poor bioavailability: Due to its low aqueous solubility, achieving and maintaining therapeutic concentrations in the bloodstream can be difficult.
-
Precipitation upon administration: Diluting a DMSO stock solution of a hydrophobic compound into an aqueous vehicle for intravenous injection can lead to precipitation, potentially causing embolism and inaccurate dosing.[5]
-
Systemic toxicity: As a DNA intercalator, this compound can affect healthy, rapidly dividing cells, leading to off-target toxicity. A Phase I clinical trial of intravenously administered this compound reported dose-limiting toxicities, including oral mucositis and acute renal failure.
-
Non-specific distribution: Without a targeted delivery system, the drug may distribute throughout the body, reducing its concentration at the tumor site and increasing systemic side effects.
Q4: What are some potential strategies to improve the delivery of this compound to tumors?
A4: To overcome the challenges of delivering this compound, researchers can explore various formulation strategies, including:
-
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile.[6][7][8] These systems can also be functionalized with targeting ligands to enhance accumulation in tumor tissue.
-
Co-solvent systems: Utilizing a mixture of biocompatible solvents can help maintain the solubility of this compound in the final formulation for injection.[9]
-
Prodrug approaches: Modifying the this compound molecule to create a more soluble prodrug that is converted to the active form at the tumor site.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | The concentration of this compound exceeds its solubility limit in the final formulation. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the proportion of co-solvents such as PEG300, PEG400, or ethanol in the final vehicle. A common practice for hydrophobic drugs is to first dilute the DMSO stock into a co-solvent before adding the aqueous component. - Use a surfactant like Tween 80 or Cremophor EL to create a micellar formulation. - Encapsulate this compound in a nanoparticle formulation (e.g., liposomes) to improve aqueous dispersibility.[10] - Perform a small-scale solubility test with your intended vehicle before preparing the full batch for injection. |
| Inconsistent anti-tumor efficacy in in vivo experiments. | - Inaccurate dosing due to precipitation or instability of the formulation. - Rapid clearance of the drug from circulation. - Poor accumulation of the drug in the tumor tissue. | - Ensure the formulation is homogenous and free of precipitates before each injection. Prepare fresh formulations for each experiment if stability is a concern. - Consider a delivery system that provides sustained release, such as polymeric nanoparticles or hydrogels.[11] - Evaluate the biodistribution of your this compound formulation to confirm tumor accumulation. This can be achieved by radiolabeling or by using advanced imaging techniques. |
| High toxicity observed in animal models at therapeutic doses. | Off-target effects of this compound on healthy tissues due to non-specific distribution. | - Develop a targeted delivery system by conjugating targeting moieties (e.g., antibodies, peptides) to the surface of nanoparticles carrying this compound. - Optimize the dosing schedule and route of administration to minimize systemic exposure while maximizing tumor accumulation. |
Nanoparticle Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in nanoparticles. | - Poor affinity of this compound for the nanoparticle core material. - Suboptimal formulation parameters (e.g., drug-to-lipid ratio, solvent choice). | - For liposomes, consider using lipids with a charge that is opposite to any potential charge on this compound to enhance electrostatic interactions. - For polymeric nanoparticles, select a polymer with a hydrophobic core that is compatible with the phenazine structure of this compound. - Systematically vary the drug-to-carrier ratio and other formulation parameters to optimize encapsulation. |
| Instability of the nanoparticle formulation (aggregation, drug leakage). | - Inappropriate surface charge leading to aggregation. - Degradation of the carrier material or the encapsulated drug. | - Coat the nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to increase stability and circulation time. - Assess the stability of the formulation at different temperatures and in relevant biological media (e.g., serum). - Ensure the pH of the formulation is within a range that does not promote degradation of this compound or the carrier. |
Experimental Protocols
General Protocol for In Vivo Administration of a Hydrophobic Compound like this compound
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intravenous Injection):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Prepare the injection vehicle. A common vehicle for hydrophobic compounds consists of a mixture of solvents. For example:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline (0.9% NaCl)
-
-
To prepare the final working solution, first add the required volume of the this compound DMSO stock to the PEG300 and mix well. Then, add the Tween 80 and mix. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
The final concentration of this compound should be calculated based on the desired dose (in mg/kg) and the injection volume for the animal model (typically 5-10 mL/kg for mice).
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the animals via the desired route (e.g., tail vein injection for intravenous administration).
-
Always include a vehicle control group in your experiment, where animals receive the same formulation without the active drug.
-
Protocol for Evaluating Tumor Accumulation of a Novel this compound Formulation
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
-
Formulation Administration:
-
Administer the novel this compound formulation (e.g., nanoparticle-encapsulated) and a control formulation (e.g., this compound in a simple co-solvent vehicle) to different groups of tumor-bearing mice.
-
-
Biodistribution Study:
-
At predetermined time points (e.g., 2, 6, 24, and 48 hours) post-injection, euthanize a subset of mice from each group.
-
Collect tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Homogenize the tissues and extract this compound using an appropriate organic solvent.
-
Quantify the concentration of this compound in each tissue sample using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
-
Data Analysis:
-
Compare the tumor accumulation (%ID/g) of the novel formulation to the control formulation at each time point.
-
A successful refined delivery method should demonstrate significantly higher and/or more sustained this compound concentration in the tumor tissue compared to other organs.
-
Visualizations
Caption: Mechanism of action of this compound as a DNA bis-intercalator and transcription inhibitor.
Caption: Experimental workflow for evaluating the in vivo delivery of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemically modified nucleic acids and DNA intercalators as tools for nanoparticle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles design considerations to co-deliver nucleic acids and anti-cancer drugs for chemoresistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Based Nanomaterials as Drug Delivery Platforms for Increasing the Effect of Drugs in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Injectable micellar supramolecular hydrogel for delivery of hydrophobic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of XR5944
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and ensuring consistency when working with the potent anticancer agent, XR5944. Given the critical nature of reproducibility in research and drug development, this resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MLN944) is a potent anticancer agent.[1] Its primary mechanism of action is through a unique mode of DNA binding, where it acts as a bis-intercalator, with its diamine linker situated in the major groove of the DNA.[1] This interaction inhibits the binding of transcription factors, such as Estrogen Receptor-α (ERα), to their respective response elements on the DNA.[2][3] While initially investigated as a topoisomerase I and II inhibitor, subsequent research has indicated that its principal anticancer effects are derived from transcription inhibition.[2]
Q2: We are observing a significant shift in the IC50 value of this compound in our cancer cell line assays with a new batch. What could be the cause?
A2: A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors could contribute to this:
-
Purity of the new batch: The presence of impurities can significantly alter the effective concentration of this compound.
-
Solubility issues: Incomplete solubilization of the new batch can lead to a lower effective concentration in your assays.
-
Degradation of the compound: Improper storage or handling can lead to the degradation of this compound.
-
Variability in experimental conditions: Ensure that cell passage number, reagent concentrations, and incubation times are consistent with previous experiments.
We recommend a systematic approach to troubleshoot this issue, starting with the qualification of the new batch as detailed in the troubleshooting guides below.
Q3: Can this compound affect signaling pathways other than the Estrogen Receptor pathway?
A3: Yes. Due to its mechanism of inhibiting transcription factor binding to DNA, this compound can affect other pathways. For instance, it has been shown to inhibit the DNA binding of AP-1 (Activator Protein-1) transcription factors. The DNA binding specificity of this compound, particularly its preference for 5'-TGCA sequences, suggests it may interfere with various transcription factors that recognize similar DNA motifs.[2]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Cell-Based Assays
Symptoms:
-
Significant change (e.g., >2-fold) in IC50 values between batches.
-
Reduced maximal efficacy or a shallower dose-response curve with a new batch.
-
Increased variability in results between replicate wells or experiments.
Troubleshooting Workflow:
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Symptoms:
-
Observation of a cellular phenotype inconsistent with the known mechanism of this compound.
-
Cell death at concentrations well below the expected efficacious dose.
-
Effects in cell lines that do not express the primary target (e.g., ERα-negative cells).
Possible Causes and Solutions:
-
Contaminants: The new batch may contain cytotoxic impurities.
-
Solution: Review the purity data from the batch qualification. If unavailable, perform purity analysis (See Protocol 1).
-
-
Solvent Effects: The solvent used to dissolve this compound may be causing toxicity, especially at higher concentrations.
-
Solution: Run a vehicle control experiment with the solvent at the highest concentration used in your assay.
-
-
Compound Degradation: Degraded this compound may have different biological activities.
-
Solution: Ensure proper storage conditions (e.g., protected from light, appropriate temperature). If degradation is suspected, acquire a new, qualified batch.
-
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
This table provides a summary of previously reported IC50 values for this compound. Use this as a reference to compare with your experimental results. A significant deviation may indicate batch variability or differences in assay conditions.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| H69 | Small Cell Lung Carcinoma | 0.04 - 0.4[1][4] |
| HT29 | Colon Carcinoma | 0.04 - 0.4[1][4] |
| A range of other human and murine tumor cells | Various | 0.04 - 0.4[4] |
Table 2: Example Batch Qualification Data
This table illustrates hypothetical data from the analysis of three different batches of this compound, highlighting potential sources of variability.
| Parameter | Batch A (Reference) | Batch B | Batch C | Potential Impact of Deviation |
| Purity (by HPLC) | 99.2% | 99.1% | 94.5% | Lower purity can decrease potency and introduce off-target effects. |
| Identity (by LC-MS) | Matches Expected MW | Matches Expected MW | Major peak matches, but unknown peaks present | Impurities may have their own biological activity. |
| Solubility in DMSO | Clear solution at 10 mM | Clear solution at 10 mM | Precipitate observed at 10 mM | Inaccurate dosing and reduced compound availability. |
| Appearance | Yellow solid | Yellow solid | Brownish solid | Color change may indicate degradation or impurities. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
Objective: To verify the identity, purity, and concentration of a new batch of this compound before its use in experiments.
Methodology:
-
Visual Inspection:
-
Examine the physical appearance of the compound. It should be a yellow solid. Note any discoloration.
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Prepare a 1 mg/mL stock solution of the new batch of this compound in a suitable solvent (e.g., DMSO).
-
Inject the solution onto a C18 HPLC column.
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity of ≥98% is generally recommended for in vitro studies.
-
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the new batch in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum and confirm that the observed molecular weight matches the expected molecular weight of this compound.
-
-
Functional Assay Comparison:
-
Perform a dose-response experiment in a well-characterized, sensitive cell line (e.g., H69 or HT29).
-
Run the new batch and a previously qualified reference batch in parallel.
-
The IC50 values should be within a 2-fold range of each other.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly interacting with DNA and preventing the binding of key transcription factors. A primary example is its inhibition of the Estrogen Receptor-α (ERα) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Breast Cancer Models: XR5944 vs. Doxorubicin
For Immediate Release
In the landscape of breast cancer therapeutics, two potent molecules, XR5944 and doxorubicin (B1662922), exhibit distinct mechanisms of action against tumor cells. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Doxorubicin |
| Primary Mechanism | DNA bis-intercalator and major groove binder; inhibits estrogen receptor-α (ERα) signaling. | DNA intercalator, topoisomerase II inhibitor, and generator of reactive oxygen species (ROS). |
| Target | Estrogen Response Element (ERE) on DNA. | DNA structure and Topoisomerase II enzyme. |
| Primary Effect | Inhibition of transcription of estrogen-responsive genes. | Induction of DNA damage and apoptosis. |
| Reported In Vitro Potency | Exceptionally potent with EC50 in the nanomolar range (0.04–0.4 nM) in various cancer cell lines.[1] | Potent with IC50 values in the micromolar range in breast cancer cell lines. |
Mechanism of Action: A Tale of Two Strategies
This compound and doxorubicin employ fundamentally different strategies to combat breast cancer cells.
This compound: Silencing the Estrogen Signal
This compound is a novel DNA bis-intercalator that uniquely binds to the major groove of the DNA double helix.[1] Its primary target in estrogen receptor-positive (ER+) breast cancer is the Estrogen Response Element (ERE), a specific DNA sequence that the estrogen receptor-α (ERα) binds to initiate the transcription of genes that drive tumor growth.[1][2] By occupying the ERE, this compound physically blocks ERα from binding, effectively silencing the proliferative signals mediated by estrogen.[1][2] This targeted approach offers a potential advantage in overcoming resistance to conventional antiestrogen (B12405530) therapies that target the estrogen receptor itself.[1]
Doxorubicin: A Multi-pronged Attack on DNA Integrity
Doxorubicin, a long-standing cornerstone of chemotherapy, takes a more direct and multifaceted approach to inducing cancer cell death. As an anthracycline antibiotic, its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin promotes the production of highly reactive molecules that damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).
This broad assault on cellular machinery makes doxorubicin effective against a wide range of cancers, but it can also contribute to significant side effects.
In Vitro Cytotoxicity: A Glimpse into Potency
This compound: Reports indicate that this compound exhibits exceptional potency against a wide range of human cancer cell lines, with EC50 values in the nanomolar range of 0.04 to 0.4 nM.[1]
Doxorubicin: The IC50 values for doxorubicin in breast cancer cell lines typically fall within the micromolar range. The table below summarizes reported IC50 values for doxorubicin in two commonly used breast cancer cell lines, MCF-7 (ER+) and MDA-MB-231 (ER-).
| Cell Line | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | 9.908 | [3] |
| MCF-7 | 1.1 (as µg/ml) | [4] |
| MCF-7/ADR (Doxorubicin-Resistant) | 13.39 | [3] |
| MDA-MB-231 | 0.69 | [3] |
| MDA-MB-231 | 1.38 (as µg/ml) | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Preclinical In Vivo Efficacy: Tumor Growth Inhibition
Comprehensive head-to-head in vivo studies directly comparing the anti-tumor efficacy of this compound and doxorubicin in breast cancer xenograft models are not extensively documented in publicly available literature. However, individual and combination studies provide valuable information.
One preclinical study investigated the combination of this compound and doxorubicin in a non-small-cell lung carcinoma (NSCLC) xenograft model.[5] This study demonstrated that the sequential administration of doxorubicin followed by this compound resulted in improved cytotoxicity compared to other schedules.[5] While not a direct comparison in breast cancer, this suggests potential for synergistic or enhanced effects when these agents are used together.
Experimental Protocols: A Framework for Evaluation
The following provides a generalized experimental workflow for assessing the in vivo efficacy of anticancer agents in a breast cancer xenograft model, based on common practices in the field.
Key Methodological Details:
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank or mammary fat pad of the mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups. Drugs are administered via appropriate routes (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
Conclusion and Future Directions
This compound and doxorubicin represent two distinct and powerful approaches to treating breast cancer. This compound's targeted inhibition of the ERα signaling pathway at the DNA level presents a promising strategy, particularly for ER-positive breast cancers and potentially in cases of resistance to conventional endocrine therapies. Doxorubicin's broad-spectrum cytotoxic activity remains a critical component of many chemotherapy regimens.
The lack of direct head-to-head comparative studies in breast cancer models highlights a critical knowledge gap. Future preclinical research should focus on direct comparisons of these agents in a panel of breast cancer cell lines representing different subtypes and in corresponding xenograft models. Such studies would provide invaluable data to guide the clinical development and strategic use of these potent anticancer compounds, both as single agents and in combination therapies.
References
- 1. Figure 1 from this compound: A potent inhibitor of estrogen receptors | Semantic Scholar [semanticscholar.org]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. jrmds.in [jrmds.in]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle in Oncology: XR5944 vs. Topotecan
In the landscape of oncology drug development, the quest for more potent and targeted therapies is relentless. This guide provides a detailed comparison of two distinct anticancer agents: XR5944 (also known as MLN944), a novel DNA bis-intercalator, and topotecan (B1662842), a well-established topoisomerase I inhibitor. We delve into their mechanisms of action, compare their efficacy with supporting preclinical data, and provide detailed experimental protocols for the cited studies, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Topotecan |
| Primary Mechanism of Action | DNA bis-intercalation and transcription inhibition.[1][2][3] | Inhibition of topoisomerase I.[4] |
| Molecular Target | Binds to the major groove of DNA, particularly at 5'-TpG:(CpA) sites.[2][5] | Stabilizes the topoisomerase I-DNA covalent complex.[4] |
| Downstream Effects | Inhibits binding of transcription factors (e.g., ERα) to DNA, leading to transcription inhibition.[1][2][6] | Leads to DNA single-strand breaks that convert to double-strand breaks during replication, triggering apoptosis.[4] |
| Potency (Preclinical) | Exceptionally potent, with IC50 values in the sub-nanomolar range (0.04-0.4 nM) in various cancer cell lines.[6][7] | Potent, with IC50 values typically in the nanomolar range (e.g., 2-13 nM in cell-free assays, 0.71-489 nM in cell lines).[8][9] |
In Vitro Efficacy: A Potency Advantage for this compound
Preclinical studies consistently demonstrate the high potency of this compound across a range of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50/EC50 Values)
| Drug | Cell Line(s) | IC50/EC50 Range | Reference |
| This compound | Various human and murine tumor cells | 0.04 - 0.4 nM | [6][7] |
| Topotecan | MCF-7 Luc (breast cancer) | 13 nM (cell-free) | [9] |
| Topotecan | DU-145 Luc (prostate cancer) | 2 nM (cell-free) | [9] |
| Topotecan | Pediatric cancer cell lines (23 lines) | 0.71 - 489 nM | [8] |
| Topotecan | Neuroblastoma cell lines | >50 μM (less effective in some lines) | [10] |
In Vivo Efficacy: Superior Antitumor Activity of this compound in Xenograft Models
Head-to-head comparisons in animal models underscore the significant antitumor activity of this compound.
Table 2: Comparative In Vivo Efficacy in Human Tumor Xenograft Models
| Drug | Xenograft Model | Dosing Regimen | Outcome | Reference |
| This compound | H69 (Small Cell Lung Cancer) | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Induced complete tumor regression in the majority of animals. | [7] |
| Topotecan | H69 (Small Cell Lung Cancer) | 20 mg/kg i.v., q4dx3 | Only slowed the tumor growth rate. | [7] |
| This compound | HT29 (Colon Carcinoma) | 15 mg/kg i.v., q4dx3 | Induced tumor regression in the majority of animals (6 out of 8). | [7] |
| Topotecan | SCLC PDX models (6 models) | Maximum Tolerated Dose | >90% tumor growth inhibition in 3 out of 6 models. | [11] |
| Topotecan | BT474 (Breast Cancer) | 10 mg/kg | Modest inhibition of tumor growth (66%). | [12] |
| Topotecan | NCI-H460/TPT10 (Drug-Resistant Lung Cancer) | 3 mg/kg | Attenuated antitumor effect (50% IRW, 40% IRV). | [13] |
Mechanism of Action: Two Distinct Approaches to Disrupting Cancer Cell Proliferation
The fundamental difference in the efficacy of this compound and topotecan lies in their distinct mechanisms of action.
This compound: A Novel DNA Bis-Intercalator and Transcription Inhibitor
This compound functions through a unique dual mechanism. It bis-intercalates into the DNA double helix, with its two phenazine (B1670421) rings inserting between base pairs, and the linker chain residing in the major groove.[1][2] This binding is sequence-selective, favoring 5'-TpG:(CpA) sites, which are often found within the binding sites of critical transcription factors.[2][5] By occupying these sites, this compound physically obstructs the binding of transcription factors, such as the estrogen receptor-α (ERα), thereby inhibiting the transcription of genes essential for cancer cell growth and survival.[1][2][5][6] Later studies have indicated that the primary mechanism of this compound's action is topoisomerase-independent and is related to this transcription inhibition.[2]
Topotecan: A Classic Topoisomerase I Inhibitor
Topotecan is a semi-synthetic analog of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[4] Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[14] Topotecan binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This leads to an accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, which subsequently trigger the DNA damage response (DDR) pathways and, ultimately, apoptosis.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of both this compound and topotecan is commonly evaluated using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[15][16][17]
1. Cell Plating:
-
Harvest cancer cells from exponential phase cultures.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or topotecan in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
3. Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[16]
4. Staining:
-
Wash the plates five times with slow-running tap water to remove TCA.
-
Air dry the plates completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16][17]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[16][18]
6. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.[17]
-
Calculate the percentage of cell growth inhibition relative to the untreated controls.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
The in vivo antitumor efficacy of this compound and topotecan is assessed using human tumor xenograft models in immunocompromised mice.[19][20][21]
1. Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Select a human cancer cell line of interest (e.g., H69 for small cell lung cancer, HT29 for colon cancer).
2. Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take and growth.[19]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.[19]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[19]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19][22]
4. Drug Administration:
-
Administer this compound, topotecan, or vehicle control according to the specified dosing regimen (e.g., intravenously).[7]
5. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[19]
-
Other endpoints can include tumor regression and overall survival.
6. Study Termination and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or if they show signs of significant toxicity.
-
At the end of the study, tumors may be excised and weighed for further analysis.
Transcription Factor Binding Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
To demonstrate that this compound inhibits the binding of transcription factors to DNA, an Electrophoretic Mobility Shift Assay (EMSA) is employed.[23][24][25][26]
1. Probe Preparation:
-
Synthesize and label a short double-stranded DNA oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., the Estrogen Response Element for ERα). Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin (B1667282) or fluorescent dyes).
2. Nuclear Extract Preparation:
-
Prepare nuclear extracts from cancer cells that express the transcription factor of interest.
3. Binding Reaction:
-
In a binding reaction buffer, incubate the labeled probe with the nuclear extract in the presence or absence of increasing concentrations of this compound.
-
Include control reactions, such as a reaction with no nuclear extract (free probe) and a competition assay with an excess of unlabeled (cold) probe to demonstrate binding specificity.
4. Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.
5. Detection:
-
Detect the labeled probe on the gel using autoradiography (for radioactive probes) or appropriate imaging systems (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of transcription factor binding.
Conclusion
This compound and topotecan represent two distinct and effective classes of anticancer agents. Preclinical data strongly suggests that this compound possesses significantly greater potency and, in some models, superior in vivo efficacy compared to topotecan. This is likely attributable to its novel mechanism of action as a DNA bis-intercalator and transcription inhibitor, which differs fundamentally from the topoisomerase I inhibition of topotecan. While topotecan remains a valuable therapeutic option, the unique mechanism and high potency of this compound highlight its potential as a promising candidate for further development in oncology. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel anticancer compounds.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. zkbymed.com [zkbymed.com]
- 12. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mayo.edu [mayo.edu]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 25. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 26. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
A Comparative Guide: XR5944 vs. Etoposide Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent anti-cancer agents: XR5944 (MLN944) and etoposide (B1684455). While both compounds exhibit significant cytotoxic effects against a range of cancer cell lines, their molecular mechanisms of action are fundamentally distinct. This comparison is supported by experimental data to inform research and drug development efforts.
Core Mechanisms of Action: A Fundamental Divergence
Etoposide is a well-established topoisomerase II poison, a class of chemotherapeutic agents that interfere with the function of this essential enzyme. In contrast, this compound, initially explored as a dual topoisomerase I/II inhibitor, is now understood to exert its potent anti-tumor activity primarily through a topoisomerase-independent mechanism involving DNA bis-intercalation and transcription inhibition.
Etoposide: As a topoisomerase II poison, etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA.[1][2][3] This stabilization prevents the enzyme from re-ligating the double-strand breaks it creates to resolve DNA topological problems during replication and transcription. The accumulation of these unrepaired double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][4]
This compound: This novel bis-phenazine compound acts as a DNA bis-intercalator, with its two planar phenazine (B1670421) rings inserting between DNA base pairs and its linker arm situated in the major groove.[5][6] This unique binding mode allows this compound to interfere with the binding of transcription factors to their cognate DNA sequences.[5] For instance, this compound has been shown to inhibit the binding of the estrogen receptor (ERα) to the estrogen response element (ERE), thereby downregulating the transcription of estrogen-responsive genes.[5] While some studies have shown that this compound can induce topoisomerase I and II complexes at high concentrations and after prolonged exposure, this is not considered its primary mechanism of cytotoxicity.[6]
Quantitative Comparison of Cytotoxicity
Experimental data consistently demonstrates that this compound is significantly more potent than etoposide across a range of human cancer cell lines.
| Compound | Reported IC50 Range (nM) | Cell Lines | Reference |
| This compound | 0.04 - 0.4 | Various human and murine tumor cell lines | [2][6] |
| Etoposide | >1000 (comparatively) | Human ovarian carcinoma cell lines | [7] |
| Etoposide | IC50 of 5.40 µg/ml (approx. 9180 nM) | Raw 264.7 (murine macrophage) | [8] |
| Etoposide | IC50 of 47.43 µM (47430 nM) after 24h | BEAS-2B (normal human lung) | [9] |
| Etoposide | IC50 of 3.49 µM (3490 nM) after 72h | A549 (human lung cancer) | [9] |
Signaling Pathways and Cellular Effects
The distinct mechanisms of this compound and etoposide lead to different downstream cellular consequences.
Etoposide-Induced Signaling Pathway
Etoposide's induction of DNA double-strand breaks activates the DNA damage response (DDR) pathway. This typically involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53. Activated p53 can induce cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair. If the damage is too extensive, p53 can trigger apoptosis.
Caption: Etoposide's mechanism leading to apoptosis.
This compound Signaling Pathway
This compound's mechanism is centered on the inhibition of transcription. By binding to DNA, particularly at promoter regions, it blocks the access of essential transcription factors. This leads to the downregulation of genes crucial for cancer cell survival and proliferation. The resulting cellular stress can also lead to cell cycle arrest and apoptosis.
Caption: this compound's mechanism leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and etoposide are provided below.
Topoisomerase II-Mediated DNA Cleavage Assay (for Etoposide)
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Experimental Workflow:
Caption: Workflow for Topoisomerase II DNA Cleavage Assay.
Protocol Details:
-
Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II reaction buffer, and ATP.
-
Compound Addition: Add etoposide (positive control) or the test compound at various concentrations. Include a solvent control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS and Proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA bands under UV light. The formation of linear DNA indicates topoisomerase II poisoning.
-
Quantification: Quantify the intensity of the linear DNA band relative to the total DNA in each lane.
Electrophoretic Mobility Shift Assay (EMSA) (for this compound)
EMSA is used to detect the inhibition of transcription factor-DNA binding by this compound.
Protocol Details:
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the transcription factor binding site of interest (e.g., ERE) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with a source of the transcription factor (e.g., nuclear extract from MCF-7 cells or purified recombinant ERα protein) in a binding buffer.
-
Compound Addition: this compound is added to the binding reaction at various concentrations to assess its inhibitory effect.
-
Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescent scanner. A decrease in the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition of binding.[5]
Luciferase Reporter Assay (for this compound)
This cell-based assay measures the effect of this compound on the transcriptional activity of a specific promoter.
Protocol Details:
-
Plasmid Construction: A reporter plasmid is constructed containing a luciferase gene downstream of a promoter containing the binding site for the transcription factor of interest (e.g., an ERE-driven luciferase reporter). A control plasmid with a basal promoter lacking the specific response element is also used.
-
Transfection: Cancer cells (e.g., MCF-7) are co-transfected with the reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in cells transfected with the ERE-reporter plasmid, but not the control plasmid, indicates specific inhibition of transcription by this compound.[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effects of this compound and etoposide on cell cycle distribution.
Protocol Details:
-
Cell Treatment: Cancer cells are treated with this compound, etoposide, or a vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content (fluorescence intensity).[4][10][11][12]
Conclusion
This compound and etoposide represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. Etoposide's cytotoxicity is a direct consequence of its ability to poison topoisomerase II, leading to the accumulation of catastrophic DNA double-strand breaks. In contrast, this compound's exceptional potency stems from its novel DNA bis-intercalating and major groove binding properties, which enable it to act as a potent inhibitor of transcription. This detailed comparison of their mechanisms, supported by experimental data and protocols, provides a valuable resource for researchers in the field of oncology and drug development, aiding in the design of future studies and the development of novel therapeutic strategies.
References
- 1. topogen.com [topogen.com]
- 2. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of Cell Cycle by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
XR5944 vs. TAS-103: A Comparative Analysis of Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agents XR5944 and TAS-103, focusing on their potency and mechanisms of action. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound emerges as a significantly more potent cytotoxic agent than TAS-103 in preclinical studies. While both were initially investigated as dual inhibitors of topoisomerase I and II, subsequent research has refined our understanding of their primary mechanisms. This compound primarily functions as a DNA bis-intercalator that inhibits transcription, whereas TAS-103 acts as a dual topoisomerase I and II inhibitor. This fundamental difference in their molecular interactions with DNA and associated enzymes likely accounts for the observed disparity in their potency.
Data Presentation
In Vitro Cytotoxicity
This compound demonstrates exceptional potency across a range of human cancer cell lines, with IC50 values in the sub-nanomolar range. In direct comparisons, this compound is significantly more potent than TAS-103.
| Compound | IC50 Range (Human Cancer Cell Lines) | Reference |
| This compound | 0.04 - 0.4 nM | [1] |
| TAS-103 | 3 - 230 nM (0.0030 - 0.23 µM) | [2] |
In Vivo Antitumor Activity
In a human colon carcinoma (HT29) xenograft model, this compound demonstrated superior antitumor efficacy compared to TAS-103.
| Compound | Dosing Regimen | Outcome in HT29 Xenograft Model | Reference |
| This compound | 15 mg/kg i.v., q4dx3 | Induced tumor regression in the majority of animals. | [1] |
| TAS-103 | 45 mg/kg i.v., q7dx3 (Maximum Tolerated Dose) | Induced a delay in tumor growth compared with control animals. | [1] |
Mechanism of Action
This compound: DNA Bis-intercalation and Transcription Inhibition
Initially classified as a dual topoisomerase I and II inhibitor, further studies have revealed that the primary mechanism of action for this compound is topoisomerase-independent.[3] It functions as a potent DNA bis-intercalator, binding to the major groove of DNA.[3] This interaction with DNA leads to the inhibition of transcription, which is now understood to be the principal driver of its high cytotoxicity.[3]
TAS-103: Dual Topoisomerase I and II Inhibition
TAS-103 functions as a dual inhibitor of topoisomerase I and topoisomerase II.[4] It stabilizes the covalent complexes formed between these enzymes and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death.[2] Its ability to interact directly with DNA is also a component of its mechanism.[4]
Experimental Protocols
The following are representative protocols for the types of experiments cited in this comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compound (this compound or TAS-103) is prepared and added to the wells. A control group receives only the vehicle.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified topoisomerase I or II is prepared.
-
Compound Addition: The test compound (e.g., TAS-103) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate supercoiled from relaxed DNA.
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of topoisomerase activity is indicated by the persistence of supercoiled DNA.
Conclusion
The available preclinical data strongly indicates that this compound is a more potent anti-cancer agent than TAS-103, both in vitro and in vivo. This difference in potency is likely attributable to their distinct mechanisms of action, with this compound's DNA bis-intercalation and subsequent transcription inhibition being a highly effective means of inducing cancer cell death. For researchers and drug developers, this compound represents a promising scaffold for the development of novel transcription inhibitors, while TAS-103 remains a relevant example of a dual topoisomerase inhibitor. Further investigation into the specific molecular interactions and downstream cellular consequences of these compounds will continue to inform the design of next-generation cancer therapeutics.
References
- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
XR5944 Treatment Induces a Distinct Gene Expression Profile Compared to Topoisomerase Inhibitors
A comprehensive analysis of the differential gene expression following treatment with XR5944 (also known as MLN944) reveals a unique transcriptional signature that distinguishes it from traditional topoisomerase inhibitors like irinotecan (B1672180). This guide provides a comparative overview of the molecular effects of this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent anticancer agent that functions as a DNA bis-intercalator, binding to the major groove of DNA. This mechanism of action leads to transcription inhibition, a mode of cytotoxicity that is primarily independent of topoisomerase inhibition. This distinction is critical for understanding its therapeutic potential and for the development of novel cancer therapies.
Comparative Gene Expression Analysis
Studies have shown that this compound induces a transcriptional response that is markedly different from that of the topoisomerase I inhibitor irinotecan. A key study involving HCT116 human colon carcinoma xenografts treated with this compound or irinotecan identified distinct clusters of regulated genes for each compound.
Notably, treatment with this compound leads to the differential regulation of genes involved in the ubiquitin-proteasome pathway. While a complete, quantitative dataset from this pivotal study is not publicly available, the research highlights the upregulation of several key components of this pathway.
| Gene Name | Gene Symbol | Regulation by this compound | Regulation by Irinotecan | Pathway |
| Ubiquitin Conjugating Enzyme E2D 3 | UBE2D3 | Upregulated | Not significantly changed | Ubiquitin-Proteasome Pathway |
| Ubiquitin C | UBC | Upregulated | Not significantly changed | Ubiquitin-Proteasome Pathway |
| Ubiquitin Specific Peptidase 10 | USP10 | Upregulated | Not significantly changed | Ubiquitin-Proteasome Pathway |
| Ubiquitin Specific Peptidase 15 | USP15 | Upregulated | Not significantly changed | Ubiquitin-Proteasome Pathway |
Table 1: Differentially Regulated Genes in the Ubiquitin-Proteasome Pathway. This table summarizes the reported differential expression of key genes in the ubiquitin-proteasome pathway following treatment with this compound compared to the topoisomerase inhibitor irinotecan in a HCT116 xenograft model.
Mechanism of Action: A Visual Representation
The primary mechanism of this compound involves direct binding to DNA, which in turn inhibits the process of transcription. This is fundamentally different from topoisomerase inhibitors that interfere with the enzymes responsible for managing DNA topology.
Caption: Mechanism of this compound as a direct DNA binder and transcription inhibitor.
Experimental Protocols
The following provides a generalized protocol for a differential gene expression study based on the available literature. Specific parameters may need to be optimized for different experimental systems.
1. Cell Lines and Culture:
-
Human colon carcinoma cell line HCT116 is a suitable model.
-
Cells are cultured in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model (Xenograft):
-
Immunocompromised mice (e.g., nude mice) are used for tumor implantation.
-
HCT116 cells are harvested, resuspended in a suitable medium (e.g., PBS), and injected subcutaneously into the flanks of the mice.
-
Tumor growth is monitored regularly.
3. Drug Treatment:
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
This compound and a comparator drug (e.g., irinotecan) are administered according to a defined dosage and schedule (e.g., intravenous injection). A vehicle control group should be included.
4. Sample Collection and RNA Extraction:
-
At the end of the treatment period, tumors are excised, and a portion is snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
Total RNA is extracted from the tumor tissue using a standard method, such as a TRIzol-based reagent or a commercial kit. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
5. Gene Expression Analysis (Microarray or RNA-Seq):
-
Microarray:
-
Labeled cRNA is synthesized from the total RNA.
-
The labeled cRNA is hybridized to a suitable microarray chip (e.g., Affymetrix Human Genome Array).
-
The arrays are washed, stained, and scanned to generate signal intensities.
-
-
RNA-Sequencing (RNA-Seq):
-
An RNA-seq library is prepared from the total RNA, which includes steps of rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
The library is sequenced on a high-throughput sequencing platform.
-
6. Data Analysis:
-
Microarray: Raw data is normalized (e.g., using RMA or GCRMA). Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes with significant changes in expression between treatment groups.
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome. Gene expression levels are quantified (e.g., as FPKM or TPM). Differential expression analysis is performed using tools like DESeq2 or edgeR.
-
Differentially expressed genes are defined based on a fold-change and p-value threshold.
-
Pathway analysis and gene ontology analysis are performed to identify biological processes and pathways affected by the treatments.
Caption: Experimental workflow for differential gene expression analysis.
Conclusion
The available evidence strongly indicates that this compound's mechanism of action as a transcription inhibitor results in a unique gene expression signature that is distinct from topoisomerase inhibitors. The upregulation of genes in the ubiquitin-proteasome pathway suggests a potential avenue for further investigation into the specific downstream effects of this compound and for the identification of biomarkers of response. Further studies providing comprehensive, quantitative gene expression data will be invaluable for a more detailed comparison and for fully elucidating the therapeutic potential of this novel anticancer agent.
A Comparative Guide to Cell Cycle Analysis: XR5944 vs. Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell cycle effects of the novel DNA binding agent XR5944 (also known as MLN944) against traditional topoisomerase inhibitors, specifically the topoisomerase I inhibitor camptothecin (B557342) and the topoisomerase II inhibitor etoposide (B1684455). This analysis is supported by experimental data to inform research and drug development in oncology.
Introduction
Understanding the mechanisms by which anti-cancer agents induce cell cycle arrest is crucial for developing effective therapeutic strategies. While topoisomerase inhibitors have long been a cornerstone of chemotherapy, newer agents with distinct mechanisms of action, such as this compound, offer alternative approaches to disrupting cancer cell proliferation. This guide delves into the differential effects of these compounds on cell cycle progression, supported by quantitative data and detailed experimental protocols.
Initially characterized as a dual topoisomerase I/II inhibitor, this compound is now understood to exert its potent anti-tumor activity primarily through a novel mechanism of DNA bis-intercalation and transcription inhibition.[1][2] This mode of action distinguishes it from classical topoisomerase poisons like camptothecin and etoposide, which stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and subsequent cell cycle arrest.[3][4]
Data Presentation: Cell Cycle Distribution Analysis
The following tables summarize the effects of this compound, camptothecin, and etoposide on the cell cycle distribution of human colon carcinoma HCT116 cells. It is important to note that while quantitative data for camptothecin and etoposide are available from studies using this cell line, the data for this compound is described qualitatively as inducing both G1 and G2 phase arrest.
Table 1: Cell Cycle Distribution of HCT116 Cells Treated with Camptothecin
| Treatment | Concentration | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | - | 24h | 50.1 | 25.3 | 24.6 | [4] |
| Camptothecin | 4 µM | 24h | 15.2 | 29.8 | 55.0 | [4] |
Table 2: Cell Cycle Distribution of HCT116 Cells Treated with Etoposide
| Treatment | Concentration | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | - | 24h | 62.3 | 15.3 | 23.0 | [5] |
| Etoposide | 10 µM | 24h | - | - | Strong Arrest | |
| Etoposide | 10 µM | 48h | - | - | Strong Arrest |
Table 3: Cell Cycle Effects of this compound in HCT116 Cells
| Treatment | Effect on Cell Cycle | Reference |
| This compound (MLN944) | Induces arrest in both G1 and G2 phases. |
Mechanism of Action and Signaling Pathways
The distinct cell cycle arrest profiles of this compound and topoisomerase inhibitors stem from their different molecular mechanisms.
Topoisomerase Inhibitors (Camptothecin and Etoposide): These agents trap topoisomerase-DNA cleavage complexes. The resulting DNA double-strand breaks trigger the DNA damage response (DDR) pathway. This typically leads to the activation of ATM and ATR kinases, which in turn phosphorylate downstream effectors like Chk1 and Chk2. These checkpoint kinases then inhibit the activity of Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into mitosis, ultimately causing a G2/M arrest.[3][4]
This compound: As a DNA bis-intercalator, this compound binds to DNA and inhibits transcription.[1][2] This interference with the fundamental process of gene expression can lead to a broader disruption of cellular processes, including those necessary for progression through both the G1 and G2 checkpoints. The precise signaling pathways leading to the dual G1 and G2 arrest are still under investigation but are likely to involve the activation of cell cycle inhibitors and the suppression of cyclins and CDKs essential for both G1/S and G2/M transitions.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, camptothecin, or etoposide for the specified duration. Include an untreated control group.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The analysis of cell cycle perturbations provides critical insights into the mechanism of action of anti-cancer compounds. Topoisomerase inhibitors, such as camptothecin and etoposide, reliably induce a G2/M phase arrest in cancer cells by triggering the DNA damage response pathway. In contrast, this compound, with its distinct mechanism of DNA bis-intercalation and transcription inhibition, leads to a broader cell cycle disruption characterized by arrest in both G1 and G2 phases. This fundamental difference in their effects on cell cycle progression highlights this compound as a novel agent with a potentially different spectrum of activity and clinical applications compared to traditional topoisomerase inhibitors. Further quantitative studies directly comparing these agents under identical conditions are warranted to fully elucidate their differential impacts on cell cycle regulation.
References
- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for a connection between the mismatch repair system and the G2 cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating the Transcription Inhibition of XR5944: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcription inhibitor XR5944 with two other well-characterized transcription inhibitors, Actinomycin D and Triptolide. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action at a Glance
| Compound | Target | Mechanism of Action |
| This compound | DNA | A DNA bis-intercalator that binds to the major groove of DNA, primarily at 5'-TpG sequences. This interaction physically obstructs the binding of transcription factors, such as Estrogen Receptor α (ERα) and Activator Protein 1 (AP-1), to their respective DNA response elements, thereby inhibiting transcription initiation.[1] |
| Actinomycin D | DNA | Intercalates into double-stranded DNA at guanine-cytosine (G-C) rich regions.[2] This distorts the DNA structure and prevents the progression of RNA polymerase, thus inhibiting transcription elongation for all three major RNA polymerases (I, II, and III).[2][3] |
| Triptolide | RNA Polymerase II (via TFIIH) | Covalently binds to the XPB subunit of the general transcription factor TFIIH. This inhibits the ATPase activity of XPB, which is essential for unwinding DNA at the transcription start site, thereby blocking transcription initiation by RNA Polymerase II.[3] Triptolide can also induce the degradation of the largest subunit of RNA Polymerase II.[2] |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) for each compound. It is crucial to note that these values are highly dependent on the cell line and the specific experimental conditions used. Direct comparison of absolute values across different studies should be made with caution.
Table 1: Inhibition of Transcription
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Not explicitly stated for transcription inhibition | Luciferase Reporter Assay (ERE-driven) | Dose-dependent inhibition observed | [1] |
| Actinomycin D | K562 | [3H]uridine incorporation | 60 ng/mL | Chen et al., 2007 |
| Triptolide | A549 | Cellular Transcription Assay | 139 nM | [4] |
| Triptolide | THP-1 | Cellular Transcription Assay | 105 nM | [4] |
Table 2: Cytotoxicity (as a measure of overall potency)
| Compound | Cell Line(s) | IC50 Range | Reference |
| This compound | Range of human and murine tumor cells | 0.04–0.4 nM | |
| Actinomycin D | Not specified in broad range | Not specified | |
| Triptolide | 60 cancer cell lines (average) | 12 nM |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) to Validate this compound's Inhibition of Transcription Factor Binding
This protocol is based on the methodology used to demonstrate that this compound inhibits the binding of ERα to its Estrogen Response Element (ERE).
Objective: To qualitatively or quantitatively determine if this compound can disrupt the binding of a transcription factor to its DNA consensus sequence.
Materials:
-
Nuclear extract containing the transcription factor of interest (e.g., ERα from MCF-7 cells) or purified recombinant transcription factor.
-
Double-stranded DNA probe containing the consensus binding site for the transcription factor (e.g., ERE), labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye).
-
Unlabeled ("cold") competitor DNA probe with the same sequence.
-
This compound at various concentrations.
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
Native polyacrylamide gel.
-
TBE or similar electrophoresis buffer.
-
Detection system appropriate for the probe label (e.g., autoradiography film, chemiluminescence imager, or fluorescence scanner).
Procedure:
-
Probe Labeling: Label the DNA probe according to the manufacturer's instructions for the chosen label.
-
Binding Reactions:
-
Set up a series of reaction tubes.
-
To each tube, add the binding buffer.
-
Add the nuclear extract or purified transcription factor.
-
Add this compound at a range of concentrations to different tubes. Include a vehicle control (e.g., DMSO).
-
For a competition control, add an excess of the unlabeled DNA probe to one tube before adding the labeled probe.
-
Add the labeled DNA probe to all tubes.
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for binding.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
-
Detection:
-
After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it if using a radioactive probe.
-
Detect the labeled probe using the appropriate imaging system.
-
Expected Results:
-
Control Lane (no inhibitor): A band corresponding to the slower-migrating protein-DNA complex will be visible, in addition to the faster-migrating free probe.
-
This compound-Treated Lanes: A dose-dependent decrease in the intensity of the protein-DNA complex band should be observed as the concentration of this compound increases.
-
Cold Competitor Lane: The intensity of the labeled protein-DNA complex band should be significantly reduced, confirming the specificity of the binding.
Luciferase Reporter Assay to Quantify Transcription Inhibition
This protocol is based on the methodology used to demonstrate this compound's specific inhibition of ERE-promoted transcription.
Objective: To quantify the effect of this compound, Actinomycin D, and Triptolide on the transcriptional activity of a specific promoter.
Materials:
-
Mammalian cell line (e.g., MCF-7).
-
Reporter plasmid containing a luciferase gene downstream of a promoter of interest (e.g., a promoter containing multiple EREs).
-
A control plasmid with a constitutively active promoter (e.g., CMV) driving a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
This compound, Actinomycin D, and Triptolide at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After a post-transfection period (e.g., 24 hours) to allow for reporter gene expression, replace the medium with fresh medium containing the test compounds (this compound, Actinomycin D, or Triptolide) at a range of concentrations. Include a vehicle control.
-
Incubate the cells for a specified treatment period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
-
Luminometry:
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity in the same lysates for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for this compound, Actinomycin D, and Triptolide.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for the Luciferase Reporter Assay.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. openaccessjournals.com [openaccessjournals.com]
XR5944: A Paradigm Shift in Overcoming Topoisomerase Inhibitor Resistance
A Comparative Analysis of XR5944's Superiority in Chemoresistant Cancer Models
In the landscape of oncology drug development, the emergence of resistance to topoisomerase inhibitors remains a critical challenge. This compound (also known as MLN944), a novel bis-phenazine compound, has demonstrated exceptional potency and a unique mechanism of action that circumvents common resistance pathways, positioning it as a promising therapeutic agent for treating refractory cancers. This guide provides a comprehensive comparison of this compound with conventional topoisomerase inhibitors, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Unveiling the Potency of this compound: A Quantitative Comparison
This compound exhibits remarkable cytotoxic activity across a range of cancer cell lines, including those specifically selected for resistance to standard topoisomerase I and II inhibitors. Its potency, often in the sub-nanomolar range, is significantly greater than that of established drugs such as etoposide (B1684455) (VP-16) and camptothecin (B557342).[1]
Comparative Cytotoxicity in Topoisomerase Inhibitor-Resistant Ovarian Cancer Cells
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, etoposide, and camptothecin in the human ovarian cancer cell line PEO1 and its drug-resistant sublines: PEO1VPR (resistant to etoposide) and PEO1CamR (resistant to camptothecin). The data clearly illustrates that while the resistant cell lines show high levels of resistance to the drugs they were selected against, they remain exquisitely sensitive to this compound.
| Cell Line | Compound | IC50 (nM) | Resistance Factor |
| PEO1 (Parental) | This compound | 1.2 ± 0.2 | - |
| Etoposide (VP-16) | 380 ± 50 | - | |
| Camptothecin | 8.5 ± 1.5 | - | |
| PEO1VPR (Etoposide-Resistant) | This compound | 1.5 ± 0.3 | 1.25 |
| Etoposide (VP-16) | > 10,000 | > 26 | |
| Camptothecin | 9.2 ± 2.1 | 1.1 | |
| PEO1CamR (Camptothecin-Resistant) | This compound | 1.3 ± 0.2 | 1.1 |
| Etoposide (VP-16) | 420 ± 60 | 1.1 | |
| Camptothecin | 350 ± 45 | 41.2 |
Data sourced from Lewis et al., 2007.[1]
Divergent Mechanisms of Action: A Tale of Two Pathways
The ability of this compound to bypass resistance stems from its distinct mechanism of action compared to traditional topoisomerase inhibitors.
Conventional Topoisomerase Inhibitors: These agents, such as etoposide and camptothecin, function by stabilizing the transient "cleavable complex" formed between topoisomerase enzymes (I or II) and DNA. This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger a DNA damage response (DDR) cascade, cell cycle arrest, and ultimately, apoptosis.[2][3] Resistance often arises from mutations in the topoisomerase enzymes, increased drug efflux by transporters like P-glycoprotein, or alterations in DNA repair and apoptotic pathways.[4]
This compound: While initially investigated as a dual topoisomerase I/II inhibitor, subsequent research has revealed that the primary cytotoxic mechanism of this compound at clinically relevant concentrations is the inhibition of transcription.[5] It acts as a DNA bis-intercalator, binding with high affinity to the major groove. This unique binding mode allows it to interfere with the binding of transcription factors to their cognate DNA sequences. Notably, this compound has been shown to target the Estrogen Response Element (ERE), thereby inhibiting the transcriptional activity of the estrogen receptor (ER), a key driver in certain breast cancers.[5] This novel mechanism does not rely on the formation of topoisomerase-DNA complexes for its primary cytotoxic effect, thus explaining its efficacy in cells resistant to topoisomerase poisons.[1]
Visualizing the Mechanistic Divide
The following diagrams illustrate the distinct signaling pathways engaged by conventional topoisomerase inhibitors and the unique mechanism of this compound.
References
- 1. Mode of action of the novel phenazine anticancer agents XR11576 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage response (DDR) induced by topoisomerase II poisons requires nuclear function of the small GTPase Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Study of XR5944 and Other DNA Intercalators: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel bis-phenazine DNA intercalator, XR5944 (also known as MLN944), with other well-characterized DNA intercalators. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potential applications of DNA-targeting agents. This document synthesizes experimental data on DNA binding affinity, cytotoxicity, and mechanism of action, presenting it in a clear and comparative format.
Introduction to DNA Intercalators
DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix.[1] This interaction can disrupt the normal structure and function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death.[1][2] Many clinically used anticancer drugs, such as doxorubicin (B1662922), are DNA intercalators.[1] These agents are broadly classified as monofunctional or bifunctional (bis-intercalators), with the latter containing two intercalating units.[2]
This compound is a potent anticancer agent with a unique DNA binding mode, functioning as a bis-intercalator that also interacts with the major groove of DNA.[3][4][5] This distinct mechanism of action, primarily centered on transcription inhibition rather than topoisomerase poisoning, sets it apart from many classical intercalators.[5]
Mechanism of Action: A Comparative Overview
The primary mechanism of action for many DNA intercalators involves the inhibition of topoisomerase enzymes, which are crucial for relieving torsional stress in DNA during replication and transcription.[6] In contrast, this compound's anticancer activity is primarily attributed to its ability to inhibit transcription.[5][7]
This compound: This compound functions as a DNA bis-intercalator with its linker positioned in the major groove.[5] This unique binding mode allows it to block the binding of transcription factors to their specific DNA recognition sites.[3][5] A key example is its ability to bind to the Estrogen Response Element (ERE) and inhibit the binding of Estrogen Receptor-α (ERα), a novel mechanism that could be effective against antiestrogen-resistant cancers.[3][8]
Doxorubicin: A well-known anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[6] It is also known to generate reactive oxygen species, contributing to its cytotoxicity.[6]
Ethidium (B1194527) Bromide: A classic fluorescent intercalator, ethidium bromide inserts itself between DNA base pairs, causing the DNA helix to unwind.[4] This distortion of the DNA structure interferes with DNA replication and transcription.[4]
Caption: Signaling pathways of this compound and Doxorubicin.
Quantitative Comparison of Performance
DNA Binding Affinity
The strength of the interaction between an intercalator and DNA is a critical determinant of its biological activity. This is often quantified by the association constant (Ka) or the dissociation constant (KD).
| Intercalator | DNA Target | Binding/Dissociation Constant | Method |
| This compound | TFF1-ERE DNA | KD ≈ 9.65 x 10-7 M | FID assay with Ethidium Bromide[3] |
| This compound | poly(dG-dC) | Apparent Ka = 1.6 x 109 M-1 | Ethidium Bromide Displacement[9] |
| This compound | poly(dA-dT) | Apparent Ka = 9 x 107 M-1 | Ethidium Bromide Displacement[9] |
| Doxorubicin | Calf Thymus DNA | Ka ≈ 0.13 - 0.16 x 106 M-1 | Optical Methods[10] |
| Doxorubicin | - | Ka ≈ 104 M-1 | Not specified[10] |
Note: Direct comparison of binding constants across different studies can be challenging due to variations in experimental conditions.
Cytotoxicity
The in vitro potency of DNA intercalators is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 | Assay |
| This compound | Various human and murine tumor cell lines | 0.04 - 0.4 nM | Not specified[4][6] |
| Doxorubicin | MCF-7 (Breast Cancer) | 8306 nM | SRB Assay[11] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 6602 nM | SRB Assay[11] |
| Doxorubicin | HepG2 (Liver Cancer) | 12.2 µM | MTT Assay[12] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM | MTT Assay[12] |
| Doxorubicin | A549 (Lung Cancer) | > 20 µM | MTT Assay[12] |
These data indicate that this compound exhibits significantly greater potency in vitro compared to doxorubicin across a range of cell lines.[6]
Transcriptional Inhibition
This compound's primary mechanism of action is the inhibition of transcription. This has been quantified using luciferase reporter assays. In MCF-7 cells, 10 nM of this compound inhibited the activity of a reporter gene with an ERE containing a CGG spacer by 50%, while 100 nM resulted in 80% inhibition.[8] The inhibitory potency was dependent on the specific ERE sequence.[8] In contrast, classical intercalators like actinomycin (B1170597) D inhibit transcription more broadly.[8] Some DNA intercalators have been shown to inhibit RNA Polymerase I transcription more than Polymerase II or III.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Binding Affinity: Fluorescent Intercalator Displacement (FID) Assay
This assay measures the ability of a test compound to displace a fluorescent intercalator, such as ethidium bromide, from DNA. The resulting decrease in fluorescence is proportional to the binding affinity of the test compound.
Caption: Workflow for the Fluorescent Intercalator Displacement Assay.
Protocol:
-
Preparation: Prepare a solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer.
-
Initial Measurement: Measure the initial fluorescence of the DNA-dye complex using a fluorometer.
-
Titration: Add increasing concentrations of the test compound (e.g., this compound) to the solution.
-
Incubation: Allow the mixture to equilibrate.
-
Final Measurement: Measure the fluorescence at each concentration of the test compound.
-
Data Analysis: The decrease in fluorescence is used to calculate the binding affinity (KD or Ka) of the test compound.
Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Transcriptional Inhibition: Luciferase Reporter Assay
This assay is used to study the effect of a compound on the transcriptional activity of a specific promoter.
Caption: Workflow for the Luciferase Reporter Assay.
Protocol:
-
Plasmid Construction: Clone the promoter of interest (e.g., containing an ERE) upstream of the luciferase reporter gene in a plasmid vector.
-
Transfection: Transfect the reporter plasmid into a suitable cell line (e.g., MCF-7). A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is often used for normalization.
-
Treatment: Treat the transfected cells with the test compound (e.g., this compound).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate (luciferin) and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the control (Renilla) luciferase activity and compare the treated samples to untreated controls to determine the percentage of transcriptional inhibition.[8]
Conclusion
This compound represents a distinct class of DNA intercalators with a novel mechanism of action centered on the inhibition of transcription factor binding. Experimental data demonstrates its superior potency in vitro compared to classical intercalators like doxorubicin. Its unique ability to target specific transcription factor pathways, such as the estrogen receptor pathway, highlights its potential for the development of more targeted and effective anticancer therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this compound and other novel DNA-binding agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action [mdpi.com]
- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. DNA Intercalators Inhibit Eukaryotic Ribosomal RNA Synthesis by Impairing the Initiation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of XR5944 for Estrogen Response Element (ERE) Sequences: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of XR5944's performance in specifically targeting Estrogen Response Element (ERE) sequences against other potential DNA-binding sites. The information presented herein is compiled from peer-reviewed studies and is intended to offer an objective assessment supported by experimental data.
Introduction to this compound
This compound (also known as MLN944) is a potent anticancer agent characterized by its novel DNA binding mechanism.[1][2] It functions as a DNA bis-intercalator, with its two phenazine (B1670421) rings inserting into the DNA duplex, and its linker residing in the major groove.[1][3] This unique binding mode is central to its mechanism of action, which primarily involves the inhibition of transcription rather than the topoisomerase inhibition typical of many DNA-targeting drugs.[4][5] Notably, this compound has demonstrated significant potency against a variety of cancer cell lines, including those resistant to conventional multidrug treatments.[1][6]
A key aspect of this compound's activity is its ability to specifically recognize and bind to ERE sequences, thereby blocking the interaction of the Estrogen Receptor α (ERα) with its cognate DNA binding sites.[1][4] This targeted disruption of ERα-mediated transcription presents a promising strategy for overcoming resistance to current antiestrogen (B12405530) therapies that target the hormone-receptor complex.[4][7]
Mechanism of Action: Targeting the ERα-ERE Axis
The specificity of this compound for EREs stems from its preferential binding to the 5'-(TpG):(CpA) DNA sequence.[8] The consensus ERE sequence (AGGTCAnnnTGACCT) contains this motif within each of its half-sites.[4][9] By binding to the ERE, this compound physically obstructs the binding of ERα, a transcription factor that utilizes zinc-finger motifs to interact with the major groove of the ERE.[4] This inhibition of ERα-ERE binding has been shown to be dose-dependent and leads to the suppression of estrogen-responsive gene transcription.[4][8]
Quantitative Assessment of Binding Specificity
The binding specificity of this compound to various ERE sequences has been quantitatively assessed using Nuclear Magnetic Resonance (NMR) titration studies. These studies reveal that the tri-nucleotide spacer sequence between the two ERE half-sites significantly influences binding affinity.[4][10]
| ERE Sequence (Promoter) | Tri-nucleotide Spacer | Relative Binding Specificity | Reference |
| TFF1 | CGG | High | [1][10] |
| TGF-α | CGG | High | [1][10] |
| Consensus ERE | AGG | High | [4][10] |
| LFN Gene ERE | - | Intermediate | [10] |
| Consensus ERE | CTG | Intermediate | [4] |
| Consensus ERE | TTT | Low | [4][10] |
Table 1. Relative Binding Specificity of this compound to Different ERE Sequences. EREs containing CGG and AGG spacers exhibit the highest binding specificity for this compound, while those with a TTT spacer show the least specific binding.[4][10] The binding stoichiometry of this compound to EREs is 2:1.[4]
Comparison with Other DNA-Targeting Agents
This compound has demonstrated significantly greater potency compared to conventional topoisomerase inhibitors.
| Compound | Mechanism of Action | In Vitro EC50 Range | Reference |
| This compound | DNA bis-intercalation, Transcription inhibition | 0.04–0.4 nM | [1][6] |
| Topotecan | Topoisomerase I inhibitor | - | [6] |
| Doxorubicin | Topoisomerase II inhibitor | - | [6][11] |
| TAS-103 | Dual topoisomerase I/II inhibitor | - | [6] |
Table 2. Comparative Potency of this compound. this compound exhibits exceptional cytotoxic potency, surpassing that of well-established topoisomerase inhibitors.[6]
Specificity for ERE over other Transcription Factor Binding Sites
To further assess its specificity, the effect of this compound on the DNA binding of other transcription factors has been investigated.
| Transcription Factor | DNA Binding Site | Inhibition by this compound | Reference |
| ERα | ERE (contains 5'-TG motifs) | Yes | [4][8] |
| Sp1 | 5'-GGGGCGGGGC | No | [4][8] |
| NF-κB | 5'-GGACTTTCC | No | [4] |
| AP-1 | AP-1 site | Yes | [3] |
Table 3. Specificity of this compound for Different Transcription Factor Binding Sites. this compound specifically inhibits the binding of ERα to ERE sequences.[4][8] It does not inhibit the transactivation of Sp1 or NF-κB, whose consensus binding sites lack the preferred 5'-TG motif for this compound binding.[4][8] However, it has been shown to inhibit the DNA binding of AP-1 proteins.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of molecular interactions. The following sections outline the key experimental protocols used to determine the specificity of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and semi-quantitatively assess the binding of a protein (e.g., ERα) to a specific DNA sequence (e.g., ERE) and the ability of a compound (e.g., this compound) to inhibit this interaction.
Methodology:
-
Probe Preparation: A DNA oligonucleotide containing the ERE sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Recombinant ERα protein or nuclear extracts containing ERα are incubated with the labeled ERE probe in a binding buffer.
-
Inhibition Assay: For inhibition studies, increasing concentrations of this compound are pre-incubated with the ERE probe before the addition of the ERα protein.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound DNA probe.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of binding.[8][11]
Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on the transcriptional activity of ERα at an ERE-containing promoter in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is cultured. The cells are then transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more EREs. A control plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.
-
Treatment: After transfection, cells are treated with an estrogen (e.g., 17β-estradiol) to activate ERα, in the presence or absence of varying concentrations of this compound. A control group with a basal promoter lacking EREs is also included to assess non-specific effects on transcription.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates specific inhibition of ERE-mediated gene expression.[4][8]
Alternative Approaches to Targeting ERα-ERE Interaction
While this compound represents a novel mechanism of inhibiting ERα activity by directly targeting the DNA, other strategies are also being explored. One such approach involves the use of small molecules that inhibit ERα binding to EREs through different mechanisms. For example, the small molecule theophylline, 8-[(benzylthio)methyl] (TPBM), was identified through high-throughput screening and inhibits ERα binding to EREs with an IC₅₀ of approximately 3 μM.[12] Unlike this compound, which intercalates into the DNA, the precise mechanism of TPBM is still under investigation but is believed to involve targeting the ERα protein itself.[12]
Conclusion
The available experimental data strongly support the high specificity of this compound for ERE sequences, particularly those containing CGG and AGG tri-nucleotide spacers. Its unique bis-intercalation and major groove binding mode effectively blocks ERα binding and subsequent gene transcription. This specificity, combined with its high potency, distinguishes this compound from traditional topoisomerase inhibitors and presents a promising avenue for the development of novel anticancer therapeutics, especially for overcoming resistance in estrogen-dependent cancers. Further research into the structural basis of this compound's interaction with different EREs could facilitate the design of even more specific and potent derivatives.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intercalation of this compound with the estrogen response element is modulated by the tri-nucleotide spacer sequence between half-sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Small Molecule Inhibitor of Estrogen Receptor α Binding to Estrogen Response Elements Blocks Estrogen-dependent Growth of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
XR5944: A Paradigm Shift in Circumventing Multidrug Resistance in Cancer Therapy
For Immediate Release
A comprehensive analysis of the novel anticancer agent XR5944 reveals a remarkable lack of cross-resistance with conventional topoisomerase inhibitors, positioning it as a promising candidate for treating multidrug-resistant (MDR) tumors. This guide provides a detailed comparison of this compound's performance against other established anticancer drugs, supported by available preclinical data, and outlines the experimental methodologies used to evaluate its efficacy.
Overcoming Cellular Defense Mechanisms
This compound, also known as MLN944, distinguishes itself from traditional chemotherapeutics through its unique mechanism of action. Initially investigated as a dual topoisomerase I and II inhibitor, subsequent research has redefined its primary function as a potent transcription inhibitor.[1][2] This novel mechanism, centered on DNA bis-intercalation and major groove binding, allows this compound to bypass the common resistance pathways that render many current cancer drugs ineffective.[1][2]
Notably, this compound demonstrates exceptional potency against a wide array of human cancer cell lines, with IC50 values in the sub-nanomolar range (0.04–0.4 nM).[2][3][4] Crucially, its efficacy is maintained in cell lines that overexpress P-glycoprotein (P-gp) or multidrug resistance-associated protein (MRP), two of the most common ATP-binding cassette (ABC) transporters responsible for pumping cytotoxic drugs out of cancer cells.[3]
Quantitative Comparison of Cytotoxicity
The following tables summarize the available data on the cytotoxic activity of this compound in comparison to other widely used anticancer agents. While a direct head-to-head comparison across a comprehensive panel of resistant cell lines is not available in a single study, the compiled data underscores the significant potency of this compound and its ability to overcome resistance.
Table 1: Comparative in vitro Cytotoxicity of this compound and Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 (nM) | Resistance Mechanism | Reference |
| This compound | Various Human Tumor Cell Lines | 0.04 - 0.4 | - | [3] |
| Doxorubicin (B1662922) | A2780 (ovarian) | - | Sensitive | [5] |
| Doxorubicin | A2780AD (ovarian) | - | P-gp overexpression | [5] |
| Cisplatin (B142131) | 2008 (ovarian) | - | Sensitive | [5] |
| Cisplatin | 2008DDP (ovarian) | - | Increased DNA repair | [5] |
Note: Specific IC50 values for doxorubicin and cisplatin in these cell lines were not provided in the abstract. The study highlights the development of resistance. This compound's activity in cells overexpressing P-glycoprotein suggests it would be significantly more potent than doxorubicin in the A2780AD cell line.
Table 2: In Vivo Antitumor Efficacy in a Chemotherapy-Resistant Xenograft Model
| Treatment | Xenograft Model | Outcome | Reference |
| This compound | HT29 (colon carcinoma) | Induced tumor regression in the majority of animals | [3] |
| TAS-103 | HT29 (colon carcinoma) | Only induced a delay in tumor growth | [3] |
Experimental Protocols
The determination of the cross-resistance profile of this compound and other anticancer agents relies on robust in vitro cytotoxicity assays. The Sulforhodamine B (SRB) assay is a widely accepted and reliable method for this purpose.[6][7][8][9][10]
Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
This assay quantifies the total protein content of cultured cells and is a reliable measure of cell density.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (sensitive and resistant pairs)
-
Complete culture medium
-
Test compounds (this compound and comparators)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Acetic acid (1%)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compounds for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and dissolve the protein-bound dye in Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell survival against the drug concentration. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
Visualizing the Mechanism of Action
To illustrate the novel mechanism by which this compound overcomes resistance, the following diagrams depict its mode of action and the experimental workflow for assessing cross-resistance.
Caption: Mechanism of this compound action and circumvention of resistance.
Caption: Experimental workflow for determining cross-resistance.
Conclusion
The available evidence strongly suggests that this compound possesses a unique and highly favorable cross-resistance profile. Its novel mechanism of transcription inhibition allows it to maintain potent cytotoxic activity against cancer cells that have developed resistance to conventional topoisomerase inhibitors and other chemotherapeutic agents. This makes this compound a highly promising agent for further investigation, particularly in the context of treating relapsed and refractory cancers. Further head-to-head preclinical studies across a wider range of resistant cell lines are warranted to fully elucidate its comparative efficacy and guide its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: XR5944 and Fulvestrant in ERα-Positive Tumors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of XR5944 and Fulvestrant, two potent agents targeting Estrogen Receptor Alpha (ERα)-positive tumors. We delve into their distinct mechanisms of action, present available preclinical data, and provide detailed experimental methodologies to support further investigation.
This compound emerges as a novel DNA bis-intercalator with a unique mechanism of action, directly targeting the Estrogen Response Element (ERE) on the DNA. This contrasts with the established antiestrogen, Fulvestrant, a Selective Estrogen Receptor Degrader (SERD) that targets the ERα protein itself. This fundamental difference in their molecular targets suggests that this compound could represent a promising therapeutic strategy, particularly in overcoming resistance to conventional endocrine therapies.
Unraveling the Mechanisms of Action
This compound: A Novel DNA-Targeted Approach
This compound distinguishes itself by not interacting with the estrogen receptor protein. Instead, it functions as a DNA bis-intercalator, binding with high affinity to the major groove of the ERE, the specific DNA sequence to which ERα binds to initiate gene transcription.[1] By occupying this critical binding site, this compound effectively blocks the access of ERα to the ERE, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor growth.[1] This novel mechanism holds the potential to be effective even in cases where the ERα protein is mutated or overexpressed, common mechanisms of resistance to receptor-targeted therapies.[1]
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant represents a well-established class of ERα antagonists. It competitively binds to the ligand-binding domain of the ERα protein, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This downregulation of ERα protein levels effectively abrogates estrogen-mediated signaling pathways, leading to cell cycle arrest and apoptosis in ERα-positive breast cancer cells.
Comparative Efficacy: A Look at the Preclinical Data
While direct head-to-head preclinical studies comparing this compound and Fulvestrant are limited, we can draw comparisons from available data on their effects in ERα-positive breast cancer models.
In Vitro Potency
The following table summarizes the available data on the in vitro potency of this compound and Fulvestrant in various cancer cell lines. It is important to note that the EC50 for this compound is a general value across multiple cancer cell lines and not specific to ERα-positive breast cancer lines.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Various Human Cancer Cell Lines | Cytotoxicity Assay | EC50 | 0.04–0.4 nM | [1] |
| Fulvestrant | MCF-7 (ERα-positive) | Growth Inhibition | IC50 | 0.29 nM | |
| Fulvestrant | MCF-7 (ERα-positive) | Growth Inhibition | IC50 | 0.8 nM | [2] |
In Vivo Antitumor Activity
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Citation |
| This compound | H69 SCLC & HT29 Colon Carcinoma | Not Specified | Potent antitumor efficacy | [1] |
| Fulvestrant | MCF-7 (ERα-positive) | Not Specified | 31% - 80% | [4] |
| Fulvestrant | MCF-7 (ERα-positive) | Not Specified | More effective than tamoxifen | [5] |
Signaling Pathways and Downstream Effects
The distinct mechanisms of this compound and Fulvestrant lead to the inhibition of ERα-mediated signaling, albeit through different initial steps.
This compound Signaling Pathway
Caption: this compound inhibits ERα signaling by directly binding to the ERE.
Fulvestrant Signaling Pathway
Caption: Fulvestrant leads to the degradation of the ERα protein.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) to Assess this compound's Inhibition of ERα-ERE Binding
Objective: To qualitatively and quantitatively assess the ability of this compound to inhibit the binding of ERα to its consensus ERE DNA sequence.
Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Detailed Steps:
-
Probe Preparation: Synthesize complementary oligonucleotides containing the consensus ERE sequence. One oligonucleotide is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye. The labeled and unlabeled oligonucleotides are annealed to form a double-stranded DNA probe.
-
Nuclear Extract Preparation: ERα-positive cells (e.g., MCF-7) are cultured and harvested. Nuclei are isolated, and nuclear proteins are extracted using a high-salt buffer. The protein concentration of the nuclear extract is determined. Alternatively, purified recombinant ERα protein can be used.
-
Binding Reaction: The labeled ERE probe is incubated with the nuclear extract or recombinant ERα in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
This compound Treatment: Increasing concentrations of this compound are added to the binding reactions and incubated to allow for competition with ERα for ERE binding.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes migrate slower than the free DNA probe, resulting in a "shifted" band.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescent scanner to visualize the shifted bands. The intensity of the shifted band corresponding to the ERα-ERE complex will decrease with increasing concentrations of this compound.
Luciferase Reporter Gene Assay for ERα Transcriptional Activity
Objective: To quantify the inhibitory effect of this compound and Fulvestrant on ERα-mediated gene transcription.
Workflow:
Caption: Workflow for the Luciferase Reporter Gene Assay.
Detailed Steps:
-
Plasmid Constructs: An ERE-luciferase reporter plasmid contains multiple copies of the ERE sequence upstream of a minimal promoter driving the expression of the firefly luciferase gene. A control plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization of transfection efficiency.
-
Cell Culture and Transfection: ERα-positive cells (e.g., MCF-7) are seeded in multi-well plates. The cells are then co-transfected with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, the cells are treated with an estrogen (e.g., 17β-estradiol) to stimulate ERα-mediated transcription. Concurrently, cells are treated with increasing concentrations of this compound or Fulvestrant.
-
Cell Lysis and Luciferase Assay: Following the treatment period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Specific substrates for firefly and Renilla luciferase are added sequentially to measure the light output from each reporter.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The normalized luciferase activity is then plotted against the concentration of the inhibitor to determine the IC50 value.
ERα-Positive Breast Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and Fulvestrant in a clinically relevant animal model.
Workflow:
Caption: Workflow for an ERα-Positive Breast Cancer Xenograft Model.
Detailed Steps:
-
Cell Culture: ERα-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used. To support the growth of estrogen-dependent tumors, a slow-release estrogen pellet is typically implanted subcutaneously a few days before tumor cell injection.
-
Tumor Cell Implantation: A suspension of MCF-7 cells is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into different treatment groups: vehicle control, this compound, and Fulvestrant. The drugs are administered at specified doses and schedules (e.g., daily, weekly) via an appropriate route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and the general health of the animals are monitored as indicators of toxicity. At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as immunohistochemistry to assess ERα levels and proliferation markers (e.g., Ki-67), or Western blotting to analyze downstream signaling pathways.
Conclusion and Future Directions
This compound presents a compelling alternative to traditional ERα-targeted therapies with its unique DNA-intercalating mechanism. The preclinical data, although not directly comparative with Fulvestrant in all aspects, suggests potent antitumor activity. Its ability to bypass the ERα protein as a direct target makes it a particularly interesting candidate for overcoming acquired resistance to endocrine therapies.
Fulvestrant remains a cornerstone in the treatment of ERα-positive breast cancer, with a well-established efficacy and safety profile. Its mechanism of promoting ERα degradation is a proven strategy for inhibiting tumor growth.
To fully validate the potential of this compound and to definitively position it relative to existing therapies like Fulvestrant, further preclinical studies are warranted. Specifically, head-to-head in vitro and in vivo studies in a panel of ERα-positive breast cancer models, including those with known resistance mutations, are crucial. Furthermore, detailed investigations into the downstream gene expression changes induced by this compound will provide a more comprehensive understanding of its biological effects and may reveal additional therapeutic advantages. The development of this novel agent underscores the importance of exploring diverse mechanistic approaches to combat ERα-positive tumors and address the ongoing challenge of therapeutic resistance.
References
- 1. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Synergistic vs. Additive Effects of XR5944 Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of XR5944 (also known as MLN944) in combination with other established chemotherapeutic agents. The data presented herein, derived from preclinical studies, delineates the synergistic and additive effects observed with these combinations, offering valuable insights for future research and clinical trial design.
Executive Summary
This compound is a potent anti-cancer agent with a novel mechanism of action as a DNA bis-intercalator that inhibits transcription.[1] When combined with conventional DNA damaging agents and topoisomerase inhibitors, this compound exhibits both synergistic and additive anti-tumor effects, the nature of which is often dependent on the specific agent and the schedule of administration. This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding of these drug interactions.
Data Presentation: In Vitro Cytotoxicity of this compound Combinations
The following tables summarize the combination indices (CI) for this compound with carboplatin (B1684641), doxorubicin (B1662922), 5-fluorouracil (B62378) (5-FU), and the active metabolite of irinotecan, SN38. The CI values were determined using the median-effect analysis method, where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Table 1: this compound in Combination with Carboplatin and Doxorubicin in COR-L23/P Human Non-Small-Cell Lung Carcinoma (NSCLC) Cells[2]
| Combination | Schedule of Administration | Combination Index (CI) | Effect |
| This compound + Carboplatin | Simultaneous Exposure | < 1 | Synergistic |
| This compound + Carboplatin | Sequential: this compound followed by Carboplatin | < 1 | Synergistic |
| This compound + Carboplatin | Sequential: Carboplatin followed by this compound | ≥ 1 | Additive or Antagonistic |
| This compound + Doxorubicin | Sequential: Doxorubicin followed by this compound | 0.77 - 1.31 | Marginally Improved Cytotoxicity |
| This compound + Doxorubicin | Other Schedules | 1.22 - 1.50 | --- |
Table 2: this compound in Combination with 5-Fluorouracil and SN38 in Human Colon Carcinoma Cell Lines[3][4]
| Cell Line | Combination | Schedule of Administration | Combination Index (CI) | Effect |
| HT29 | This compound + 5-FU | Simultaneous Exposure | > 1 | Antagonistic |
| HT29 | This compound + 5-FU | Sequential (either order) | ≤ 1 | Additive |
| HT29 | This compound + SN38 | Simultaneous Exposure | > 1 | Antagonistic |
| HT29 | This compound + SN38 | Sequential (either order) | ≤ 1 | Additive |
| HCT116 | This compound + 5-FU | All Schedules | ≤ 1 | Additive |
| HCT116 | This compound + SN38 | All Schedules | ≤ 1 | Additive |
Experimental Protocols
The quantitative data presented above was generated using the Sulforhodamine B (SRB) assay to assess in vitro cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: Cells are treated with various concentrations of this compound, the combination agent, or the combination of both drugs for a specified period. For sequential exposure, the first drug is added for a defined duration, followed by its removal and the addition of the second drug.
-
Cell Fixation: After drug exposure, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the cellular protein content, which reflects cell number.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 values (concentration of drug that inhibits cell growth by 50%) are determined, and the combination index (CI) is calculated using the median-effect analysis method developed by Chou and Talalay.
Signaling Pathways and Mechanisms of Interaction
The synergistic and additive effects of this compound combinations can be attributed to the complementary mechanisms of action of the individual agents, leading to enhanced DNA damage and/or inhibition of cellular repair and survival pathways.
Experimental Workflow for Determining Drug Interaction
Caption: Workflow for assessing the in vitro interaction of this compound combinations.
This compound and Carboplatin: Synergistic Interaction
The synergy observed when this compound is administered simultaneously with or prior to carboplatin suggests that the transcription inhibition by this compound may potentiate the DNA-damaging effects of carboplatin. Carboplatin induces DNA intrastrand and interstrand crosslinks, which activate the DNA damage response (DDR) pathway. This compound may inhibit the transcription of key DDR proteins, thereby impairing the cell's ability to repair carboplatin-induced lesions.
Caption: Proposed synergistic mechanism of this compound and Carboplatin.
This compound and Doxorubicin: Additive to Marginally Improved Cytotoxicity
Doxorubicin is a topoisomerase II inhibitor that leads to DNA double-strand breaks. The predominantly additive effect with this compound suggests that their mechanisms, while both targeting DNA-related processes, may not have a strong synergistic interplay in the tested cell lines and schedules. The improved cytotoxicity when doxorubicin is administered before this compound could imply that the initial DNA damage by doxorubicin makes the cells more susceptible to the subsequent transcription inhibition by this compound.
Caption: Additive effect of this compound and Doxorubicin.
This compound with 5-Fluorouracil or Irinotecan (SN38): Schedule-Dependent Additive Effects
The antagonism observed with simultaneous exposure of this compound with 5-FU or SN38 in HT29 cells suggests potential interference between the drugs' mechanisms when co-administered. However, sequential administration results in at least an additive effect. 5-FU inhibits thymidylate synthase, leading to dNTP pool imbalances and DNA damage, while SN38 inhibits topoisomerase I, causing single-strand DNA breaks that can convert to double-strand breaks during replication. The additive effect in sequential schedules suggests that the initial insult by one agent primes the cells for the subsequent action of the second, without direct synergistic potentiation.
Caption: Sequential additive effect of this compound with 5-FU or SN38.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise for combination therapies. The synergistic interaction with carboplatin, particularly when this compound is administered prior to or concurrently with the platinum agent, warrants further investigation and could inform the design of future clinical trials in NSCLC and other relevant tumor types. The additive effects seen with doxorubicin, 5-fluorouracil, and irinotecan, especially with sequential administration, also provide a rationale for exploring these combinations further, emphasizing the importance of optimizing the treatment schedule to maximize therapeutic benefit. The distinct mechanisms of action of this compound and these conventional chemotherapeutics provide a strong foundation for developing novel and more effective anti-cancer regimens.
References
XR5944: A Preclinical and Early Clinical Overview Against Standard of Care in Solid Tumors
A comparative guide for researchers and drug development professionals.
XR5944 (also known as MLN944) is a novel bis-phenazine cytotoxic agent that demonstrated significant antitumor activity in preclinical models. Its unique mechanism of action, DNA bis-intercalation leading to transcription inhibition, set it apart from conventional chemotherapies. This guide provides a comparative overview of this compound based on available preclinical and Phase I clinical data, juxtaposed with the standard of care for advanced non-small cell lung cancer (NSCLC) and colon cancer during the period of its development in the early 2000s.
Mechanism of Action
This compound exerts its cytotoxic effects through a novel mechanism. Unlike many chemotherapeutic agents that target topoisomerases I or II, this compound functions as a DNA bis-intercalator. The two phenazine (B1670421) rings of the molecule insert themselves into the DNA double helix, primarily at 5'-TpG sites, with its linker chain situated in the major groove. This binding interferes with the binding of transcription factors, such as AP-1 and estrogen receptor, thereby inhibiting DNA transcription.[1][2] This mode of action is distinct from topoisomerase poisons and was confirmed in studies showing this compound's activity was independent of topoisomerase levels.[3]
Preclinical Data Summary
Preclinical studies highlighted the potent and broad-spectrum anti-tumor activity of this compound across a range of human and murine tumor models, both in vitro and in vivo.
In Vitro Cytotoxicity
This compound demonstrated exceptional potency in various cell lines, with IC50 values in the nanomolar range, significantly lower than standard chemotherapeutic agents of the time.
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparator IC50 (nM) | Reference |
| Multiple Lines | Various | 0.04 - 0.4 | Topotecan, Doxorubicin (B1662922), Etoposide (varied) | [4] |
| COR-L23/P | NSCLC | Potent | More potent than Carboplatin (B1684641) or Doxorubicin | [1] |
| HT29 | Colon Cancer | Potent | More potent than 5-FU or SN38 (active metabolite of Irinotecan) | [5] |
| HCT116 | Colon Cancer | Potent | More potent than 5-FU or SN38 | [5] |
In Vivo Xenograft Studies
In animal models, this compound showed significant tumor growth inhibition and, in some cases, complete tumor regression.
| Xenograft Model | Cancer Type | This compound Dosing | Outcome | Comparator Outcome | Reference |
| H69 | Small Cell Lung Cancer | 5-15 mg/kg i.v. | Complete tumor regression in the majority of animals. | Topotecan (20 mg/kg) and Etoposide (30 mg/kg) only slowed tumor growth. | [4] |
| HT29 | Colon Cancer | 15 mg/kg i.v. | Tumor regression in the majority of animals (6 of 8). | TAS-103 (45 mg/kg) only induced a delay in tumor growth. | [4] |
| COR-L23/P | NSCLC | 2 or 5 mg/kg + Carboplatin (50 mg/kg) | Enhanced anti-tumor activity compared to single agents. | - | [1] |
| HT29 | Colon Cancer | 5, 10, or 15 mg/kg + 5-FU or Irinotecan (B1672180) | Enhanced anti-tumor activity compared to single agents. | - | [6] |
Clinical Trial Outcomes: this compound
This compound entered a Phase I clinical trial for patients with advanced, treatment-refractory solid tumors. As a first-in-human, dose-escalation study, it was not designed for direct comparison with a standard of care.
Phase I Study Design and Results
| Parameter | Details |
| Patient Population | 27 patients with advanced solid tumors refractory to standard therapies. |
| Dosing | 3.6 to 36 mg/m² every 3 weeks. |
| Maximum Tolerated Dose (MTD) | DLTs occurred at ≥24 mg/m². |
| Dose-Limiting Toxicities (DLTs) | Most common was oral mucositis. Two patients experienced possibly related acute renal failure. |
| Other Toxicities | Diarrhea, nausea, vomiting, fatigue, and mild hematological toxicity. |
| Efficacy | One patient had an objective partial response. |
| Pharmacokinetics | Systemic exposure increased more than proportionally with dose; high inter-patient variability. |
The lack of significant objective responses and the challenging pharmacokinetic profile made it difficult to recommend a dose for further Phase II studies.
Standard of Care in the Early 2000s: An Indirect Comparison
Direct comparative clinical trial data for this compound against a standard of care is unavailable. The following summarizes the typical outcomes for standard-of-care chemotherapy in advanced NSCLC and colon cancer during the era of this compound's clinical development.
Advanced Non-Small Cell Lung Cancer (NSCLC)
In the early 2000s, the standard of care for first-line treatment of advanced NSCLC was platinum-based doublet chemotherapy (e.g., cisplatin (B142131) or carboplatin combined with a third-generation agent like paclitaxel, gemcitabine, or docetaxel). For second-line therapy, single agents like docetaxel (B913) were used.
| Treatment | Setting | Typical Response Rate | Median Overall Survival |
| Platinum-based doublets | First-line | 20-35% | 8-10 months |
| Docetaxel | Second-line | 7-11% | 7-8 months |
Advanced Colon Cancer
For advanced colorectal cancer, the backbone of treatment was 5-fluorouracil (B62378) (5-FU), often in combination with leucovorin. The addition of irinotecan or oxaliplatin (B1677828) to 5-FU-based regimens (e.g., FOLFIRI, FOLFOX) became the standard of care, demonstrating improved outcomes.
| Treatment | Setting | Typical Response Rate | Median Overall Survival |
| 5-FU/Leucovorin | First-line | 10-25% | ~12 months |
| FOLFIRI or FOLFOX | First-line | 35-50% | 15-20 months |
Experimental Protocols
Preclinical In Vivo Xenograft Protocol (Hypothetical Workflow)
The following diagram illustrates a typical workflow for evaluating a novel agent like this compound in a human tumor xenograft model.
Conclusion
This compound was a potent, novel anticancer agent with a distinct mechanism of action that showed considerable promise in preclinical models, outperforming several standard chemotherapies in both in vitro and in vivo settings. However, its development did not progress beyond Phase I clinical trials. The single partial response observed in a heavily pretreated patient population in the Phase I study stands in contrast to the more robust and predictable, albeit modest, response rates of standard-of-care chemotherapies of that era in less refractory patient populations. The challenges in its clinical development, including dose-limiting toxicities and complex pharmacokinetics, ultimately hindered its progression. This guide underscores the frequent disconnect between promising preclinical data and clinical success, a common challenge in oncology drug development.
References
- 1. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for XR5944: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties of XR5944
A summary of the known properties of this compound is presented below. This information is crucial for understanding the potential hazards and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| IUPAC Name | 9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide | PubChem |
| Molecular Formula | C34H34N8O2 | PubChem |
| Molecular Weight | 586.7 g/mol | PubChem |
| Synonyms | MLN944, MLN-944 | PubChem |
| Mechanism of Action | DNA bis-intercalator, transcription inhibitor | MDPI[1] |
| Biological Activity | Potent antitumor agent with cytotoxic EC50 in the range of 0.04–0.4 nM in vitro. | MDPI[1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo[2] |
Experimental Protocols: General Handling and Waste Management
While specific experimental protocols for this compound are varied, the handling and disposal of this compound and its associated waste must follow stringent safety procedures due to its high cytotoxicity.
Personal Protective Equipment (PPE)
All personnel handling this compound in any form (solid, liquid, or within waste) must wear appropriate PPE to prevent exposure through inhalation, skin absorption, or ingestion.[3]
-
Gloves: Double gloving with chemotherapy-rated gloves is required.[2] Change gloves immediately if contaminated.
-
Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4]
-
Eye Protection: Safety goggles or a face shield must be used, especially when there is a risk of splashes or aerosol generation.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of this compound or when there is a potential for aerosolization.[5]
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is crucial for safe disposal. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[6][7]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid or clearly labeled for cytotoxic sharps.[6]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and vials, should be collected in thick, leak-proof plastic bags (e.g., yellow bags with a cytotoxic symbol) placed inside a rigid, leak-proof container with a secure lid.[6][7]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in clearly labeled, leak-proof, and shatter-resistant containers. Do not dispose of liquid cytotoxic waste down the drain.[8] The Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[8]
-
Bulk or Grossly Contaminated Waste: Unused or expired this compound, as well as materials used to clean up large spills, are considered bulk chemotherapy waste and must be disposed of as hazardous chemical waste.[5] These should be collected in designated hazardous waste containers.
Step-by-Step Disposal Procedures
-
Preparation for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Prepare the designated cytotoxic waste containers.
-
Work within a certified chemical fume hood or biological safety cabinet when handling open containers of this compound or preparing waste for disposal to minimize inhalation exposure.[2]
-
-
Segregation at the Point of Generation:
-
Immediately place contaminated sharps into the cytotoxic sharps container.
-
Dispose of contaminated solid waste into the designated cytotoxic solid waste container.
-
Collect all liquid waste containing this compound in a labeled, leak-proof container.
-
-
Container Management:
-
Do not overfill waste containers. Fill containers to no more than three-quarters of their capacity.
-
Securely close all containers when not in use and before moving them.
-
Label all waste containers with "Hazardous Waste," "Cytotoxic," and the primary constituents.
-
-
Storage of Cytotoxic Waste:
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.
-
-
Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste contractor.[6]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[6]
-
Do not autoclave waste containing chemotherapeutic agents, as this can lead to the aerosolization of the hazardous compounds.[5][9]
-
Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full complement of PPE, including a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Clean the spill area with a detergent solution, followed by a thorough rinsing with water.[2] Some guidelines suggest using a deactivating agent like a sodium hypochlorite (B82951) solution, followed by neutralization with sodium thiosulfate, although the efficacy for this compound is not specifically known.[10]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Mandatory Visualization
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from research activities involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 2. uwyo.edu [uwyo.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. epa.gov [epa.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling XR5944
Disclaimer: This document provides essential safety and logistical information for the investigational compound XR5944 based on established guidelines for handling potent cytotoxic agents. As no specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing, these recommendations are derived from best practices for handling hazardous drugs, including chemotherapy agents.[1][2][3] All personnel must be trained on the potential hazards and safe handling procedures before working with this compound.[4] A comprehensive, compound-specific risk assessment should be conducted by the institution.[5][6][7]
Compound Overview
This compound is a novel DNA bis-intercalating anticancer drug. As a potent cytotoxic agent, it is presumed to be carcinogenic, mutagenic, and teratogenic. Therefore, stringent safety precautions are necessary to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier to exposure when engineering controls cannot fully mitigate the risk.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified).[8] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Gowns | Disposable, lint-free, impermeable gowns with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2][8] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or splash goggles.[9] | Protects eyes from splashes of solutions containing this compound. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][8] | Provides a broader area of protection for the face. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[2][8] | Prevents inhalation of airborne drug particles. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspect Incoming Packages: Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear Appropriate PPE: At a minimum, wear a single pair of chemotherapy-tested gloves during unpacking.
-
Designated Storage Area: Store this compound in a clearly labeled, sealed, and secure container in a designated area with restricted access. This area should be separate from non-hazardous materials.[10]
-
Maintain Inventory: Keep a detailed inventory of the compound, including amounts received, used, and disposed of.
-
Designated Work Area: All handling of this compound, especially the powdered form and preparation of solutions, must be conducted in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[9]
-
Don Full PPE: Before beginning any work, don the full recommended PPE as outlined in the table above.
-
Use Luer-Lock Fittings: When working with solutions, use syringes and IV sets with Luer-lock fittings to prevent accidental disconnection and leakage.[11]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area. Wash hands thoroughly before and after handling the compound, even after wearing gloves.[10]
-
Immediate Action: In case of a spill, secure the area to prevent further contamination and alert others.[3]
-
Use Spill Kit: Utilize a chemotherapy spill kit, which should be readily available in all areas where this compound is handled.[8]
-
Don Additional PPE: If not already wearing it, don respiratory protection before cleaning up a spill of powdered compound.
-
Contain and Clean: Use absorbent materials from the spill kit to contain the spill. Clean the area with an appropriate decontaminating agent.[3]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.[12][13][14]
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant, and leak-proof sharps container with a cytotoxic waste label. |
| Solid Waste | Gloves, gowns, lab plasticware, and other contaminated solid materials should be placed in a clearly labeled, leak-proof, double-bagged cytotoxic waste container (often a yellow container with a purple lid or appropriately colored bags).[12] |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain. |
All cytotoxic waste must be handled by trained personnel and disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[12]
Experimental Workflow and Safety Logic
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of chemotherapy medicines | CCLG - The Children & Young People's Cancer Association [cclg.org.uk]
- 2. aaha.org [aaha.org]
- 3. ipservices.care [ipservices.care]
- 4. danielshealth.ca [danielshealth.ca]
- 5. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 6. Risk assessing Investigational Medicinal Products (IMPs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. mcri.edu.au [mcri.edu.au]
- 8. oncodaily.com [oncodaily.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. safework.nsw.gov.au [safework.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
